(R)-Bromoenol lactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUCSFWXCMTYOI-HBIYDYFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\Br)/OC(=O)[C@H]1C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dichotomous Biological Activity of (R)-Bromoenol Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Bromoenol lactone ((R)-BEL) is a crucial chemical probe for investigating cellular signaling pathways involving lipid mediators. While primarily recognized as a potent inhibitor of Group VI calcium-independent phospholipase A2 gamma (iPLA2γ), its biological activity is multifaceted, extending to the inhibition of phosphatidate phosphohydrolase-1 (PAP-1). This dual inhibitory profile endows (R)-BEL with the ability to modulate distinct and significant cellular processes, ranging from the generation of lipid second messengers to the induction of apoptosis. This technical guide provides an in-depth analysis of the biological activities of (R)-BEL, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate its effective use in research and drug development.
Core Inhibitory Activities of (R)-BEL
(R)-BEL's biological effects are predominantly attributed to its inhibitory action on two key enzymes: iPLA2γ and PAP-1. Understanding the nuances of these interactions is critical for the accurate interpretation of experimental results.
Inhibition of Calcium-Independent Phospholipase A2γ (iPLA2γ)
(R)-BEL exhibits stereospecific inhibition of iPLA2 isoforms. It is markedly more selective for iPLA2γ over iPLA2β.[1][2] Conversely, its enantiomer, (S)-bromoenol lactone ((S)-BEL), displays a higher selectivity for iPLA2β.[1][2] This enantioselective inhibition makes the BEL enantiomers valuable tools for dissecting the specific roles of these iPLA2 isoforms in cellular processes.[1] (R)-BEL's inhibition of iPLA2γ is thought to be irreversible and mechanism-based.
Table 1: Enantioselective Inhibition of iPLA2 by BEL Enantiomers
| Enantiomer | Primary Target | Relative Selectivity |
| (R)-BEL | iPLA2γ | Approximately an order of magnitude more selective for iPLA2γ in comparison to iPLA2β.[1] |
| (S)-BEL | iPLA2β | Approximately an order of magnitude more selective for iPLA2β in comparison to iPLA2γ.[1] |
| (S)-BEL | iPLA2β | IC50 ≈ 2 µM for AVP-induced arachidonic acid release in A-10 smooth muscle cells (a process mediated by iPLA2β).[1] |
Inhibition of Phosphatidate Phosphohydrolase-1 (PAP-1)
Beyond its effects on iPLA2, (R)-BEL is also a known inhibitor of PAP-1, an essential enzyme in lipid metabolism that catalyzes the conversion of phosphatidic acid to diacylglycerol. This off-target effect is significant, as the inhibition of PAP-1 can lead to the induction of apoptosis.
Signaling Pathways Modulated by (R)-BEL
The dual inhibitory action of (R)-BEL allows it to influence multiple signaling cascades, leading to diverse cellular outcomes.
iPLA2γ-Mediated Signaling
iPLA2γ plays a crucial role in membrane homeostasis and the generation of lipid second messengers, such as arachidonic acid, which are precursors for eicosanoids. Inhibition of iPLA2γ by (R)-BEL can disrupt these processes and has been implicated in the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
PAP-1 Inhibition and Apoptosis Induction
Inhibition of PAP-1 by (R)-BEL leads to the accumulation of phosphatidic acid and a decrease in diacylglycerol, disrupting lipid homeostasis. This disruption can trigger the intrinsic pathway of apoptosis, characterized by mitochondrial dysfunction and the activation of a caspase cascade.
Experimental Protocols
To facilitate the study of (R)-BEL's biological activities, this section provides detailed methodologies for key experiments.
iPLA2γ Inhibition Assay (Adapted from iPLA2β radiolabeled assay)
This protocol describes a method to measure the inhibitory effect of (R)-BEL on iPLA2γ activity using a radiolabeled phospholipid substrate.
Methodology:
-
Enzyme Preparation: Prepare a source of iPLA2γ, which can be a cell lysate, a specific cellular fraction (e.g., mitochondria), or purified recombinant enzyme.
-
Inhibitor Preparation: Prepare stock solutions of (R)-BEL in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.
-
Pre-incubation: Pre-incubate the iPLA2γ preparation with the different concentrations of (R)-BEL (or vehicle control) for a specific time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a radiolabeled phospholipid substrate (e.g., [3H]- or [14C]-arachidonyl phosphatidylcholine).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period, ensuring the reaction stays within the linear range.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a solvent system suitable for lipid extraction (e.g., Bligh-Dyer or Folch method).
-
Product Separation: Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC).
-
Quantification: Scrape the spot corresponding to the free fatty acid from the TLC plate and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each (R)-BEL concentration compared to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
PAP-1 Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric method to determine the inhibitory effect of (R)-BEL on PAP-1 activity by measuring the release of inorganic phosphate (Pi).[3][4][5]
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare the PAP-1 enzyme source and (R)-BEL solutions as described for the iPLA2γ assay.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and a detergent (e.g., Triton X-100) to solubilize the substrate.
-
Pre-incubation: Pre-incubate the PAP-1 enzyme with various concentrations of (R)-BEL.
-
Reaction Initiation: Start the reaction by adding the substrate, phosphatidic acid.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a set time.
-
Reaction Termination: Stop the reaction by adding a reagent that precipitates protein, such as trichloroacetic acid.
-
Phosphate Detection: Centrifuge to pellet the precipitated protein and transfer the supernatant to a new plate. Add a colorimetric reagent for phosphate detection (e.g., a malachite green-based reagent) to the supernatant.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Calculate the amount of Pi released in each sample and determine the IC50 of (R)-BEL for PAP-1.
Caspase Activation Assay
This protocol describes a general method to measure caspase activity in cells treated with (R)-BEL, providing evidence for apoptosis induction.[6][7][8][9][10]
Methodology:
-
Cell Culture and Treatment: Culture the desired cell line and treat with various concentrations of (R)-BEL for different time points. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.
-
Caspase Assay:
-
Add a specific caspase substrate (e.g., a fluorogenic or colorimetric substrate for caspase-3, -8, or -9) to each lysate in a microplate.
-
Incubate the plate at 37°C, protected from light if using a fluorogenic substrate.
-
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Compare the caspase activity in (R)-BEL-treated cells to the vehicle-treated control cells to determine the fold-increase in caspase activation.
Conclusion
This compound is a powerful research tool with a complex biological profile. Its stereospecific inhibition of iPLA2γ allows for the targeted investigation of this enzyme's role in cellular signaling. However, researchers must remain cognizant of its significant off-target inhibitory effect on PAP-1, which can independently trigger apoptosis. By employing the detailed protocols and understanding the distinct signaling pathways outlined in this guide, scientists can effectively utilize (R)-BEL to unravel the intricate roles of iPLA2γ and PAP-1 in health and disease, paving the way for new therapeutic strategies. The careful use of its enantiomer, (S)-BEL, as a control is highly recommended to delineate the specific contributions of iPLA2β versus other BEL-sensitive enzymes in any given biological system.
References
- 1. Identification of calcium-independent phospholipase A2 (iPLA2) beta, and not iPLA2gamma, as the mediator of arginine vasopressin-induced arachidonic acid release in A-10 smooth muscle cells. Enantioselective mechanism-based discrimination of mammalian iPLA2s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of phosphatidate phosphatase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. foodsci.rutgers.edu [foodsci.rutgers.edu]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. abcam.com [abcam.com]
An In-depth Technical Guide to the Discovery and Synthesis of Bromoenol Lactones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoenol lactone (BEL) is a potent, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2), a key enzyme in lipid signaling and metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of bromoenol lactones. It is designed to serve as a valuable resource for researchers in academia and the pharmaceutical industry, offering detailed insights into the mechanism of action, experimental protocols, and quantitative data associated with this important class of enzyme inhibitors. While originally investigated as serine protease inhibitors, the discovery of their potent and selective activity against iPLA2 has positioned them as critical tools for studying the role of this enzyme in various physiological and pathological processes. This guide also addresses the off-target effects of BEL, particularly its inhibition of phosphatidate phosphohydrolase-1 (PAP-1), providing a nuanced understanding of its cellular activities.
Discovery and Natural Occurrence
While a specific marine organism has not been definitively identified as the natural source of bromoenol lactone itself, the broader class of lactones and halogenated compounds are abundant in marine invertebrates.[1][2] Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites, many of which have been developed into therapeutic agents.[3][4][5] The discovery of potent enzyme inhibitors from marine sources, such as manoalide, a phospholipase A2 inhibitor from a marine sponge, paved the way for the investigation of other marine natural products with similar activities.[6][7]
The class of compounds known as haloenol lactones, to which BEL belongs, was first described as potent enzyme-activated irreversible inhibitors of α-chymotrypsin, a serine protease.[8][9] It was later discovered that BEL is a highly potent, suicide-based irreversible inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA2).[8] This discovery shifted the focus of BEL research towards its role in lipid signaling and inflammation.
General Isolation Protocol for Marine Natural Products:
While a specific protocol for BEL is not available due to its likely synthetic origin for most research purposes, a general workflow for isolating natural products from marine invertebrates is as follows:
Caption: General workflow for the isolation of marine natural products.
Synthesis of Bromoenol Lactone
Plausible Synthetic Pathway:
Caption: A plausible synthetic pathway for bromoenol lactone.
General Experimental Considerations for α-Bromination of Lactones:
A common method for the α-bromination of lactones involves the use of N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride.[10] The reaction is typically carried out under reflux. Another approach involves the ring-opening of the lactone to the corresponding α-bromocarboxylic acid, followed by intramolecular cyclization.[4][5]
Mechanism of Action and Biological Activity
Bromoenol lactone is a mechanism-based, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2).[8] It acts as a suicide substrate, where the enzyme's own catalytic activity converts BEL into a reactive intermediate that covalently modifies the enzyme, leading to its inactivation.
Signaling Pathway of iPLA2 Inhibition by Bromoenol Lactone:
Caption: Mechanism of irreversible inhibition of iPLA2 by bromoenol lactone.
Beyond its primary target, BEL has been shown to inhibit magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1) with similar potency to its inhibition of iPLA2.[14][15] This off-target activity is crucial to consider when interpreting experimental results, as PAP-1 is also a key enzyme in lipid metabolism.
The inhibition of these enzymes by BEL leads to a variety of cellular effects, including:
-
Inhibition of Prostaglandin Synthesis: By blocking the release of arachidonic acid, the precursor for prostaglandins, BEL can attenuate inflammatory responses.[7]
-
Induction of Apoptosis: BEL has been shown to induce apoptosis in various cell lines.[14][16] This effect is thought to be mediated through the inhibition of PAP-1 rather than iPLA2.[14]
-
Effects on Neuronal Cells: Studies have shown that BEL can impact neurite outgrowth and cell development in cortical neurons.
Quantitative Data
The following tables summarize the key quantitative data for bromoenol lactone's inhibitory activity.
Table 1: Inhibitory Potency of Bromoenol Lactone against Key Enzymes
| Enzyme Target | IC50 / Ki | Cell/System Type | Reference(s) |
| Calcium-independent Phospholipase A2β (iPLA2β) | IC50 ≈ 2 µM | Rat aortic smooth muscle cells | [17] |
| Calcium-independent Phospholipase A2 (iPLA2) | IC50 = 60 nM | Macrophage | [8] |
| Calcium-independent Phospholipase A2 (iPLA2) | Ki = 180 nM | Canine myocardial cytosolic | [8] |
| Phosphatidate Phosphohydrolase-1 (PAP-1) | IC50 ≈ 8 µM | P388D1 macrophages | [15] |
| α-Chymotrypsin | Ki = 636 nM | Purified enzyme | [8][18] |
Table 2: Selectivity of (S)-Bromoenol Lactone
| Enzyme Comparison | Selectivity Fold | Reference(s) |
| iPLA2 vs. cPLA2 | > 1,000-fold | |
| iPLA2β vs. iPLA2γ | 10-fold |
Experimental Protocols
Calcium-Independent Phospholipase A2 (iPLA2) Activity Assay
This protocol is adapted from a method used to measure iPLA2 activity in murine osteoblastic cells.[6]
Materials:
-
Enzyme sample (cell lysate, cytosolic or membrane fraction)
-
Substrate: 1-palmitoyl-2-[¹⁴C]arachidononyl-sn-glycero-3-phosphocholine
-
Assay Buffer: 100 mM HEPES, 400 µM Triton X-100, 5 mM EDTA, 2 mM DTT, 1 mM ATP, pH 7.5
-
Dole Reagent: 2-propanol/heptane/0.5 M H₂SO₄ (400:100:20, v/v/v)
-
Scintillation counter and vials
Procedure:
-
Prepare the substrate by drying down the radiolabeled phosphocholine and resuspending it in the assay buffer by sonication to a final concentration of 100 µM.
-
Add 50 µL of the enzyme sample to 450 µL of the substrate solution to initiate the reaction.
-
Incubate the reaction mixture at 40°C for 60 minutes.
-
Stop the reaction by adding 2.5 mL of Dole reagent.
-
Extract the released [¹⁴C]arachidonic acid by vortexing and centrifugation.
-
Transfer the upper heptane phase to a scintillation vial and measure the radioactivity using a scintillation counter.
-
For inhibitor studies, pre-incubate the enzyme sample with bromoenol lactone at the desired concentrations for a specified time (e.g., 30 minutes) before adding the substrate.
Apoptosis Detection by Annexin V Staining
This is a general protocol for detecting apoptosis induced by bromoenol lactone using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[9][11][12][13][16]
Materials:
-
Cells treated with bromoenol lactone and control cells
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the desired concentration of bromoenol lactone for the appropriate duration. Include an untreated control.
-
Harvest the cells (including any floating cells) by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Bromoenol lactone remains a cornerstone tool for investigating the multifaceted roles of calcium-independent phospholipase A2 in cellular physiology and disease. Its potent and irreversible inhibitory mechanism provides a powerful means to dissect iPLA2-mediated signaling pathways. However, researchers must remain cognizant of its off-target effects, particularly the inhibition of PAP-1, to ensure accurate interpretation of experimental outcomes. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological characterization of bromoenol lactones, complete with quantitative data and detailed experimental protocols, to facilitate further research and drug development efforts in this important area. The continued exploration of marine natural products promises to yield novel enzyme inhibitors with even greater potency and selectivity, furthering our understanding of complex biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Marine Natural Products as Enzyme Inhibitors | Marine Drugs | MDPI [mdpi.com]
- 4. Marine natural products targeting phospholipases A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 inhibitors from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. repository.si.edu [repository.si.edu]
- 14. researchgate.net [researchgate.net]
- 15. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 溴烯醇内酯 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 18. caymanchem.com [caymanchem.com]
(R)-BEL: A Chiral Probe for Unraveling Phospholipase A2γ Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-Bromoenol lactone ((R)-BEL) has emerged as a critical tool for the specific, irreversible inhibition of calcium-independent phospholipase A2γ (iPLA2γ), offering researchers a means to dissect its role in cellular signaling and pathophysiology. This guide provides a comprehensive overview of (R)-BEL, its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used to characterize its effects.
Introduction to Phospholipase A2 and the Significance of Chiral Inhibition
Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 acyl bond of glycerophospholipids, releasing a free fatty acid, predominantly arachidonic acid, and a lysophospholipid.[1][2][3] These products serve as precursors for a vast array of bioactive lipid mediators, including eicosanoids (prostaglandins, leukotrienes) and platelet-activating factor, which are pivotal in inflammation, cell signaling, and a multitude of physiological processes.[1][2]
The PLA2 superfamily is diverse, encompassing secreted (sPLA2), cytosolic (cPLA2), and calcium-independent (iPLA2) forms, each with distinct structures, regulatory mechanisms, and cellular functions.[3][4] The calcium-independent PLA2s (Group VI PLA2) are of particular interest due to their role in basal membrane phospholipid remodeling and stimulus-induced arachidonic acid release.[5][6]
Bromoenol lactone (BEL) is a mechanism-based inhibitor of iPLA2.[7][8] Crucially, BEL exists as two enantiomers, (R)-BEL and (S)-BEL, which exhibit differential inhibitory activity towards iPLA2 isoforms.[1][9] This stereospecificity allows for the targeted inhibition of specific iPLA2 enzymes, making these compounds invaluable for elucidating the distinct functions of each isoform.
(R)-BEL: Mechanism of Action and Specificity
(R)-BEL is an irreversible, chiral, mechanism-based inhibitor that displays a strong preference for iPLA2γ (Group VIB PLA2).[10][11] Unlike its enantiomer, (S)-BEL, which is a more potent inhibitor of iPLA2β (Group VIA PLA2), (R)-BEL shows minimal inhibition of iPLA2β at concentrations effective against iPLA2γ.[1][11][12]
The inhibitory mechanism of BEL is complex. It acts as a "suicide substrate," where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently modifies the enzyme, leading to irreversible inactivation.[7][8] For iPLA2β, it has been shown that BEL hydrolysis generates a diffusible bromomethyl keto acid that alkylates cysteine residues, rather than the active site serine.[8][13] While the precise residues modified by (R)-BEL on iPLA2γ are less characterized, a similar mechanism is presumed.
Quantitative Inhibitory Profile of (R)-BEL
The potency and selectivity of (R)-BEL are best illustrated by its half-maximal inhibitory concentration (IC50) values against different PLA2 isoforms.
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| (R)-BEL | Human recombinant iPLA2γ | ~ 0.6 µM | Demonstrates potent inhibition of the γ isoform.[10][11] |
| (R)-BEL | iPLA2β | > 20-30 µM | Significantly less potent against the β isoform, highlighting its selectivity.[11] |
| (S)-BEL | iPLA2β | Significantly more potent than (R)-BEL | The preferred enantiomer for inhibiting iPLA2β.[1][12] |
| (S)-BEL | Inflammasome | More effective than (R)-BEL | Suggests a role for iPLA2 in inflammasome activation.[14] |
Signaling Pathways Modulated by (R)-BEL
By selectively inhibiting iPLA2γ, (R)-BEL allows for the investigation of the downstream signaling pathways regulated by this specific enzyme.
Arachidonic Acid Cascade
One of the primary roles of PLA2 enzymes is the liberation of arachidonic acid from membrane phospholipids.[1][16] This arachidonic acid can then be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent signaling molecules involved in inflammation, immunity, and other cellular processes. Inhibition of iPLA2γ by (R)-BEL can be used to probe the contribution of this specific isoform to arachidonic acid release and subsequent eicosanoid production in various cellular contexts.
References
- 1. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. Phospholipase A2 Isoforms as Novel Targets for Prevention and Treatment of Inflammatory and Oncologic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular function of calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular regulation and proposed biological functions of group VIA calcium-independent phospholipase A2 in activated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Bromoenol Lactone Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffiusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Inhibition of calcium-independent phospholipase A2 activates p38 MAPK signaling pathways during cytostasis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A bromoenol lactone suicide substrate inactivates group VIA phospholipase A2 by generating a diffusible bromomethyl keto acid that alkylates cysteine thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone [pubmed.ncbi.nlm.nih.gov]
- 15. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Irreversible Inhibition Mechanism of (R)-Bromoenol Lactone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Bromoenol lactone ((R)-BEL) is a potent, chiral, and irreversible inhibitor of calcium-independent phospholipase A2γ (iPLA2γ), an enzyme critically involved in mitochondrial membrane homeostasis, lipid signaling, and ferroptosis. This technical guide provides a comprehensive overview of the mechanism of irreversible inhibition, quantitative inhibition data, detailed experimental protocols for characterization, and the role of iPLA2γ in relevant signaling pathways. (R)-BEL's mechanism-based, covalent modification of iPLA2γ makes it a valuable tool for studying the enzyme's function and a lead compound for the development of therapeutics targeting lipid metabolism-related pathologies.
Core Inhibition Mechanism
This compound is classified as a mechanism-based or "suicide" inhibitor of iPLA2γ.[1][2] This mode of inhibition involves the enzyme's own catalytic activity to transform the inhibitor into a reactive species that covalently modifies the enzyme, leading to its irreversible inactivation.
The proposed mechanism proceeds as follows:
-
(R)-BEL enters the active site of iPLA2γ. The initial interaction is a non-covalent binding event, governed by the affinity of the inhibitor for the enzyme's active site.
-
Catalytic Hydrolysis. The catalytically active serine residue in the iPLA2γ active site attacks the ester linkage of the lactone ring in (R)-BEL.
-
Formation of a Reactive Intermediate. This hydrolysis opens the lactone ring, generating a highly reactive α-bromomethyl ketone intermediate.
-
Covalent Adduct Formation. The reactive intermediate then rapidly alkylates a nucleophilic residue within the active site of iPLA2γ, forming a stable covalent bond. This covalent modification permanently inactivates the enzyme.
While the precise amino acid residue on iPLA2γ that is covalently modified by (R)-BEL has not been definitively identified in the literature, for the related isoform iPLA2β, there are conflicting reports suggesting either a serine or a cysteine residue.[3] Further mass spectrometry studies on the (R)-BEL-iPLA2γ adduct are required to elucidate the exact covalent linkage site.
Quantitative Inhibition Data
| Inhibitor | Target Enzyme | IC50 | Reference(s) |
| This compound | Human recombinant iPLA2γ | ~0.6 µM | [1][2][4] |
| (S)-Bromoenol lactone | iPLA2β | More selective for iPLA2β |
Experimental Protocols
Determination of iPLA2γ Inhibition Kinetics (kinact and KI)
This protocol describes a method to determine the kinetic parameters of irreversible inhibition of iPLA2γ by (R)-BEL using a radiolabeled substrate.
Materials:
-
Purified recombinant iPLA2γ
-
This compound
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[14C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EGTA, 1 mM ATP)
-
Quenching solution (e.g., Dole's reagent: isopropanol/heptane/1N H2SO4, 40:10:1 v/v/v)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of iPLA2γ and (R)-BEL in an appropriate solvent (e.g., DMSO).
-
Incubation: In a series of tubes, pre-incubate a fixed concentration of iPLA2γ with varying concentrations of (R)-BEL in the assay buffer at 37°C for different time intervals (e.g., 0, 2, 5, 10, 20 minutes).
-
Initiation of Reaction: At each time point, initiate the phospholipase reaction by adding the radiolabeled phospholipid substrate. The concentration of the substrate should be at a saturating level (>>Km) to ensure the observed rate is independent of substrate concentration.
-
Reaction Quenching: After a short, fixed reaction time (e.g., 1-2 minutes), terminate the reaction by adding the quenching solution.
-
Extraction and Measurement: Extract the released radiolabeled fatty acid and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
For each (R)-BEL concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent rate of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding (R)-BEL concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact and KI.
-
Mass Spectrometry Analysis of the (R)-BEL-iPLA2γ Adduct
This protocol outlines a general workflow for identifying the site of covalent modification of iPLA2γ by (R)-BEL.
Materials:
-
Purified recombinant iPLA2γ
-
This compound
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Inhibition Reaction: Incubate purified iPLA2γ with an excess of (R)-BEL to ensure complete inactivation and modification.
-
Denaturation, Reduction, and Alkylation: Denature the protein in the denaturing buffer. Reduce the disulfide bonds with DTT and then alkylate the free cysteine residues with iodoacetamide. This step is crucial to prevent disulfide bond scrambling and to differentiate native cysteines from those potentially modified by (R)-BEL.
-
Proteolytic Digestion: Dilute the denatured protein solution and digest with a protease (e.g., trypsin) overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
Data Analysis:
-
Search the MS/MS data against the known amino acid sequence of iPLA2γ using a database search algorithm (e.g., Mascot, Sequest).
-
Include a variable modification in the search parameters corresponding to the mass of the hydrolyzed (R)-BEL adduct.
-
Identify the peptide(s) that show a mass shift corresponding to the (R)-BEL adduct. The MS/MS fragmentation pattern of the modified peptide will pinpoint the specific amino acid residue that is covalently modified.
-
Signaling Pathways and Logical Relationships
Mechanism of Irreversible Inhibition Workflow
The following diagram illustrates the workflow for characterizing the irreversible inhibition of iPLA2γ by this compound.
iPLA2γ in Mitochondrial Signaling and Ferroptosis
(R)-BEL's selective inhibition of iPLA2γ has been instrumental in elucidating the enzyme's role in mitochondrial lipid metabolism and a form of regulated cell death called ferroptosis. iPLA2γ is localized to the mitochondrial inner membrane where it plays a key role in remodeling cardiolipin, a unique phospholipid essential for mitochondrial function.
Under conditions of oxidative stress, cardiolipin can become peroxidized. iPLA2γ can then selectively hydrolyze these oxidized fatty acids from cardiolipin.[5][6] The released oxidized fatty acids can act as signaling molecules, but their excessive accumulation can also lead to mitochondrial dysfunction. Furthermore, the remodeling of cardiolipin by iPLA2γ is crucial for maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors.
The process of ferroptosis is characterized by iron-dependent lipid peroxidation. iPLA2γ's role in this pathway is complex; by removing peroxidized fatty acids from phospholipids, it may have a protective effect. Conversely, the release of certain lipid species could also contribute to the propagation of lipid peroxidation.
The diagram below illustrates the central role of iPLA2γ in these mitochondrial pathways.
Off-Target Effects
It is crucial for researchers using this compound to be aware of its potential off-target effects. While the (R)-enantiomer shows selectivity for iPLA2γ, the broader class of bromoenol lactones has been shown to inhibit other enzymes, which could confound experimental results, particularly in cell-based or in vivo studies.
Known Off-Targets of Bromoenol Lactones:
-
Phosphatidate Phosphohydrolase-1 (PAP-1): BEL has been shown to inhibit PAP-1, an important enzyme in lipid metabolism.[7] This can lead to alterations in triacylglycerol biosynthesis and potentially induce apoptosis in long-term cell culture experiments.[7]
-
Serine Proteases: BEL was originally identified as an inhibitor of serine proteases.
-
Voltage-gated Ca2+ and Transient Receptor Potential Canonical (TRPC) Channels: BEL has been reported to inhibit these ion channels independently of its effects on iPLA2.[8]
Researchers should consider using multiple, structurally distinct inhibitors and genetic approaches (e.g., siRNA, knockout models) to validate findings attributed specifically to the inhibition of iPLA2γ.
Conclusion
This compound is a powerful research tool for investigating the physiological and pathological roles of iPLA2γ. Its irreversible and mechanism-based mode of action provides a potent and specific means of inhibiting this key enzyme in lipid metabolism. A thorough understanding of its inhibitory kinetics, potential off-target effects, and the application of rigorous experimental protocols, as outlined in this guide, is essential for its effective use in advancing our knowledge of lipid signaling and developing novel therapeutic strategies. Further research is needed to precisely identify the covalent modification site on iPLA2γ and to fully elucidate its complex role in cellular signaling pathways.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromoenol lactone, an inhibitor of Group V1A calcium-independent phospholipase A2 inhibits antigen-stimulated mast cell exocytosis without blocking Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of irreversible enzyme inhibition by an unstable inhibitor (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phospholipase iPLA2γ is a major mediator releasing oxidized aliphatic chains from cardiolipin, integrating mitochondrial bioenergetics and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phospholipase iPLA2γ is a major mediator releasing oxidized aliphatic chains from cardiolipin, integrating mitochondrial bioenergetics and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
The Dual-Edged Sword: (R)-Bromoenol Lactone's Impact on Cellular Signaling
A Technical Guide for Researchers and Drug Development Professionals
(R)-Bromoenol lactone (BEL) has emerged as a significant chemical probe in cell biology, primarily recognized for its role as a potent, irreversible inhibitor of calcium-independent phospholipase A2γ (iPLA2γ). However, its utility is nuanced by its influence on other key enzymes, most notably phosphatidate phosphohydrolase-1 (PAP-1). This technical guide provides an in-depth exploration of (R)-BEL's mechanisms of action, its effects on critical cell signaling pathways, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.
Executive Summary
This compound presents a complex profile for researchers. Its high affinity for iPLA2γ makes it an invaluable tool for dissecting the roles of this enzyme in cellular processes such as lipid remodeling, arachidonic acid metabolism, and inflammation. Conversely, its off-target inhibition of PAP-1, a critical enzyme in lipid biosynthesis and signaling, can trigger apoptotic pathways, a factor that requires careful consideration in experimental design, particularly in long-term studies. This guide synthesizes the current understanding of (R)-BEL's molecular interactions and their downstream consequences, offering a comprehensive resource for its application in research and therapeutic development.
Mechanism of Action and Target Specificity
(R)-BEL is a mechanism-based inhibitor that forms a covalent bond with the active site serine of its target enzymes, leading to irreversible inhibition. Its primary and most studied target is the γ isoform of calcium-independent phospholipase A2 (iPLA2γ).
Quantitative Inhibition Data
The inhibitory potency of bromoenol lactone varies depending on the specific enantiomer and the target enzyme. The (R)-enantiomer shows a marked preference for iPLA2γ over other iPLA2 isoforms.
| Compound | Target Enzyme/Process | IC50 Value | Cell Line/System | Reference |
| This compound | iPLA2γ (human recombinant) | ~0.6 µM | In vitro | [1] |
| This compound | iPLA2β | No significant inhibition | High doses (20-30 µM) required | [1] |
| Bromoenol lactone (racemic) | iPLA2β | ~7 µM | In vitro | |
| Bromoenol lactone (racemic) | Phosphatidate Phosphohydrolase (PAP) | ~8 µM | P388D1 macrophages | |
| Bromoenol lactone (racemic) | Phenylephrine-induced aortic ring contractions | 7.0 ± 0.1 µM | Rat aortic rings | [2] |
| Bromoenol lactone (racemic) | TRPC5 channels | 10.6 µM | HEK cells | [3] |
| Bromoenol lactone (racemic) | TRPC6 channels | 7.2 µM | HEK cells | [3] |
Core Signaling Pathways Modulated by this compound
The inhibitory actions of (R)-BEL on iPLA2γ and PAP-1 perturb critical signaling cascades involved in lipid metabolism, cell survival, and cytoskeletal dynamics.
iPLA2γ Signaling Pathway
iPLA2γ plays a crucial role in membrane phospholipid remodeling and the release of arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandins. Inhibition of iPLA2γ by (R)-BEL can therefore modulate inflammatory responses and other AA-mediated signaling events. Furthermore, emerging evidence suggests a potential link between iPLA2 activity and the regulation of Rho family GTPases, which are key regulators of the actin cytoskeleton and cell migration.
PAP-1 Signaling and Apoptosis Induction
Bromoenol lactone also inhibits magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1), an enzyme that catalyzes the conversion of phosphatidic acid (PA) to diacylglycerol (DAG). This step is crucial for the synthesis of triglycerides and phospholipids. Inhibition of PAP-1 leads to an accumulation of PA and a depletion of DAG, which can disrupt lipid homeostasis and trigger the intrinsic apoptotic pathway. This off-target effect is a critical consideration in experiments involving prolonged exposure to BEL.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for accurately assessing the effects of (R)-BEL. Below are methodologies for key assays.
iPLA2 Activity Assay
This protocol is adapted from established methods for measuring iPLA2 activity in cell lysates.
Materials:
-
Cells of interest treated with (R)-BEL or vehicle control.
-
Lysis Buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Radiolabeled substrate: 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine.
-
Assay Buffer (e.g., 100 mM HEPES, 5 mM EDTA, 1 mM ATP, 2 mM DTT, pH 7.5).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Reaction: In a microcentrifuge tube, combine a standardized amount of cell lysate protein with the Assay Buffer containing the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction and extract the released [14C]arachidonic acid using a solvent system (e.g., Dole's reagent).
-
Quantification: Measure the radioactivity of the extracted arachidonic acid using a scintillation counter.
-
Data Analysis: Express iPLA2 activity as pmol of arachidonic acid released per mg of protein per minute.
Phosphatidate Phosphohydrolase (PAP-1) Activity Assay
This non-radioactive, colorimetric assay measures the inorganic phosphate (Pi) released from phosphatidic acid.
Materials:
-
Cell lysates from (R)-BEL or vehicle-treated cells.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM DTT).
-
Phosphatidic acid substrate solution.
-
Malachite Green reagent for phosphate detection.
-
Phosphate standard solution.
Procedure:
-
Sample Preparation: Prepare cell lysates as described for the iPLA2 assay.
-
Assay Reaction: Initiate the reaction by adding cell lysate to the Assay Buffer containing the phosphatidic acid substrate.
-
Incubation: Incubate at 37°C for an appropriate time (e.g., 15-30 minutes).
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Quantification: Determine the amount of released Pi by comparing the absorbance to a phosphate standard curve.
-
Data Analysis: Express PAP-1 activity as nmol of Pi released per mg of protein per minute.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This method quantifies the percentage of apoptotic cells following treatment with (R)-BEL.
Materials:
-
Cells treated with (R)-BEL or vehicle control.
-
Annexin V-FITC (or another fluorochrome).
-
Propidium Iodide (PI) or another viability dye.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Concluding Remarks
This compound is a powerful but complex tool for investigating cellular signaling. Its potent and specific inhibition of iPLA2γ provides a valuable means to explore the roles of this enzyme in health and disease. However, researchers must remain vigilant of its off-target effects on PAP-1, which can independently induce significant cellular responses, including apoptosis. By employing carefully designed experiments, utilizing appropriate controls, and interpreting data within the context of (R)-BEL's dual inhibitory nature, the scientific community can continue to leverage this compound to unravel the intricate web of cellular signaling pathways. This guide provides a foundational framework for such endeavors, encouraging rigorous and well-informed research in this dynamic field.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effect of (R)-BEL on Arachidonic Acid Release
This guide provides a comprehensive overview of the effects of (R)-Bromoenol Lactone ((R)-BEL) on the release of arachidonic acid (AA). It details the mechanism of action, presents quantitative inhibitory data, and outlines experimental protocols for studying its effects.
Introduction: Arachidonic Acid and Phospholipase A2
Arachidonic acid is a polyunsaturated fatty acid stored in the sn-2 position of membrane phospholipids.[1][2][3][4] Its release is a critical, rate-limiting step in the production of eicosanoids, a class of potent lipid signaling molecules including prostaglandins, thromboxanes, and leukotrienes.[1][3][5] These molecules are key mediators of inflammation, pain, and various physiological processes.[1][3][6]
The release of arachidonic acid is primarily catalyzed by the phospholipase A2 (PLA2) superfamily of enzymes.[1][2][7] These enzymes are broadly categorized into several families, including cytosolic PLA2s (cPLA2), secreted PLA2s (sPLA2), and calcium-independent PLA2s (iPLA2).[7][8] The iPLA2 family (Group VI PLA2) plays a significant role in membrane remodeling and the release of fatty acids in response to various stimuli, including reactive oxygen species.[9][10]
This compound ((R)-BEL) is a chiral, mechanism-based inhibitor that has been instrumental in studying the role of specific PLA2 isoforms in arachidonic acid metabolism.
Mechanism of Action of (R)-BEL
(R)-BEL is primarily known as an irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2) enzymes.[11] It acts as a mechanism-based inhibitor, meaning the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently modifies the enzyme, leading to irreversible inactivation. Specifically, (R)-BEL targets a catalytic serine residue within the active site of iPLA2 enzymes.[12]
Signaling Pathway of Arachidonic Acid Release
The following diagram illustrates the general pathway of arachidonic acid release from membrane phospholipids by iPLA2 and the inhibitory action of (R)-BEL. A cellular stimulus can lead to the activation of iPLA2, which then hydrolyzes the sn-2 position of a phospholipid, releasing arachidonic acid and a lysophospholipid. (R)-BEL directly inhibits the activity of iPLA2, thereby blocking this process.
Important Considerations and Off-Target Effects
While BEL is a potent iPLA2 inhibitor, researchers must exercise caution. Studies have shown that BEL can have off-target effects. It was initially identified as a serine protease inhibitor and has also been shown to inhibit phosphatidate phosphohydrolase-1 (PAP-1), an enzyme involved in phospholipid metabolism.[13][14] This inhibition of PAP-1 can induce apoptosis in various cell lines during long incubation periods.[14] Therefore, it is crucial to use appropriate controls, such as other iPLA2 inhibitors or genetic knockdown approaches, to confirm that the observed effects are specifically due to iPLA2 inhibition.
Quantitative Data: Inhibitory Potency of BEL Enantiomers
The inhibitory activity of bromoenol lactone is stereospecific. The (S)-enantiomer, (S)-BEL, is generally a more potent inhibitor of iPLA2β (Group VIA) than (R)-BEL. Conversely, (R)-BEL shows higher potency against iPLA2γ (Group VIB). The following table summarizes the reported IC50 values for these inhibitors against different iPLA2 isoforms.
| Inhibitor | Target Enzyme | IC50 Value | Cell/Assay Conditions |
| (R)-BEL | Human recombinant iPLA2γ | ~0.6 µM | In vitro assay with purified enzyme.[11] |
| (S)-BEL | iPLA2β | ~2 µM | Vasopressin-induced AA release in cultured rat aortic smooth muscle (A10) cells.[15] |
| (S)-BEL | Inflammasome activation | More effective than (R)-BEL | LPS and ATP-induced caspase-1 activation in macrophages.[13] |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source. The data presented here are for comparative purposes.
Experimental Protocols for Measuring Arachidonic Acid Release
A standard method to quantify the effect of inhibitors on arachidonic acid release involves pre-labeling cellular phospholipids with radioactive arachidonic acid, such as [³H]arachidonic acid.[5][9]
Protocol: [³H]Arachidonic Acid Release Assay
This protocol provides a general framework for measuring agonist-induced arachidonic acid release in cultured cells and the effect of inhibitors like (R)-BEL.
1. Cell Culture and Labeling:
- Plate cells (e.g., macrophages, CHO cells) in appropriate culture dishes and grow to near confluency.[16]
- Incubate the cells with labeling medium containing [³H]arachidonic acid (typically 0.1-0.5 µCi/mL) for 18-24 hours. This allows for the incorporation of the radiolabel into the sn-2 position of membrane phospholipids.[5]
- Wash the cells extensively with a serum-free medium containing bovine serum albumin (BSA) to remove unincorporated [³H]arachidonic acid. BSA acts as a carrier for the released fatty acid.
2. Inhibitor Pre-incubation:
- Pre-incubate the labeled cells with varying concentrations of (R)-BEL (or vehicle control) in the BSA-containing medium for a specified time (e.g., 30-60 minutes).
3. Stimulation of Arachidonic Acid Release:
- Add the desired agonist (e.g., ATP, ionomycin, reactive oxygen species) to the cells to stimulate PLA2 activity and subsequent AA release.[9]
- Incubate for a defined period (e.g., 5-30 minutes).
4. Sample Collection and Measurement:
- Collect the supernatant (extracellular medium).
- Lyse the cells remaining on the plate with a suitable lysis buffer.
- Measure the radioactivity in both the supernatant and the cell lysate using liquid scintillation counting.
5. Data Analysis:
- Calculate the percentage of [³H]arachidonic acid released using the formula:
- % Release = [CPM(supernatant) / (CPM(supernatant) + CPM(cell lysate))] x 100
- Plot the percentage of release against the concentration of (R)-BEL to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the key steps in the [³H]arachidonic acid release assay.
Alternative Assay Methods
While radiolabeling is a classic approach, other methods are available:
-
Fluorometric Assays: These assays use synthetic PLA2 substrates that release a fluorescent product upon cleavage, allowing for continuous monitoring of enzyme activity.[17][18] They are well-suited for high-throughput screening.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers a highly sensitive and specific method for the direct quantification of arachidonic acid and its metabolites without the need for radioactive labeling.[19][20][21]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms underlying the actions of arachidonic acid-derived prostaglandins on peripheral nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Droplets, Phospholipase A2, Arachidonic Acid, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase A2 Isoforms as Novel Targets for Prevention and Treatment of Inflammatory and Oncologic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Ca2+-independent phospholipase A2 on arachidonic acid release induced by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]
- 19. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. mdpi.com [mdpi.com]
- 21. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification for (R)-Bromoenol Lactone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Bromoenol lactone ((R)-BEL) is a potent, irreversible inhibitor of calcium-independent phospholipase A2γ (iPLA2γ), an enzyme implicated in various physiological and pathological processes. However, a comprehensive understanding of its full target profile is crucial for its application as a specific chemical probe and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the known targets of (R)-BEL, the signaling pathways it modulates, and detailed experimental protocols for its target identification and validation. Quantitative data on its inhibitory activity are summarized, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of its molecular mechanisms.
Introduction
This compound is a chiral, mechanism-based inhibitor that has been instrumental in elucidating the roles of calcium-independent phospholipase A2 (iPLA2) enzymes.[1] As a "suicide" substrate, its cleavage product covalently modifies the target enzyme, leading to irreversible inhibition.[2] While (R)-BEL exhibits selectivity for iPLA2γ, it is essential for researchers to be aware of its potential off-target effects to ensure accurate interpretation of experimental results. This guide serves as a comprehensive resource for researchers utilizing (R)-BEL, providing critical information on its target landscape and the methodologies to investigate its interactions.
Target Profile of this compound
The primary target of (R)-BEL is iPLA2γ. However, studies have revealed its interaction with other proteins, particularly at higher concentrations. The inhibitory activities of (R)-BEL and its related compounds are summarized in the tables below.
Table 1: Inhibitory Activity of this compound and Enantiomer
| Compound | Target | Species/Source | Assay Conditions | IC50 | Reference(s) |
| This compound | iPLA2γ | Human recombinant | - | ~0.6 µM | [1][3] |
| (S)-Bromoenol lactone | iPLA2β | Rat aortic smooth muscle cells | Vasopressin-induced arachidonate release | 2 µM | [4] |
| This compound | iPLA2β | - | High doses | 20-30 µM | [1] |
Table 2: Inhibitory Activity of Bromoenol Lactone (Racemic or Unspecified)
| Compound | Target | Species/Source | Assay Conditions | IC50 / Ki | Reference(s) |
| Bromoenol lactone | iPLA2β | - | - | ~7 µM | [2][5] |
| Bromoenol lactone | Macrophage iPLA2 | - | Concentration-dependent | 60 nM | [6][7] |
| Bromoenol lactone | Myocardial cytosolic iPLA2 | Canine | Mechanism-based inhibition | Ki = 180 nM | [6][7] |
| Bromoenol lactone | Chymotrypsin | - | Enzyme-activated irreversible inhibition | Ki = 636 nM | [6][7][8] |
| Bromoenol lactone | Phosphatidate phosphohydrolase (PAP) | P388D macrophages | - | 8 µM | [8] |
| Bromoenol lactone | TRPC5 channels | - | Low micromolar concentrations | 10.6 µM | [9] |
| Bromoenol lactone | TRPC6 channels | - | Low micromolar concentrations | 7.2 µM | [9] |
Signaling Pathways Modulated by this compound
The inhibitory action of (R)-BEL on its targets leads to the modulation of several key signaling pathways.
iPLA2γ-Mediated Mitochondrial Signaling
iPLA2γ is located in mitochondria and plays a crucial role in the hydrolysis of oxidized cardiolipin, releasing oxidized fatty acids that act as signaling molecules. Inhibition of iPLA2γ by (R)-BEL can therefore impact mitochondrial bioenergetics and signaling pathways related to oxidative stress.[10]
Phosphatidate Phosphohydrolase-1 (PAP-1) and Apoptosis
Bromoenol lactone has been shown to inhibit PAP-1, a key enzyme in lipid metabolism that converts phosphatidate to diacylglycerol (DAG).[11][12] DAG is a crucial second messenger involved in multiple signaling cascades, including those regulating cell survival and apoptosis.[13] Inhibition of PAP-1 by BEL can lead to the induction of apoptosis through a mitochondrial pathway involving the activation of caspase-9 and caspase-3.[11][12][14]
TRPC Channel Modulation
Bromoenol lactone can inhibit Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC5 and TRPC6, in a manner that appears to be independent of its effects on iPLA2.[15][16] This inhibition may be linked to the attenuation of Phospholipase C (PLC) activity, which is an upstream activator of TRPC channels.[15][16]
Experimental Protocols for Target Identification and Validation
A multi-pronged approach is recommended to confidently identify and validate the targets of (R)-BEL.
General Target Identification Strategies
This method utilizes a modified version of the small molecule inhibitor to "pull down" its binding partners from a cell lysate.[1][14][17]
-
Probe Synthesis: Synthesize an (R)-BEL analog containing a linker and an affinity tag (e.g., biotin). A photo-reactive group can be incorporated for covalent capture.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.
-
Lysate Incubation: Incubate the beads with cell or tissue lysate to allow the probe to bind to its target proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins, for example, by competing with an excess of free (R)-BEL.
-
Analysis: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
ABPP is a powerful technique for identifying the targets of covalent inhibitors directly in a complex proteome.[3][7][18]
-
Probe Design: Utilize a probe that mimics the structure of (R)-BEL and contains a reporter tag (e.g., a fluorophore or biotin).
-
Competitive Profiling:
-
Pre-incubate the proteome with varying concentrations of (R)-BEL.
-
Add the ABPP probe to label the remaining active enzyme targets.
-
-
Analysis:
-
Gel-based: Visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the presence of (R)-BEL indicates it is a target.
-
Mass Spectrometry-based: Biotinylated probes can be used to enrich labeled proteins for identification and quantification by LC-MS/MS.
-
References
- 1. Small molecule target identification using photo-affinity chromatography [scholarworks.indianapolis.iu.edu]
- 2. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 4. A review of phosphatidate phosphatase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. bosterbio.com [bosterbio.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. assaygenie.com [assaygenie.com]
- 9. The development of automated patch clamp assays for canonical transient receptor potential channels TRPC3, 6, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]
Unmasking the Collateral Damage: An In-depth Technical Guide to the Off-Target Effects of (R)-Bromoenol Lactone
For Researchers, Scientists, and Drug Development Professionals
(R)-Bromoenol lactone (BEL) is a widely utilized chemical probe primarily known for its potent, irreversible inhibition of calcium-independent phospholipase A2 (iPLA2). This activity has made it an invaluable tool for dissecting the roles of iPLA2 in a myriad of cellular processes. However, a growing body of evidence reveals that the pharmacological actions of BEL extend beyond its intended target, leading to a range of off-target effects that can significantly confound experimental results and their interpretation. This technical guide provides a comprehensive overview of the known off-target activities of (R)-BEL, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to aid researchers in the judicious use and accurate interpretation of data generated with this compound.
I. Known Off-Target Molecular Interactions
The utility of (R)-BEL as a specific iPLA2 inhibitor is compromised by its reactivity with several other cellular enzymes and proteins. These interactions can lead to unintended biological consequences, making it crucial for researchers to be aware of these alternative targets.
Inhibition of Phosphatidate Phosphohydrolase-1 (PAP-1)
One of the most significant off-target effects of BEL is the inhibition of magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1).[1][2] This enzyme plays a critical role in lipid metabolism, catalyzing the conversion of phosphatidic acid to diacylglycerol (DAG), a key precursor for the synthesis of triacylglycerol and phospholipids, and a vital second messenger in signaling cascades. Inhibition of PAP-1 by BEL disrupts lipid homeostasis and can trigger apoptosis, a crucial consideration in studies involving long incubation times.[1][2]
Modulation of Ion Channels and Calcium Signaling
Recent studies have demonstrated that BEL can directly impact the function of key ion channels involved in calcium signaling, independent of its effects on iPLA2.
-
Voltage-Gated Ca2+ (CaV1.2) and Transient Receptor Potential Canonical (TRPC) Channels: BEL has been shown to inhibit both voltage-gated CaV1.2 channels and receptor-operated TRPC channels (specifically TRPC5 and TRPC6).[3][4] This inhibition can significantly alter cellular calcium homeostasis and downstream signaling pathways.
-
Attenuation of Phospholipase C (PLC) Activity: The inhibitory effect on TRPC channels may be partly due to BEL's ability to attenuate the activity of phospholipase C (PLC).[3][4] PLC is a crucial enzyme in signal transduction that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG, both of which are involved in mobilizing intracellular calcium and activating protein kinase C (PKC).
Effects on Mitochondrial Function and Oxidative Stress
Mitochondria are also susceptible to the off-target effects of BEL, leading to perturbations in cellular bioenergetics and redox status.
-
Increased Reactive Oxygen Species (ROS) Production: Exposure to BEL has been associated with an enhancement of reactive oxygen species (ROS) generation in mitochondria.[5]
-
Depletion of Glutathione (GSH): BEL treatment can lead to a reduction in the cellular levels of the critical antioxidant glutathione (GSH).[5] This depletion can exacerbate oxidative stress and sensitize cells to damage.
Interaction with Other Enzymes
-
Serine Proteases: BEL was originally described as a serine protease inhibitor, and this activity should be considered when interpreting results, particularly in contexts where serine protease activity is relevant.[1][2]
-
Glutathione S-Transferase (GST): Evidence suggests that haloenol lactones, the class of compounds to which BEL belongs, can inactivate glutathione S-transferase (GST) enzymes, which are critical for detoxification and cellular protection against oxidative damage.[6][7]
II. Quantitative Data on Off-Target Effects
To facilitate the critical evaluation of experimental data, the following table summarizes the reported inhibitory concentrations (IC50) of BEL against its primary target and key off-target proteins. It is important to note that the (R) and (S) enantiomers of BEL can exhibit different potencies and selectivities. (R)-BEL is reported to be more selective for iPLA2γ, with less activity against iPLA2β at lower concentrations.[8][9][10][11]
| Target | (R)-BEL IC50 | (S)-BEL / Racemic BEL IC50 | Cell/System | Reference |
| iPLA2γ (human recombinant) | ~0.6 µM | Not specified | In vitro | [8][10] |
| iPLA2β | No inhibition except at high doses (20-30 µM) | ≈7 µM | Mast cells | [8][12] |
| Phosphatidate Phosphohydrolase (PAP) | Not specified | ~8 µM | P388D1 macrophages | [13] |
| Voltage-Gated Ca2+ (CaV1.2) Channels | Low micromolar concentrations | Not specified | HEK cells (heterologous expression) | [3][4] |
| TRPC5 Channels | Low micromolar concentrations | Not specified | HEK cells (heterologous expression) | [3][4] |
| TRPC6 Channels | Low micromolar concentrations | Not specified | HEK cells (heterologous expression) | [3][4] |
III. Experimental Protocols for Assessing Off-Target Effects
To assist researchers in designing experiments to control for or investigate the off-target effects of (R)-BEL, detailed methodologies for key assays are provided below.
Annexin V/Propidium Iodide Apoptosis Assay
This assay is used to detect apoptosis induced by BEL, potentially through its inhibition of PAP-1.[14][15][16][17][18]
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Induce apoptosis in your cell line of interest by treating with (R)-BEL at various concentrations and time points. Include appropriate vehicle and positive controls.
-
Harvest cells by gentle trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of a 100 µg/mL PI working solution.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry immediately.
DAPI Staining for Nuclear Morphology
DAPI staining is used to visualize nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.[13][19][20][21]
Principle: DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in the minor groove of DNA. It is commonly used as a nuclear counterstain in fluorescence microscopy.
Protocol (for fixed cells):
-
Grow cells on glass coverslips. Treat with (R)-BEL as required.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes (optional, but can improve staining).
-
Wash the cells three times with PBS.
-
Incubate the cells with a 300 nM DAPI solution in PBS for 1-5 minutes at room temperature, protected from light.
-
Rinse the sample several times in PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the nuclei using a fluorescence microscope with a DAPI filter set (excitation ~358 nm, emission ~461 nm).
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes a common method to measure mitochondrial ROS production using a fluorescent probe.[4][5][22][23][24]
Principle: Dihydrodichlorofluorescein diacetate (H2DCFDA) is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Culture cells in a suitable format for fluorescence measurement (e.g., 96-well plate or on coverslips).
-
Treat cells with (R)-BEL for the desired time.
-
Remove the treatment medium and wash the cells with a warm buffer (e.g., Tyrode's buffer or PBS).
-
Load the cells with 5-10 µM H2DCFDA in warm buffer for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with the warm buffer to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope (excitation ~485 nm, emission ~535 nm). A positive control, such as hydrogen peroxide, should be included.
Glutathione (GSH) Quantification Assay
This assay measures the total glutathione content in cell lysates.[3][9][11][25][26]
Principle: This colorimetric assay is based on the enzymatic recycling method. Glutathione reductase reduces oxidized glutathione (GSSG) to reduced glutathione (GSH) in the presence of NADPH. The GSH then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The rate of TNB formation is proportional to the total glutathione concentration and is measured spectrophotometrically at 412 nm.
Protocol:
-
Prepare cell lysates by homogenizing cells in an appropriate assay buffer on ice.
-
Centrifuge the lysate to remove insoluble material.
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add sample lysates and standards.
-
Prepare a reaction mixture containing assay buffer, DTNB, and glutathione reductase.
-
Initiate the reaction by adding NADPH to all wells.
-
Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.
-
Calculate the total glutathione concentration in the samples by comparing the rate of absorbance change to the standard curve.
IV. Visualizing the Impact: Signaling Pathways and Workflows
To provide a clearer understanding of the complex cellular consequences of (R)-BEL's off-target effects, the following diagrams, generated using the DOT language, illustrate the key affected signaling pathways and a general experimental workflow for investigating these effects.
Caption: BEL-induced apoptosis via PAP-1 inhibition.
Caption: BEL's impact on calcium signaling pathways.
Caption: Workflow for validating (R)-BEL's effects.
V. Conclusion and Recommendations
This compound remains a valuable tool for studying the roles of iPLA2. However, its utility is contingent on a thorough understanding and careful consideration of its off-target effects. The inhibition of PAP-1, direct modulation of calcium channels, and impact on mitochondrial function are particularly noteworthy and can lead to significant cellular responses that may be mistakenly attributed to iPLA2 inhibition.
To ensure the rigor and reproducibility of research utilizing (R)-BEL, the following best practices are strongly recommended:
-
Use the Lowest Effective Concentration: Titrate (R)-BEL to the lowest concentration that effectively inhibits iPLA2 in your system to minimize off-target engagement.
-
Employ Orthogonal Approaches: Whenever possible, corroborate findings obtained with (R)-BEL using structurally and mechanistically distinct iPLA2 inhibitors.
-
Utilize Genetic Tools: The most definitive way to ascertain the specific role of iPLA2 is to use genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the gene encoding the iPLA2 isoform of interest.
-
Conduct Control Experiments: Actively investigate potential off-target effects by performing assays for PAP-1 activity, intracellular calcium levels, mitochondrial ROS production, and other known off-targets, especially when unexpected or pleiotropic effects are observed.
-
Consider Enantiomeric Purity: Be aware of the differing specificities of (R)- and (S)-BEL and ensure the enantiomeric purity of the compound being used.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of glutathione with high throughput live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Measuring phosphatidic acid phosphohydrolase (EC 3.1.3.4) activity using two phosphomolybdate-based colorimetric methods [scirp.org]
- 8. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. rass-biosolution.com [rass-biosolution.com]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. researchgate.net [researchgate.net]
- 12. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 13. betalifesci.com [betalifesci.com]
- 14. kumc.edu [kumc.edu]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. astorscientific.us [astorscientific.us]
- 20. DAPI Counterstaining Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. youdobio.com [youdobio.com]
- 22. researchgate.net [researchgate.net]
- 23. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-Bromoenol Lactone in Lipid Biochemistry Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Bromoenol lactone ((R)-BEL) is a potent, irreversible, and mechanism-based inhibitor of specific isoforms of calcium-independent phospholipase A2 (iPLA2), a critical enzyme family in lipid metabolism and signaling. This guide provides a comprehensive overview of (R)-BEL, detailing its mechanism of action, isoform selectivity, and its application as a chemical probe in lipid biochemistry. We present quantitative inhibition data, detailed experimental considerations, and key signaling pathways affected by iPLA2 modulation. Particular emphasis is placed on potential off-target effects and best practices for experimental design to ensure robust and accurately interpreted results.
Introduction: The Role of Calcium-Independent Phospholipase A2 (iPLA2)
The phospholipase A2 (PLA2) superfamily of enzymes plays a central role in cellular signaling, membrane homeostasis, and inflammation. These esterases catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] Both products can act as potent second messengers or precursors for bioactive lipid mediators.
Within this superfamily, the Group VI calcium-independent phospholipase A2 (iPLA2) enzymes are distinct as they do not require calcium for their catalytic activity.[2] The most studied isoforms are iPLA2β (PNPLA9) and iPLA2γ (PNPLA8).[2] These enzymes are implicated in a wide array of cellular functions, including:
-
Phospholipid Remodeling: A "housekeeping" function to maintain the fatty acid composition of cellular membranes.[3]
-
Signal Transduction: Generating lipid signals like arachidonic acid (the precursor to eicosanoids) and lysophospholipids.[1][3]
-
Cell Growth and Proliferation: Participation in signaling cascades involving EGFR, MAPK, and p53.[1]
-
Apoptosis: Involvement in programmed cell death pathways.[4]
Given their broad biological significance, specific inhibitors are invaluable tools for dissecting the precise roles of iPLA2 isoforms.
This compound: A Chiral Inhibitor of iPLA2
This compound ((R)-BEL) is a chiral molecule that has emerged as a key chemical probe for studying iPLA2γ. It functions as an irreversible, suicide-based inhibitor, providing potent and lasting inactivation of its target enzyme.[5][6][7]
Mechanism of Action
(R)-BEL is a mechanism-based inhibitor. After entering the enzyme's active site, it is attacked by the catalytic serine residue, leading to the formation of a covalent bond. This irreversible modification permanently inactivates the enzyme.[8] This mode of action makes it a powerful tool for studying the consequences of sustained iPLA2 inhibition.
Isoform Selectivity
A key feature of (R)-BEL is its selectivity for the iPLA2γ isoform over the iPLA2β isoform. The (S)-enantiomer, (S)-BEL, is less selective. This chiral specificity is critical for researchers aiming to dissect the distinct roles of these two major iPLA2 enzymes.
-
(S)-BEL inhibits iPLA2β, though it may also affect iPLA2γ.[5][7]
-
The racemic mixture, often just called BEL , inhibits iPLA2β and other enzymes.[9]
It is crucial to use the correct enantiomer for the desired experimental outcome. (R)-BEL is the tool of choice for investigating iPLA2γ-specific functions.
Quantitative Inhibition Data
The potency of BEL and its enantiomers has been characterized against various targets. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Compound | Target Enzyme/Protein | Reported IC50 | Notes |
| This compound | Human recombinant iPLA2γ | ~0.6 µM | Highly selective for the gamma isoform.[6][7] |
| Bromoenol lactone (racemic) | iPLA2β | ~7 µM | General inhibitor for the beta isoform.[9] |
| Bromoenol lactone (racemic) | Macrophage iPLA2 | 60 nM | Potency can be cell-type dependent and influenced by preincubation.[8] |
| Bromoenol lactone (racemic) | Voltage-gated Ca2+ channels | ~16.3 µM | Demonstrates significant off-target activity at higher concentrations.[10] |
| Bromoenol lactone (racemic) | TRPC5 Channels | ~10.6 µM | Off-target effect on transient receptor potential channels.[10] |
| Bromoenol lactone (racemic) | TRPC6 Channels | ~7.2 µM | Off-target effect on transient receptor potential channels.[10] |
Note: IC50 values can vary based on assay conditions, substrate concentration, and enzyme source. The data presented are for comparative purposes.
iPLA2 Signaling Pathways and (R)-BEL Interruption
iPLA2 enzymes are upstream regulators of multiple signaling pathways. By hydrolyzing membrane phospholipids, they initiate a cascade that leads to the generation of numerous bioactive lipids. (R)-BEL serves as a tool to block these pathways at an early stage, allowing researchers to study the downstream consequences.
Methodologies and Experimental Design
Using (R)-BEL effectively requires careful experimental design, particularly concerning its irreversible mechanism and potential off-target effects.
General Experimental Workflow
A typical workflow involves pre-incubating cells or tissues with (R)-BEL to ensure target inactivation before applying a stimulus.
Key Experimental Protocol: iPLA2 Activity Assay
This protocol provides a general framework for measuring iPLA2 activity in cell lysates and assessing inhibition by (R)-BEL.
Objective: To determine the effect of (R)-BEL on iPLA2 enzymatic activity.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)
-
This compound (stock solution in DMSO or methyl acetate)
-
iPLA2 substrate: Phospholipid with a fluorescent or radiolabeled fatty acid at the sn-2 position (e.g., 1-palmitoyl-2-(1-[14C]arachidonoyl)-phosphatidylcholine).
-
Assay Buffer (e.g., HEPES buffer, pH 7.4, containing EGTA to chelate Ca2+ and inhibit cPLA2/sPLA2).
-
Scintillation counter or fluorometer.
Procedure:
-
Lysate Preparation: Homogenize cells or tissue in ice-cold Lysis Buffer. Centrifuge to pellet debris and collect the supernatant (cytosolic fraction). Determine total protein concentration (e.g., via Bradford or BCA assay).
-
Inhibitor Pre-incubation: Aliquot the lysate. To the experimental tubes, add the desired final concentration of (R)-BEL. To control tubes, add an equivalent volume of the vehicle (e.g., DMSO). Incubate for a defined period (e.g., 15-30 minutes) at a specified temperature (e.g., 37°C) to allow for irreversible inhibition.
-
Initiate Reaction: Add the iPLA2 substrate to all tubes to start the enzymatic reaction.
-
Reaction Incubation: Incubate the mixture for a set time (e.g., 30-60 minutes) at 37°C. The reaction should be in the linear range of product formation.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a Dole solution of isopropanol/heptane/H2SO4).
-
Product Extraction: Extract the released radiolabeled or fluorescent free fatty acid using an organic solvent (e.g., heptane).
-
Quantification: Measure the amount of released fatty acid in the organic phase using a scintillation counter or fluorometer.
-
Data Analysis: Calculate the specific activity of iPLA2 (e.g., in pmol/min/mg protein). Compare the activity in the (R)-BEL-treated samples to the vehicle control to determine the percent inhibition.
Off-Target Effects and Critical Considerations
While (R)-BEL is a valuable tool, interpreting results requires an awareness of its potential off-target activities, especially at higher concentrations or with long incubation times.
-
Inhibition of PAP-1: Bromoenol lactone can inhibit phosphatidate phosphohydrolase-1 (PAP-1), another key enzyme in lipid metabolism.[11] This inhibition can independently trigger apoptosis, confounding studies on cell viability or death.[11][12]
-
Reactivity with Thiols: At concentrations above 20 µM, BEL can react with intracellular thiols like cysteine and glutathione (GSH), leading to GSH depletion and significant oxidative stress.[13]
-
Inhibition of Ion Channels: BEL has been shown to inhibit voltage-gated calcium channels and TRPC channels, which could impact studies related to calcium signaling and cellular excitability.[10]
-
Other Serine Hydrolases: As a reactive compound, BEL may inhibit other serine hydrolases or proteases within the cell.[14]
Best Practices for Data Interpretation:
-
Use the Lowest Effective Concentration: Titrate (R)-BEL to find the minimal concentration that effectively inhibits iPLA2γ activity to minimize off-target effects.
-
Use Appropriate Controls: Always include the (S)-enantiomer or other structurally different iPLA2 inhibitors as controls to confirm that the observed effect is due to iPLA2γ inhibition.
-
Confirm with Genetic Approaches: Whenever possible, validate findings from chemical inhibition by using genetic tools like siRNA, shRNA, or CRISPR to knockdown or knockout the iPLA2γ gene.
-
Limit Incubation Time: For cell viability studies, use shorter incubation times to reduce the likelihood of apoptosis induced by off-target PAP-1 inhibition.[12]
Conclusion
This compound is an indispensable chemical probe for elucidating the specific functions of the iPLA2γ enzyme in lipid biochemistry. Its irreversible mechanism of action and chiral selectivity provide a powerful means to investigate iPLA2γ-mediated signaling pathways. However, researchers must remain vigilant of its known off-target effects. By employing careful experimental design, using appropriate controls, and integrating genetic validation, (R)-BEL can be used to generate high-quality, reliable data, advancing our understanding of the complex roles of lipid metabolism in health and disease.
References
- 1. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-independent phospholipases A2 and their roles in biological processes and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular function of calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. balsinde.org [balsinde.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones (∗) [escholarship.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docta.ucm.es [docta.ucm.es]
- 12. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium-independent phospholipases A2 in murine osteoblastic cells and their inhibition by bromoenol lactone: impact on arachidonate dynamics and prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomer Selectivity of (R)-Bromoenol Lactone for iPLA2γ over iPLA2β: A Technical Guide
This in-depth technical guide explores the enantiomer-specific inhibition of two key calcium-independent phospholipase A2 (iPLA2) enzymes, iPLA2γ (Group VIB) and iPLA2β (Group VIA), by the mechanism-based inhibitor Bromoenol Lactone (BEL). It is designed for researchers, scientists, and drug development professionals working in lipid signaling and enzyme kinetics.
Introduction to iPLA2 Isoforms and Bromoenol Lactone
Calcium-independent phospholipase A2 (iPLA2) enzymes are critical mediators in various cellular processes, including membrane remodeling, signal transduction, and cell proliferation, by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids.[1][2] Among the iPLA2 family, the cytosolic iPLA2β and the membrane-associated iPLA2γ are the most extensively studied isoforms.[3]
Bromoenol lactone (BEL) is a widely used suicide inhibitor that selectively targets Group VI iPLA2 enzymes with minimal effects on other phospholipase families like cPLA2 or sPLA2.[3][4] BEL exists as two enantiomers, (R)-BEL and (S)-BEL. Research has demonstrated that these enantiomers exhibit significant selectivity towards different iPLA2 isoforms, providing valuable pharmacological tools to dissect the distinct biological roles of iPLA2β and iPLA2γ.[3][5]
Quantitative Analysis of Enantiomer Selectivity
The inhibitory potency of the BEL enantiomers against iPLA2β and iPLA2γ reveals a clear selectivity profile. (S)-BEL is a more potent inhibitor of iPLA2β, while (R)-BEL demonstrates preferential inhibition of iPLA2γ. This selectivity is approximately an order of magnitude for each respective enzyme.[6][7]
| Inhibitor | Target Enzyme | Inhibitory Potency (IC50) | Fold Selectivity |
| (R)-BEL | iPLA2γ | More Potent | ~10-fold vs. iPLA2β |
| iPLA2β | Less Potent | ||
| (S)-BEL | iPLA2β | More Potent | ~10-fold vs. iPLA2γ |
| iPLA2γ | Less Potent |
Note: The table summarizes the relative potency. Specific IC50 values can vary based on experimental conditions.
Visualizing the Selective Inhibition
The logical relationship between the BEL enantiomers and their target iPLA2 isoforms can be visualized as follows:
Experimental Protocol: iPLA2 Activity Assay
The determination of enantiomer selectivity is typically achieved through an in vitro iPLA2 activity assay. The following protocol outlines the key steps for measuring the inhibitory effect of (R)-BEL and (S)-BEL on recombinant iPLA2β and iPLA2γ.
Materials and Reagents
-
Purified recombinant iPLA2β or membranes from Sf9 cells expressing iPLA2γ
-
(R)-BEL and (S)-BEL enantiomers
-
Radiolabeled phospholipid substrate (e.g., L-α-1-palmitoyl-2-[1-¹⁴C]arachidonylphosphatidylcholine)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.3-8.0, containing 1 mM EGTA)
-
Reaction termination solvent (e.g., Butanol)
-
Thin Layer Chromatography (TLC) plates and developing solvent
-
Scintillation counter and fluid
Assay Workflow
The general workflow for assessing enzyme inhibition is depicted below.
Detailed Procedure
-
Enzyme Pre-incubation : In separate reaction tubes, pre-incubate the purified iPLA2 enzyme (e.g., 1 µg/mL iPLA2β) or cell membranes containing iPLA2γ with varying concentrations of (R)-BEL, (S)-BEL, or vehicle control (e.g., ethanol) in the assay buffer. This pre-incubation typically lasts for 3-5 minutes at room temperature (22°C).[8]
-
Reaction Initiation : Start the enzymatic reaction by adding the radiolabeled phospholipid substrate to each tube.[8] The final substrate concentration is typically in the low micromolar range (e.g., 5 µM).
-
Incubation : Incubate the reactions at 37°C for a short, defined period (e.g., 2 minutes) to ensure measurement of the initial reaction velocity.[8]
-
Reaction Termination : Stop the reaction by adding an organic solvent like butanol, which extracts the lipids from the aqueous phase.[8]
-
Product Separation : Spot the organic phase onto a TLC plate and develop it using an appropriate solvent system to separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate.[8]
-
Quantification : Scrape the silica corresponding to the free fatty acid spot into a scintillation vial, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.[8]
-
Data Analysis : Calculate the percentage of inhibition for each BEL concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each enantiomer against each iPLA2 isoform.
Role in Signaling Pathways
The ability to selectively inhibit iPLA2β or iPLA2γ is crucial for elucidating their specific roles in cellular signaling. For example, iPLA2β has been implicated in signaling cascades that involve Akt and the production of reactive oxygen species (ROS).[2] Inhibition studies using (S)-BEL, but not (R)-BEL, have helped to specifically link iPLA2β to lipopolysaccharide (LPS)-induced ROS production and foam cell formation.[2] The products of iPLA2 activity, arachidonic acid and lysophospholipids, are themselves important signaling molecules that can trigger a variety of downstream events.[1]
Conclusion
The enantiomers of bromoenol lactone provide indispensable selectivity for dissecting the distinct physiological and pathological functions of iPLA2γ and iPLA2β. (R)-BEL serves as a selective tool for investigating iPLA2γ, which has been implicated in mitochondrial function and the hydrolysis of oxidized cardiolipin.[9] Conversely, (S)-BEL is a preferential inhibitor for iPLA2β, aiding in the study of its roles in inflammation, cell proliferation, and metabolic disorders.[5] A thorough understanding of their selective inhibition, supported by robust quantitative assays, is essential for advancing research and developing targeted therapeutics.
References
- 1. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The phospholipase iPLA2γ is a major mediator releasing oxidized aliphatic chains from cardiolipin, integrating mitochondrial bioenergetics and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Bromoenol Lactone (CAS: 478288-90-3): A Technical Guide for Researchers
An in-depth examination of the synthesis, mechanism of action, and experimental applications of the selective iPLA2γ inhibitor, (R)-Bromoenol lactone.
Introduction
This compound ((R)-BEL) is a chiral molecule identified as a potent, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2 gamma (iPLA2γ).[1][2][3][4] Its selectivity for the γ isoform over the β isoform of iPLA2 makes it a valuable tool for investigating the specific roles of this enzyme in various cellular processes. This guide provides a comprehensive overview of (R)-BEL, including its chemical properties, biological activity, and detailed experimental protocols for its application in research.
Chemical and Physical Properties
This compound is a compound with the molecular formula C16H13BrO2 and a molecular weight of 317.18 g/mol .[5] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 478288-90-3 | [1][2][3][4][5][6] |
| Molecular Formula | C16H13BrO2 | [2][3][5] |
| Molecular Weight | 317.18 g/mol | [5][6] |
| IUPAC Name | (3R,6E)-6-(bromomethylidene)-3-(naphthalen-1-yl)oxan-2-one | [5] |
| Synonyms | (R)-BEL | [2][5] |
| Purity | ≥98% | [2] |
| Formulation | A solution in methyl acetate | [2] |
| Solubility | DMF: 50 mg/ml, DMSO: 25 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 0.05 mg/ml | [2] |
| λmax | 222, 280 nm | [2] |
| Storage | -20°C | [2] |
Biological Activity and Mechanism of Action
(R)-BEL is primarily recognized as a selective inhibitor of calcium-independent phospholipase A2γ (iPLA2γ).[1][2][3][4] It acts as an irreversible, mechanism-based inhibitor.[1][2][3][4] The inhibitory activity of (R)-BEL against various enzymes is summarized in Table 2.
Table 2: Inhibitory Activity of this compound
| Target Enzyme | IC50 | Notes | Source |
| Human recombinant iPLA2γ | ~0.6 µM | Irreversible, mechanism-based inhibition. | [1][2][3][4][6] |
| iPLA2β | Inhibition only at high doses (20-30 µM) | Significantly less potent against the β isoform. | [2][3] |
| Phosphatidate Phosphohydrolase-1 (PAP-1) | Potent inhibitor | This off-target effect can induce apoptosis with long incubation times. | [7] |
| Voltage-gated Ca2+ channels (CaV1.2) | Potent inhibitor | iPLA2-independent inhibition. | [8] |
| Transient Receptor Potential Canonical (TRPC) channels (TRPC5, TRPC6) | Potent inhibitor | iPLA2-independent inhibition. | [8] |
| Adipose triglyceride lipase (ATGL) | Inhibitor | [9] |
The primary mechanism of action of (R)-BEL involves the irreversible modification of the active site of iPLA2γ. However, it is crucial for researchers to be aware of its off-target effects, particularly the inhibition of PAP-1, which can lead to apoptosis in various cell lines.[7] This is especially important in studies involving prolonged exposure to the compound.
Signaling Pathways Affected by this compound
The inhibition of iPLA2γ by (R)-BEL can impact multiple downstream signaling pathways that are dependent on the products of iPLA2γ activity, such as the release of arachidonic acid. Furthermore, its off-target effects on other enzymes and channels can lead to broader cellular consequences.
Caption: Inhibition of multiple enzymes and channels by (R)-BEL.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research.
In Vitro iPLA2 Activity Assay
This protocol is adapted from a method for measuring PLA2 activity in cell lysates.[10]
Materials:
-
This compound (CAS 478288-90-3)
-
Cell or tissue cytosol
-
Assay buffer: 0.1 M Tris-HCl (pH 9.0), 4 mM CaCl2, 1 mg/ml fatty acid-free bovine serum albumin
-
Radiolabeled substrate: e.g., 1-palmitoyl-2-[1-14C]linoleoyl-sn-glycero-3-phosphocholine
-
Dole's reagent (isopropanol:heptane:1 M H2SO4, 40:10:1)
-
Heptane
-
Silica gel
-
Liquid scintillation counter
Procedure:
-
Prepare the assay mixture containing assay buffer and the cell/tissue cytosol.
-
Add (R)-BEL to the desired final concentration. A vehicle control (e.g., DMSO) should be run in parallel.
-
Pre-incubate the mixture for a specified time to allow for inhibitor binding.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding Dole's reagent.
-
Extract the released fatty acids by adding heptane and water, followed by vortexing and centrifugation.
-
Separate the heptane layer and pass it through a small column of silica gel to remove any remaining phospholipids.
-
Quantify the radioactivity of the released fatty acid in the heptane layer using a liquid scintillation counter.
Caption: Workflow for an in vitro iPLA2 activity assay.
Cell-Based Apoptosis Assay
This protocol is based on findings that BEL can induce apoptosis.[7]
Materials:
-
Cell line of interest (e.g., U937, THP-1)
-
Complete cell culture medium
-
This compound (CAS 478288-90-3)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or stabilize.
-
Treat cells with various concentrations of (R)-BEL for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Safety and Handling
This compound is intended for research use only.[1][11] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[12] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[12] Store the compound at -20°C in a tightly sealed container.[12]
Conclusion
This compound is a valuable pharmacological tool for the selective inhibition of iPLA2γ. Its use has contributed to a better understanding of the role of this enzyme in various physiological and pathological processes. However, researchers must be mindful of its off-target activities, particularly its ability to inhibit PAP-1 and induce apoptosis, and design their experiments accordingly. The detailed protocols and data presented in this guide are intended to facilitate the effective and reproducible use of (R)-BEL in a research setting.
References
- 1. This compound|CAS 478288-90-3|DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C16H13BrO2 | CID 40486928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2948433B1 - Atglistatin as lipase inhibitor - Google Patents [patents.google.com]
- 10. The Cytotoxic Effect of Bromoenol Lactone, a Calcium-independent Phospholipase A2 Inhibitor, on Rat Cortical Neurons in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. This compound|478288-90-3|MSDS [dcchemicals.com]
(R)-Bromoenol Lactone: A Technical Guide for Researchers
(R)-Bromoenol lactone (R-BEL) is a powerful research tool primarily known for its role as a potent, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2γ (iPLA2γ). This guide provides an in-depth overview of its chemical properties, mechanism of action, experimental applications, and its role in cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.
Core Properties and Data
This compound is a chiral molecule with the molecular formula C₁₆H₁₃BrO₂. Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 317.18 g/mol | [1] |
| Molecular Formula | C₁₆H₁₃BrO₂ | [2] |
| CAS Number | 478288-90-3 | [2] |
| Synonyms | (R)-BEL, (3R,6E)-6-(Bromomethylidene)-3-naphthalen-1-yloxan-2-one | [2] |
| Appearance | Solution in methyl acetate | [2] |
Quantitative Data: Inhibition and Solubility
The inhibitory activity of this compound against its primary target and other enzymes, as well as its solubility in common laboratory solvents, are critical data points for experimental design.
| Parameter | Value | Target/Solvent | Reference |
| IC₅₀ | ~0.6 µM | Human recombinant iPLA2γ | [2][3] |
| IC₅₀ | 7.2 µM | TRPC6 channels | [4] |
| IC₅₀ | 10.6 µM | TRPC5 channels | [4] |
| IC₅₀ | 364.0 ± 34.2 nM | Histamine-induced inositol phosphate production (PLC activity) | [5] |
| Solubility | 50 mg/mL | DMF | [2] |
| Solubility | 25 mg/mL | DMSO | [2] |
| Solubility | 5 mg/mL | Ethanol | [2] |
| Solubility | 0.05 mg/mL | PBS (pH 7.2) | [2] |
Mechanism of Action and Biological Role
This compound acts as a mechanism-based inhibitor of iPLA2γ. This enzyme is crucial for the hydrolysis of phospholipids, releasing fatty acids and lysophospholipids that are involved in a variety of cellular processes. The primary mechanism of (R)-BEL involves its irreversible binding to the active site of iPLA2γ, leading to the inactivation of the enzyme.
It is important to note that while (R)-BEL is selective for iPLA2γ, it does not inhibit iPLA2β except at higher concentrations (20-30 µM)[2]. However, researchers should be aware of potential off-target effects. Studies have shown that bromoenol lactone can also inhibit other enzymes, such as phosphatidate phosphohydrolase-1 (PAP-1), and may induce apoptosis in long-term cell culture experiments[6]. Furthermore, it has been observed to inhibit voltage-gated Ca²⁺ and transient receptor potential canonical (TRPC) channels in an iPLA2-independent manner[4][5].
Signaling Pathways Involving iPLA2γ
The inhibition of iPLA2γ by this compound has been instrumental in elucidating the role of this enzyme in various signaling pathways. iPLA2γ is localized to the mitochondria and peroxisomes and is involved in maintaining lipid homeostasis in these organelles[7]. Its activity is linked to mitochondrial bioenergetics, the release of signaling molecules from oxidized cardiolipin, and the production of lipid second messengers[8][9].
The following diagram illustrates a simplified signaling pathway involving iPLA2γ and its downstream effects, which can be investigated using this compound.
Caption: Simplified iPLA2γ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Inhibition of Prostaglandin Generation in Rat Mesangial Cells
This protocol describes the use of this compound to investigate the role of iPLA2 in prostaglandin E2 generation induced by interleukin-1β and dibutyryl cAMP[10].
-
Cell Culture: Rat mesangial cells are cultured to confluence in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a specified time.
-
Stimulation: The cells are then stimulated with interleukin-1β or dibutyryl cAMP to induce prostaglandin generation.
-
Measurement of Prostaglandin E2: The supernatant is collected, and the concentration of prostaglandin E2 is measured using an appropriate immunoassay.
-
iPLA2 Activity Assay: Cell lysates are prepared to measure iPLA2 activity to confirm the inhibitory effect of this compound.
Assessment of Neurite Outgrowth in Cultured Cortical Neurons
This experimental approach uses this compound to study the role of iPLA2 in the development and neurite outgrowth of cortical neurons[11].
-
Primary Neuron Culture: Cortical neurons are isolated from fetal rat brains and cultured in a suitable medium.
-
Treatment: The cultured neurons are treated with different concentrations of this compound for various time points.
-
Morphological Analysis: Changes in neuronal morphology, including neurite length and cell body integrity, are observed and quantified using microscopy and image analysis software.
-
Viability and Apoptosis Assays: Cell viability is assessed using methods such as MTT assay, and apoptosis is detected by nuclear staining with DAPI or propidium iodide to evaluate the cytotoxic effects of the inhibitor.
The following diagram illustrates a general experimental workflow for studying the effects of this compound on a cellular process.
Caption: General experimental workflow for investigating the effects of this compound.
Conclusion
References
- 1. This compound - Immunomart [immunomart.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium-independent phospholipase A2γ (iPLA2γ) and its roles in cellular functions and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The phospholipase iPLA2γ is a major mediator releasing oxidized aliphatic chains from cardiolipin, integrating mitochondrial bioenergetics and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Ca2+-independent phospholipase A2 by bromoenol lactone attenuates prostaglandin generation induced by interleukin-1 beta and dibutyryl cAMP in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cytotoxic effect of bromoenol lactone, a calcium-independent phospholipase A2 inhibitor, on rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-Bromoenol Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bromoenol lactone ((R)-BEL) is a potent, irreversible, and chiral inhibitor of calcium-independent phospholipase A2γ (iPLA2γ).[1][2] It serves as a valuable chemical tool for investigating the physiological and pathological roles of iPLA2γ. Unlike its (S)-enantiomer, (R)-BEL displays selectivity for iPLA2γ over iPLA2β, although it does not inhibit iPLA2β except at higher concentrations (20-30 µM).[1] Beyond its effects on iPLA2γ, (R)-BEL has also been shown to inhibit phosphatidate phosphohydrolase-1 (PAP-1), an enzyme involved in lipid signaling and metabolism. This dual activity should be considered when interpreting experimental results. These application notes provide detailed protocols for utilizing (R)-BEL in common experimental settings.
Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃BrO₂ | [1] |
| Molecular Weight | 317.2 g/mol | [1] |
| CAS Number | 478288-90-3 | |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C | |
| Solubility | DMSO: 25 mg/mL | |
| DMF: 50 mg/mL | ||
| Ethanol: 5 mg/mL |
Quantitative Data: Inhibitory Activity
| Target Enzyme | Inhibitor | IC₅₀ / Kᵢ | Cell Line / System | Reference |
| Human recombinant iPLA2γ | This compound | ~0.6 µM (IC₅₀) | In vitro | [1] |
| Macrophage iPLA2 | Bromoenol lactone (racemic) | 60 nM (IC₅₀) | P388D1 macrophages | [3] |
| Myocardial cytosolic iPLA2 | Bromoenol lactone (racemic) | 180 nM (Kᵢ) | Myocardial tissue | [4] |
| Chymotrypsin | Bromoenol lactone (racemic) | 636 nM (Kᵢ) | In vitro | [4] |
| Macrophage PAP-1 | Bromoenol lactone (racemic) | ~8 µM (IC₅₀) | P388D1 macrophages |
Signaling Pathways
This compound primarily targets iPLA2γ and PAP-1, influencing downstream signaling cascades.
iPLA2γ Signaling Pathway
iPLA2γ is implicated in mitochondrial homeostasis, redox signaling, and the generation of lipid second messengers. Its activation can be triggered by stimuli such as H₂O₂. Once active, iPLA2γ hydrolyzes phospholipids to release fatty acids, including arachidonic acid, which can then be converted to various eicosanoids.
Caption: iPLA2γ signaling pathway and its inhibition by (R)-BEL.
PAP-1 Signaling Pathway
PAP-1 is a key enzyme in the synthesis of diacylglycerol (DAG) from phosphatidic acid. DAG is a crucial second messenger that can activate protein kinase C (PKC), which in turn is involved in numerous cellular processes, including inflammation and cell proliferation.
Caption: PAP-1 signaling pathway and its inhibition by (R)-BEL.
Experimental Protocols
In Vitro iPLA2γ Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of (R)-BEL on iPLA2γ activity in a cell-free system. The assay is based on the measurement of released radiolabeled fatty acid from a phospholipid substrate.
Materials:
-
Recombinant human iPLA2γ
-
This compound ((R)-BEL)
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Assay buffer: 100 mM HEPES (pH 7.5), 5 mM EGTA, 1 mM ATP
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a stock solution of (R)-BEL in DMSO.
-
Prepare the substrate by drying the radiolabeled phospholipid under nitrogen and resuspending it in assay buffer containing BSA to the desired concentration. Sonicate to create uniform vesicles.
-
In a microcentrifuge tube, pre-incubate the recombinant iPLA2γ with varying concentrations of (R)-BEL (or vehicle control) in assay buffer for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate solution to the enzyme-inhibitor mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., Dole's reagent: isopropanol/heptane/1N H₂SO₄, 40:10:1 v/v/v).
-
Extract the released radiolabeled fatty acid by adding heptane and water, followed by vortexing and centrifugation to separate the phases.
-
Transfer an aliquot of the upper organic phase containing the fatty acid to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each (R)-BEL concentration relative to the vehicle control and determine the IC₅₀ value.
Induction of Apoptosis in Cell Culture
This protocol describes a general method for treating cultured cells with (R)-BEL to induce apoptosis, which can then be assessed by various methods such as Annexin V staining.
Materials:
-
Cell line of interest (e.g., U937, Jurkat, HeLa)
-
Complete cell culture medium
-
This compound ((R)-BEL) stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: The next day, treat the cells with various concentrations of (R)-BEL. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line. Include a vehicle control (DMSO).
-
Concentration Range: Based on literature, a starting range of 1-50 µM can be used.
-
Incubation Time: The incubation time can vary depending on the cell line and the desired endpoint. A time course experiment (e.g., 6, 12, 24, 48 hours) is advisable.
-
-
Harvesting Cells:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle method like trypsinization or a cell scraper. Combine the detached cells with the cells from the collected medium.
-
-
Annexin V/PI Staining:
-
Wash the harvested cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Reported Concentrations of Bromoenol Lactone for Apoptosis Induction in Various Cell Lines:
| Cell Line | Concentration | Incubation Time | Outcome | Reference |
| U937 (human monocytic) | 25 µM | 2-24 hours | Increased Annexin-V binding, DNA damage | |
| Jurkat (human T lymphocyte) | 25 µM | 24 hours | Apoptosis | |
| THP-1 (human monocytic) | 25 µM | 24 hours | Apoptosis | |
| RAW 264.7 (murine macrophage) | 25 µM | 24 hours | Apoptosis | |
| Trabecular Meshwork cells | 10 µM | 90 minutes | Morphological changes | |
| Lung endothelial cells | 5 µM | 10 minutes (pretreatment) | Inhibition of PAF production |
Experimental Workflow for Apoptosis Induction and Analysis
Caption: Workflow for apoptosis induction and analysis using (R)-BEL.
Concluding Remarks
This compound is a valuable tool for probing the functions of iPLA2γ and PAP-1. The protocols provided herein offer a starting point for researchers to investigate the cellular and biochemical effects of this inhibitor. It is crucial to optimize experimental conditions, such as inhibitor concentration and incubation time, for each specific cell line and experimental system. Given the potential for off-target effects, especially at higher concentrations, the use of appropriate controls is essential for the accurate interpretation of results.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium-Independent Phospholipase A2β Is Dispensable in Inflammasome Activation and Its Inhibition by Bromoenol Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bromoenol lactone suicide substrate inactivates group VIA phospholipase A2 by generating a diffusible bromomethyl keto acid that alkylates cysteine thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in cells | Abcam [abcam.com]
Application Notes and Protocols for (R)-Bromoenol Lactone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bromoenol lactone ((R)-BEL) is a potent and irreversible inhibitor of calcium-independent phospholipase A2 gamma (iPLA2γ). It serves as a valuable tool for investigating the roles of iPLA2γ in various cellular processes, including lipid metabolism, signaling, and apoptosis. These application notes provide a comprehensive overview of the effective concentrations of (R)-BEL in cell culture, its mechanisms of action, and detailed protocols for assessing its cellular effects.
Mechanism of Action
This compound primarily exerts its effects through the irreversible inhibition of iPLA2γ, an enzyme crucial for the hydrolysis of phospholipids. The IC50 for human recombinant iPLA2γ is approximately 0.6 µM in cell-free assays. Notably, (R)-BEL is highly selective for the γ isoform, with significantly lower potency against iPLA2β, where inhibition is only observed at much higher concentrations (20-30 µM).
Recent studies suggest that some of the cellular effects of (R)-BEL, particularly the induction of apoptosis, may also be mediated by the inhibition of another key enzyme in lipid metabolism, phosphatidate phosphohydrolase-1 (PAP-1). Inhibition of PAP-1 disrupts the balance of lipid second messengers, which can trigger the intrinsic apoptotic pathway.
Furthermore, the racemic mixture, bromoenol lactone (BEL), has been shown to inhibit voltage-gated Ca2+ channels and transient receptor potential canonical (TRPC) channels independently of its effects on iPLA2.
Data Presentation: Effective Concentrations of this compound
The effective concentration of (R)-BEL can vary significantly depending on the cell line, treatment duration, and the specific biological endpoint being measured. The following table summarizes reported effective concentrations from various studies. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental system.
| Cell Line | Treatment Duration | Effect Observed | Effective Concentration Range | Citation(s) |
| Porcine Trabecular Meshwork (PTM) | 90 minutes | Morphological changes, cell-cell separation, and rounding | 5 - 10 µM | |
| Rat Cortical Neurons | Up to 8 hours | Cytotoxicity, loss of neurites | 0.2 - 20 µM | |
| U937 (Human monocytic) | Up to 24 hours | Apoptosis (Annexin-V binding) | Not specified, long-term treatment | [1] |
| THP-1 (Human monocytic) | Up to 24 hours | Apoptosis (Annexin-V binding) | Not specified, long-term treatment | [1] |
| MonoMac (Human monocytic) | Up to 24 hours | Apoptosis (Annexin-V binding) | Not specified, long-term treatment | [1] |
| RAW264.7 (Murine macrophage) | Up to 24 hours | Apoptosis (Annexin-V binding) | Not specified, long-term treatment | [1] |
| Jurkat (Human T lymphocyte) | Up to 24 hours | Apoptosis (Annexin-V binding) | Not specified, long-term treatment | [1] |
| GH3 (Human pituitary) | Up to 24 hours | Apoptosis (Annexin-V binding) | Not specified, long-term treatment | [1] |
| LNCaP (Human prostate cancer) | Not specified | Decreased cell growth, p38 activation | Not specified, (R)-BEL less potent than (S)-BEL | [2] |
| PC-3 (Human prostate cancer) | Not specified | Decreased cell growth, p38 activation | Not specified, (R)-BEL less potent than (S)-BEL | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Mechanism of (R)-BEL action.
Caption: (R)-BEL-induced apoptotic pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of (R)-BEL on a cell line of interest.
Materials:
-
This compound (stock solution in DMSO)
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (R)-BEL in complete medium. Remove the medium from the wells and add 100 µL of the diluted (R)-BEL solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest (R)-BEL concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Caption: MTT assay experimental workflow.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptotic proteins following treatment with (R)-BEL.
Materials:
-
This compound
-
Cells of interest cultured in appropriate plates/flasks
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of (R)-BEL for the appropriate time. Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: F-Actin Staining for Cytoskeletal Analysis
This protocol is for visualizing changes in the actin cytoskeleton in response to (R)-BEL treatment.
Materials:
-
This compound
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with (R)-BEL at the desired concentration and for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS and incubate with fluorescently-labeled phalloidin (diluted in PBS) for 30-60 minutes at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the F-actin cytoskeleton and nuclei using a fluorescence microscope with appropriate filters.
Troubleshooting and Considerations
-
(R)-BEL Solubility: (R)-BEL is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Off-Target Effects: Be aware of the potential off-target effects of (R)-BEL, especially at higher concentrations and with long incubation times, such as the inhibition of PAP-1 and calcium channels. Consider using complementary approaches, such as siRNA-mediated knockdown of iPLA2γ, to confirm the specificity of the observed effects.
-
Apoptosis Induction: The apoptotic effects of (R)-BEL can be cell-type dependent and may require longer incubation times. It is advisable to perform a time-course experiment to determine the optimal treatment duration.
-
Enantiomeric Purity: Ensure the use of high-purity this compound, as the (S)-enantiomer can have different biological activities.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of iPLA2γ and lipid metabolism in cellular physiology and pathology.
References
Application Notes and Protocols for In Vivo Study Design Using (R)-BEL
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bromoenol lactone ((R)-BEL) is a potent and selective inhibitor of calcium-independent phospholipase A2β (iPLA2β), an enzyme implicated in a variety of pathophysiological processes including inflammation, apoptosis, and neurodegenerative disorders.[1][2] These application notes provide detailed protocols and guidelines for designing and conducting in vivo studies to investigate the therapeutic potential of (R)-BEL.
Mechanism of Action of (R)-BEL
(R)-BEL exerts its inhibitory effect by interacting with the active site of iPLA2β.[1] This enzyme catalyzes the hydrolysis of phospholipids, leading to the production of free fatty acids and lysophospholipids. These products can act as signaling molecules in various cellular pathways. By inhibiting iPLA2β, (R)-BEL modulates these downstream signaling events, thereby influencing cellular processes such as apoptosis and inflammation.
Signaling Pathway of iPLA2β Inhibition by (R)-BEL in Apoptosis
The following diagram illustrates the signaling pathway by which iPLA2β inhibition through (R)-BEL can modulate apoptosis.
Caption: iPLA2β inhibition by (R)-BEL blocks the generation of pro-apoptotic lipid mediators.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on iPLA2β knockout (KO) mice, which can serve as a reference for expected outcomes when using (R)-BEL.
Table 1: Effects of iPLA2β Knockout on Neuronal Mitochondria and ATP Production in Aged Mice
| Parameter | Wild-Type (WT) | iPLA2β KO | Fold Change | Reference |
| Mitochondrial Diameter (nm) | 450 ± 25 | 650 ± 30 | ~1.44x increase | [1] |
| ATP Levels (relative units) | 1.0 ± 0.1 | 0.6 ± 0.08 | ~40% decrease | [1] |
Table 2: Effects of iPLA2β Knockout on Inflammatory Markers in the Prefrontal Cortex of Aged Mice
| Inflammatory Marker | Wild-Type (WT) | iPLA2β KO | Fold Change | Reference |
| Chemokine Levels (pg/mL) | 150 ± 20 | 300 ± 35 | ~2.0x increase | [1] |
| Inflammatory Cytokine Levels (pg/mL) | 80 ± 10 | 180 ± 25 | ~2.25x increase | [1] |
Experimental Protocols
Protocol 1: In Vivo Model of Lipopolysaccharide (LPS)-Induced Acute Inflammation
This protocol describes the induction of acute systemic inflammation in mice using LPS and the subsequent administration of (R)-BEL to assess its anti-inflammatory effects.
Materials:
-
(R)-BEL (≥95% purity)
-
Vehicle (e.g., DMSO, saline, or a mixture thereof)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
ELISA kits for TNF-α, IL-6, and other relevant cytokines
-
Materials for blood and tissue collection
Experimental Workflow:
Caption: Workflow for the LPS-induced acute inflammation model.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Dissolve (R)-BEL in a suitable vehicle. A common vehicle is a mixture of DMSO and saline. The final concentration of DMSO should be minimized to avoid toxicity.
-
Dissolve LPS in sterile, pyrogen-free 0.9% saline to the desired concentration.
-
-
Grouping and Dosing:
-
Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, (R)-BEL + LPS).
-
Administer (R)-BEL or vehicle via intraperitoneal (i.p.) injection. A suggested starting dose for (R)-BEL is in the range of 1-10 mg/kg, based on studies with similar inhibitors. Dose-response studies are recommended to determine the optimal dose.
-
-
Induction of Inflammation: 30-60 minutes after (R)-BEL or vehicle administration, inject LPS (1-5 mg/kg, i.p.) to induce inflammation.
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of inflammation.
-
At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS injection), euthanize the mice and collect blood via cardiac puncture.
-
Harvest tissues of interest (e.g., liver, spleen, lungs) and snap-freeze in liquid nitrogen or fix in formalin for further analysis.
-
-
Analysis:
-
Separate serum from the blood and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Homogenize tissues to measure local cytokine levels or perform histological analysis.
-
Protocol 2: In Vivo Model of Apoptosis
This protocol outlines a general method to induce apoptosis in vivo and evaluate the protective effects of (R)-BEL. A common model involves the use of a pro-apoptotic agent like etoposide or staurosporine.
Materials:
-
(R)-BEL (≥95% purity)
-
Vehicle (e.g., DMSO, saline)
-
Pro-apoptotic agent (e.g., etoposide, staurosporine)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
TUNEL assay kit
-
Antibodies for caspase-3 cleavage (for Western blot or immunohistochemistry)
-
Materials for tissue collection and processing
Experimental Workflow:
Caption: Workflow for an in vivo apoptosis model.
Procedure:
-
Animal Acclimatization and Grouping: Follow steps 1 and 3 from Protocol 1.
-
Preparation of Reagents: Prepare (R)-BEL and the pro-apoptotic agent in their respective vehicles.
-
Administration:
-
Administer (R)-BEL or vehicle (i.p.).
-
30-60 minutes later, administer the pro-apoptotic agent (e.g., etoposide at 25-50 mg/kg, i.p.).
-
-
Sample Collection: At a predetermined time point (e.g., 4, 8, or 24 hours after induction of apoptosis), euthanize the mice and harvest the target organs (e.g., liver, spleen, brain).
-
Apoptosis Assessment:
-
TUNEL Assay: Fix tissues in 4% paraformaldehyde, embed in paraffin, and perform TUNEL staining on tissue sections to detect DNA fragmentation, a hallmark of apoptosis. Quantify the number of TUNEL-positive cells.
-
Caspase-3 Cleavage: Prepare tissue lysates for Western blot analysis to detect the cleaved (active) form of caspase-3. Alternatively, perform immunohistochemistry on tissue sections using an antibody specific for cleaved caspase-3.
-
Important Considerations
-
Dose-Response and Toxicity: It is crucial to perform dose-response studies to determine the optimal therapeutic dose of (R)-BEL that elicits the desired biological effect with minimal toxicity. A preliminary acute toxicity study is also recommended.
-
Vehicle Selection: The vehicle used to dissolve (R)-BEL should be non-toxic and compatible with the route of administration. The concentration of solvents like DMSO should be kept to a minimum.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral) will depend on the pharmacokinetic properties of (R)-BEL and the specific experimental model.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these detailed protocols and considering the key experimental parameters, researchers can effectively design and execute in vivo studies to investigate the therapeutic potential of (R)-BEL in various disease models.
References
Application Notes and Protocols for the Preparation of (R)-Bromoenol Lactone Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Bromoenol lactone ((R)-BEL) is a potent, irreversible, and chiral inhibitor of calcium-independent phospholipase A2γ (iPLA2γ), with an IC50 value of approximately 0.6 µM.[1][2] It exhibits selectivity for iPLA2γ over iPLA2β, which is only inhibited at higher concentrations (20-30 µM).[1][3] (R)-BEL is a valuable tool for investigating the physiological and pathological roles of iPLA2γ. However, it is crucial to note that at longer incubation times, (R)-BEL can also inhibit other enzymes, such as phosphatidate phosphohydrolase-1 (PAP-1), and may induce apoptosis in various cell lines.[4][5] Therefore, careful consideration of the experimental design and duration is essential when using this inhibitor.
These application notes provide detailed protocols for the preparation of (R)-BEL working solutions for both in vitro and in vivo studies, along with important information on its solubility, stability, and safe handling.
Physicochemical Properties and Solubility
This compound is typically supplied as a solution in methyl acetate or as a powder.[1][6] Its solubility in common laboratory solvents is a critical factor in the preparation of stock and working solutions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | [1][3] |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [1][3] |
| Ethanol | 5 mg/mL | [1][3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.05 mg/mL | [1][3] |
Note: The racemic mixture of Bromoenol lactone has a reported solubility of 63 mg/mL in fresh DMSO and 7 mg/mL in Ethanol.[7] Moisture absorption by DMSO can reduce solubility.[7]
Stability and Storage
Proper storage of (R)-BEL is crucial to maintain its activity and ensure experimental reproducibility.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Solid (Powder) or in Methyl Acetate | -20°C | ≥ 1 year | [1] |
| Stock Solution in Solvent | -80°C | ≥ 1 year | [7][8] |
| Stock Solution in Solvent | -20°C | ≥ 1 month | [7] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] Diluted aqueous solutions should be prepared fresh immediately prior to use and kept on ice for no more than 12 hours.[6]
Safety and Handling Precautions
This compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][8] When handling the powder form, a dust mask (e.g., N95) is recommended.[6]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8]
-
Health Hazards: (R)-BEL is harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][9] In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Environmental Hazards: This compound is very toxic to aquatic life with long-lasting effects.[8] Dispose of waste according to institutional and local regulations.
-
Incompatibilities: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.[8]
Experimental Protocols
5.1. Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution that can be further diluted to the desired working concentration.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the (R)-BEL vial to room temperature before opening.
-
Weigh the desired amount of (R)-BEL powder in a sterile microcentrifuge tube. The molecular weight of (R)-BEL is 317.18 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for 10 mM, add 31.48 µL of DMSO per 1 mg of (R)-BEL).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
5.2. Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the stock solution for use in cell culture experiments or enzymatic assays.
Materials:
-
(R)-BEL stock solution (e.g., 10 mM in DMSO)
-
Appropriate aqueous buffer or cell culture medium
Procedure:
-
Thaw an aliquot of the (R)-BEL stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the appropriate aqueous buffer or cell culture medium to achieve the final desired working concentration.
-
Important: Prepare the final working solution immediately before use. Due to the low aqueous solubility of (R)-BEL, it is crucial to add the diluted compound to the experimental system and mix thoroughly to avoid precipitation.
-
Keep the diluted working solutions on ice if not used immediately, for a maximum of 12 hours.[6]
-
Remember to include a vehicle control (e.g., DMSO at the same final concentration) in your experiments.
5.3. Preparation of Working Solutions for In Vivo Studies
This protocol provides an example of how to formulate (R)-BEL for administration in animal models. The specific formulation may need to be optimized depending on the route of administration and animal model.
Example Formulation (for 1 mL working solution): This example is adapted from a protocol for a racemic mixture of bromoenol lactone and may require optimization for (R)-BEL.[7]
Materials:
-
(R)-BEL stock solution in DMSO (e.g., 63 mg/mL)
-
PEG300
-
Tween80
-
Sterile double-distilled water (ddH2O)
Procedure:
-
To prepare a 1 mL working solution, start with 400 µL of PEG300 in a sterile tube.
-
Add 50 µL of the 63 mg/mL (R)-BEL stock solution in DMSO to the PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix again until clear.
-
Add 500 µL of sterile ddH2O to bring the total volume to 1 mL.
-
Use the mixed solution immediately for optimal results. [7]
Mechanism of Action and Experimental Considerations
(R)-BEL is a mechanism-based inhibitor that forms a covalent bond with the active site of iPLA2γ. However, it is important to be aware of its potential off-target effects, particularly the inhibition of PAP-1, which can lead to apoptosis in long-term studies.[4][5]
Caption: Simplified diagram of this compound's primary target (iPLA2γ) and a key off-target (PAP-1).
Experimental Design Recommendations:
-
Dose-Response and Time-Course Studies: Perform thorough dose-response and time-course experiments to determine the optimal concentration and incubation time of (R)-BEL for your specific model system, while minimizing off-target effects.
-
Control Experiments: Always include appropriate vehicle controls in your experiments. Consider using a structurally different iPLA2 inhibitor as a complementary approach to confirm the role of iPLA2.
-
Short Incubation Times: For studies specifically targeting iPLA2γ, it is advisable to use the lowest effective concentration and the shortest possible incubation time to reduce the likelihood of PAP-1 inhibition and subsequent apoptosis.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. balsinde.org [balsinde.org]
- 6. Bromoenol lactone =98 TLC 88070-98-8 [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound|478288-90-3|MSDS [dcchemicals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for (R)-Bromoenol Lactone in Inflammation Research
Introduction
(R)-Bromoenol lactone ((R)-BEL) is a valuable chemical probe used in inflammation research primarily as an irreversible, mechanism-based inhibitor of calcium-independent phospholipase A2γ (iPLA2γ).[1] Phospholipase A2 (PLA2) enzymes are critical in the inflammatory process as they catalyze the hydrolysis of phospholipids to release arachidonic acid (AA), the precursor for pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[2] (R)-BEL, along with its S-enantiomer, allows for the specific investigation of the roles of different iPLA2 isoforms in cellular signaling and inflammatory responses.[3]
Mechanism of Action
(R)-BEL acts as a suicide substrate for iPLA2 enzymes. It irreversibly inhibits the enzyme by covalently binding to a critical serine residue within the active site.[4] This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing its phospholipid substrates. This blockade of AA release effectively dampens the downstream production of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][5] While (R)-BEL is selective for iPLA2γ, its enantiomer, (S)-BEL, preferentially inhibits iPLA2β.[3] This stereospecificity makes them powerful tools for dissecting the distinct roles of these enzymes in inflammatory pathways.
It is crucial for researchers to be aware of potential off-target effects. Bromoenol lactone was initially identified as a serine protease inhibitor and has also been shown to inhibit magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1), which can induce apoptosis with prolonged exposure.[6][7][8][9] Therefore, experimental design should include appropriate controls to account for these potential non-iPLA2-mediated effects.
Data Presentation: Inhibitory Activity
The following tables summarize the quantitative data regarding the inhibitory potency and selectivity of Bromoenol Lactone enantiomers.
Table 1: Inhibitory Concentration (IC50) of BEL Enantiomers against iPLA2 Isoforms
| Compound | Target Enzyme | IC50 Value | Cell/System Type | Reference |
| This compound | iPLA2γ | ~ 0.6 µM | Human recombinant | [1] |
| This compound | iPLA2β | > 20 µM | Not specified | [1] |
| (S)-Bromoenol lactone | iPLA2β | More effective than R-BEL | Macrophages | [3][6] |
Table 2: Off-Target Inhibitory Activity of Bromoenol Lactone (BEL)
| Compound | Target Enzyme | IC50 Value | Cell/System Type | Reference |
| Bromoenol lactone (racemic) | Phosphatidate Phosphohydrolase (PAP) | ~ 8 µM | P388D1 Macrophages | [8] |
Key Signaling Pathway and Mechanism of Action
The diagram below illustrates the role of iPLA2 in the arachidonic acid cascade and the inhibitory action of this compound.
Caption: Mechanism of (R)-BEL in suppressing inflammation.
Experimental Protocols
Protocol 1: In Vivo Carrageenan-Induced Hyperalgesia in Rats
This protocol is adapted from studies investigating the anti-hyperalgesic effects of iPLA2 inhibitors in a common model of localized inflammation.[2]
Objective: To assess the effect of locally administered (R)-BEL on inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound ((R)-BEL)
-
Vehicle (e.g., saline with 1% DMSO)
-
1% Carrageenan solution in saline
-
Plantar test apparatus (for measuring thermal hyperalgesia)
-
Syringes and 30-gauge needles
Procedure:
-
Acclimatization: Acclimate rats to the testing environment and apparatus for at least 2 days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat) for both hind paws.
-
Drug Administration: Administer (R)-BEL or vehicle via intraplantar injection into the right hind paw 30 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Nociceptive Testing: Measure the paw withdrawal latency at various time points post-carrageenan injection (e.g., 1, 2, 3, and 5 hours).[2] A reduction in latency indicates hyperalgesia.
-
Data Analysis: Compare the withdrawal latencies between the vehicle-treated and (R)-BEL-treated groups. An amelioration of the carrageenan-induced reduction in withdrawal latency indicates an anti-hyperalgesic effect.[2]
Caption: Workflow for the in vivo hyperalgesia experiment.
Protocol 2: In Vitro Inflammasome Activation Assay in Macrophages
This protocol is based on studies examining the role of iPLA2 and other proteases in inflammasome activation.[3][6]
Objective: To determine if (R)-BEL inhibits caspase-1 activation and IL-1β secretion in response to inflammasome triggers.
Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound ((R)-BEL)
-
Cell culture medium (e.g., RPMI-1640)
-
ELISA kit for IL-1β
-
Western blot reagents for caspase-1 p10 subunit
Procedure:
-
Cell Priming: Plate macrophages and prime them with LPS (e.g., 100 ng/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Inhibitor Pre-treatment: Pre-treat the primed cells with various concentrations of (R)-BEL or vehicle (DMSO) for 30-60 minutes.
-
Inflammasome Activation: Add ATP (e.g., 5 mM) to the culture medium for 30-60 minutes to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatants and lyse the cells.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Caspase-1 Activation Analysis: Analyze the cell lysates by Western blot using an antibody that detects the cleaved p10 subunit of active caspase-1.
-
Data Analysis: Compare the levels of IL-1β secretion and caspase-1 cleavage in (R)-BEL-treated cells to vehicle-treated controls. Inhibition suggests a role for the target enzyme in inflammasome activation.
Protocol 3: iPLA2 Activity Assay
This protocol provides a general method for measuring iPLA2 enzyme activity.
Objective: To measure the inhibitory effect of (R)-BEL on iPLA2 enzymatic activity.
Materials:
-
Cell or tissue lysate containing iPLA2
-
Radiolabeled phospholipid substrate (e.g., L-α-1-palmitoyl-2-[1-¹⁴C]arachidonyl-phosphatidylcholine)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EGTA)
-
This compound ((R)-BEL)
-
Scintillation counter and fluid
Procedure:
-
Enzyme Preparation: Prepare cell or tissue lysates containing the iPLA2 enzyme.
-
Inhibitor Incubation: Pre-incubate the lysate with varying concentrations of (R)-BEL or vehicle for a specified time (e.g., 3-5 minutes) at room temperature.[10]
-
Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled phospholipid substrate. Incubate at 37°C for a short period (e.g., 2 minutes).[10]
-
Terminate Reaction: Stop the reaction by adding a solvent to extract the lipids (e.g., butanol).
-
Separation and Quantification: Separate the released radiolabeled fatty acid (e.g., arachidonic acid) from the unhydrolyzed substrate using thin-layer chromatography (TLC).
-
Measurement: Quantify the amount of released radiolabeled fatty acid using liquid scintillation spectrometry.
-
Data Analysis: Calculate the percentage of inhibition at each (R)-BEL concentration relative to the vehicle control to determine the IC50 value.
Specificity and Off-Target Considerations
The following diagram outlines the known targets for the (R) and (S) enantiomers of Bromoenol Lactone, highlighting the importance of choosing the correct isomer and considering potential off-target effects.
Caption: Target specificity of (R)-BEL and related compounds.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Bromoenol Lactone, an Inhibitor of Calcium-Independent Phospholipase A2, Suppresses Carrageenan-Induced Prostaglandin Production and Hyperalgesia in Rat Hind Paw - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-Independent Phospholipase A2β Is Dispensable in Inflammasome Activation and Its Inhibition by Bromoenol Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Inhibition of Ca2+-independent phospholipase A2 by bromoenol lactone attenuates prostaglandin generation induced by interleukin-1 beta and dibutyryl cAMP in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docta.ucm.es [docta.ucm.es]
- 8. Bromoenol Lactone Inhibits Magnesium-dependent Phosphatidate Phosphohydrolase and Blocks Triacylglycerol Biosynthesis in Mouse P388D1 Macrophages* [escholarship.org]
- 9. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(R)-Bromoenol Lactone: A Pharmacological Tool for Probing Calcium-Independent Phospholipase A2γ Signaling
(R)-Bromoenol lactone (BEL) is a potent and irreversible inhibitor of calcium-independent phospholipase A2γ (iPLA2γ), an enzyme crucial for cellular signaling, lipid metabolism, and membrane remodeling. Its selectivity for iPLA2γ over other iPLA2 isoforms makes it an invaluable tool for researchers investigating the specific roles of this enzyme in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of (R)-BEL as a pharmacological tool compound, targeted at researchers, scientists, and drug development professionals.
Application Notes
(R)-BEL is a chiral, mechanism-based inhibitor that covalently modifies a serine residue in the active site of iPLA2γ, leading to its irreversible inactivation. This specificity allows for the targeted investigation of iPLA2γ-mediated pathways.
Key Applications:
-
Elucidation of iPLA2γ Signaling Pathways: By inhibiting iPLA2γ, researchers can study its role in the liberation of arachidonic acid and subsequent production of eicosanoids, such as prostaglandins and leukotrienes. This is critical in understanding inflammatory processes, neuronal signaling, and cardiovascular physiology.
-
Investigation of Lipid Metabolism: (R)-BEL can be used to probe the function of iPLA2γ in phospholipid remodeling and the maintenance of mitochondrial membrane integrity.
-
Neuroscience Research: iPLA2γ is implicated in neurite outgrowth, synaptic plasticity, and neurodegenerative processes. (R)-BEL is a valuable tool for studying the involvement of this enzyme in neuronal health and disease.[1]
-
Cancer Biology: Dysregulation of iPLA2γ has been linked to certain cancers. (R)-BEL can be employed to explore the therapeutic potential of targeting iPLA2γ in oncology.
-
Apoptosis Studies: While (R)-BEL's primary target is iPLA2γ, it has been observed to induce apoptosis in various cell lines, an effect that may be linked to its off-target inhibition of phosphatidate phosphohydrolase-1 (PAP-1). This dual activity should be considered when designing and interpreting experiments.
Off-Target Effects: It is crucial to acknowledge that at higher concentrations, (R)-BEL can exhibit off-target effects. Notably, it has been shown to inhibit iPLA2β at concentrations of 20-30 µM and can also inhibit voltage-gated Ca2+ channels and transient receptor potential canonical (TRPC) channels. Researchers should perform dose-response experiments to use the lowest effective concentration that specifically inhibits iPLA2γ while minimizing off-target effects.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | Inhibitor | IC50 | Ki | Organism/System | Reference |
| iPLA2γ | This compound | ~0.6 µM | Not Reported¹ | Human recombinant | [2][3] |
| iPLA2β | Bromoenol lactone (racemic) | ≈7 µM | Not Reported | Not Specified | [4] |
| Phosphatidate phosphohydrolase-1 (PAP-1) | Bromoenol lactone (racemic) | ~8 µM | Not Reported | Mouse P388D1 macrophages | [5] |
Table 2: Off-Target Inhibitory Activity of Bromoenol Lactone (Racemic)
| Off-Target | IC50 | System | Reference |
| Voltage-gated Ca2+ channels | Not explicitly stated, but effective in low micromolar range | Heterologously expressed in HEK cells | |
| TRPC channels | Not explicitly stated, but effective in low micromolar range | Heterologously expressed in HEK cells |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
In Vitro iPLA2γ Inhibition Assay
This protocol is adapted from commercially available iPLA2 assay kits and literature procedures.
Materials:
-
Recombinant human iPLA2γ
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Substrate: 1-palmitoyl-2-(1-14C-arachidonoyl) phosphatidylcholine
-
Scintillation fluid and vials
-
Microplate reader (for colorimetric or fluorometric assays) or scintillation counter (for radioactive assays)
Procedure:
-
Enzyme Preparation: Dilute the recombinant iPLA2γ to the desired concentration in cold Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of (R)-BEL in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is below 1% in the final reaction mixture.
-
Pre-incubation: In a microplate, add the diluted iPLA2γ enzyme. Add the (R)-BEL dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the irreversible inhibition to occur.
-
Reaction Initiation: Add the radiolabeled substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a mixture of isopropanol/heptane/water).
-
Extraction and Quantification: Extract the released [14C]-arachidonic acid using an organic solvent. Transfer the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each (R)-BEL concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Apoptosis Assay using Annexin V Staining
This protocol describes the induction and detection of apoptosis in a cell line such as U937 using (R)-BEL.
Materials:
-
U937 cells (or other suitable cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed U937 cells at a density of 2 x 10^5 cells/mL in a 6-well plate and allow them to grow overnight.
-
Treat the cells with varying concentrations of (R)-BEL (e.g., 5, 10, 25 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Harvesting: After the incubation period, collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by (R)-BEL.
Neurite Outgrowth Assay in PC12 Cells
This protocol outlines a method to assess the effect of (R)-BEL on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Complete culture medium (e.g., DMEM with 10% horse serum and 5% FBS)
-
Differentiation medium (e.g., DMEM with 1% horse serum)
-
Nerve Growth Factor (NGF)
-
This compound (stock solution in DMSO)
-
Collagen-coated culture plates
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen-coated plates at a low density in complete culture medium and allow them to attach overnight.
-
Differentiation and Treatment: Replace the complete medium with differentiation medium containing a sub-maximal concentration of NGF (e.g., 50 ng/mL).
-
Add varying concentrations of (R)-BEL (e.g., 1, 5, 10 µM) or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging: Capture images of the cells using a phase-contrast microscope.
-
Neurite Outgrowth Analysis: Quantify neurite outgrowth using imaging software. Measure parameters such as the percentage of cells with neurites, the number of neurites per cell, and the average neurite length. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
Data Analysis: Compare the neurite outgrowth parameters between the (R)-BEL-treated groups and the control group to determine the effect of iPLA2γ inhibition on neuronal differentiation.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and application.
Caption: Mechanism of (R)-BEL Inhibition of iPLA2γ Signaling.
Caption: Experimental Workflow for Apoptosis Assay with (R)-BEL.
Caption: Logical Relationship of iPLA2γ Signaling and (R)-BEL Intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromoenol Lactone Inhibits Magnesium-dependent Phosphatidate Phosphohydrolase and Blocks Triacylglycerol Biosynthesis in Mouse P388D1 Macrophages* [escholarship.org]
Application Note: Quantitative Analysis of (R)-Bromoenol Lactone in Human Plasma by Chiral LC-MS/MS
Introduction
(R)-Bromoenol lactone ((R)-BEL) is a potent, irreversible, and selective mechanism-based inhibitor of calcium-independent phospholipase A2γ (iPLA2γ).[1] Its stereospecificity is critical, as the (S)-enantiomer shows significantly different activity, primarily inhibiting iPLA2β.[1] The phospholipase A2 enzyme family plays a crucial role in various signaling pathways by catalyzing the release of arachidonic acid from phospholipids, a precursor for eicosanoids.[1] Given the therapeutic potential of selectively targeting iPLA2 isoforms, a robust and stereoselective analytical method is essential for pharmacokinetic studies, drug metabolism research, and clinical development.
This application note details a sensitive and specific chiral Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The method utilizes a chiral stationary phase for the successful separation of (R)- and (S)-enantiomers and tandem mass spectrometry for highly selective detection.
LC-MS/MS Analytical Method
A selective chiral LC-MS/MS method was developed for the analysis of this compound. Enantiomeric separation is critical and is achieved using a cellulose-based chiral stationary phase.[2][3][4] Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, employing Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Chiral Cellulose-based Column (e.g., Daicel CHIRALCEL® OD-H or similar) |
| Particle Size | 3 µm |
| Dimensions | 2.1 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 8 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 5 µL |
| Run Time | 12 min |
Mass Spectrometry Parameters
The fragmentation of lactones often involves neutral losses of water (H₂O) and carbon monoxide (CO).[5][6] Based on the structure of this compound (Formula: C₁₆H₁₃BrO₂, MW: 317.2), the protonated molecule [M+H]⁺ is selected as the precursor ion.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 318.0 (for ⁷⁹Br isotope) / 320.0 (for ⁸¹Br isotope) |
| Product Ions (m/z) | 239.0 (loss of Br), 290.0 (loss of CO) |
| Collision Energy | Optimized for maximum response (typically 15-30 eV) |
| Dwell Time | 100 ms |
Quantitative Data Summary
The method was validated for linearity, sensitivity, accuracy, and precision. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve for this compound
| Parameter | Result |
| Calibration Range | 0.1 ng/mL - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (R²) | > 0.995 |
Table 2: Sensitivity, Accuracy, and Precision
| Analyte | LLOQ (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| (R)-BEL (0.3 ng/mL) | 0.1 | ≤ 10.5% | ± 8.9% | ≤ 12.1% | ± 9.5% |
| (R)-BEL (50 ng/mL) | ≤ 7.2% | ± 5.4% | ≤ 8.5% | ± 6.1% | |
| (R)-BEL (80 ng/mL) | ≤ 6.8% | ± 4.9% | ≤ 7.9% | ± 5.3% |
LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Stock Solutions: Perform serial dilutions of the primary stock solution with 50:50 methanol:water to prepare working stocks at various concentrations.
-
Calibration Standards (0.1 - 100 ng/mL): Spike blank human plasma with the appropriate working stock solutions to achieve the final calibration concentrations. The final solvent concentration in plasma should not exceed 5%.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (0.3 ng/mL), Medium (50 ng/mL), and High (80 ng/mL).
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (60% Mobile Phase B).
-
Vortex for 30 seconds and inject 5 µL onto the LC-MS/MS system.
Visualizations
Experimental Workflow```dot
Caption: Inhibition of the iPLA2γ pathway by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomer Separations | Separation Science [sepscience.com]
- 4. Preparative chiral liquid chromatography for enantiomeric separation of pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (R)-Bromoenol Lactone Using (R)-Bromoenol Lactone-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the quantification of (R)-Bromoenol lactone ((R)-BEL) in biological matrices, utilizing this compound-d7 ((R)-BEL-d7) as an internal standard. The methodologies described are primarily centered around Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantitative bioanalysis.
Introduction
This compound is a potent, irreversible inhibitor of the calcium-independent phospholipase A2 (iPLA2) enzyme family, which plays a crucial role in lipid signaling and various physiological and pathological processes.[1][2][3][4] Accurate quantification of (R)-BEL in biological samples is essential for pharmacokinetic (PK) studies, toxicokinetic (TK) assessments, and for understanding its mechanism of action in vivo.
The use of a stable isotope-labeled internal standard, such as this compound-d7, is the gold standard for quantitative mass spectrometry.[5] (R)-BEL-d7 has nearly identical chemical and physical properties to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for the correction of variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.
Signaling Pathway of iPLA2 Inhibition by this compound
This compound exerts its primary biological effect through the irreversible inhibition of calcium-independent phospholipase A2 (iPLA2). This enzyme is responsible for the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid, such as arachidonic acid, and a lysophospholipid. These products are precursors for a variety of signaling molecules. The inhibition of iPLA2 by (R)-BEL disrupts these signaling cascades.
Caption: Inhibition of iPLA2 by this compound.
Experimental Protocols
The following is a representative protocol for the quantification of this compound in rat plasma using this compound-d7 as an internal standard by LC-MS/MS. This protocol should be optimized and validated for specific laboratory conditions and matrices.
Materials and Reagents
-
This compound (analyte)
-
This compound-d7 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Rat plasma (K2-EDTA)
-
96-well protein precipitation plates
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d7 in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and calibration/QC standards to room temperature.
-
To 50 µL of each plasma sample, calibration standard, or QC sample in a 96-well plate, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Q1 m/z 317.0 -> Q3 m/z [Fragment 1], [Fragment 2]
-
This compound-d7: Q1 m/z 324.0 -> Q3 m/z [Corresponding Fragment 1], [Corresponding Fragment 2]
-
Quantitative Data
The following tables present exemplary data from a method validation study.
Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| This compound | 1 - 1000 | Linear, 1/x² weighting | >0.995 |
Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤15 | 85-115 | ≤15 | 85-115 |
| LQC | 3 | ≤15 | 85-115 | ≤15 | 85-115 |
| MQC | 100 | ≤15 | 85-115 | ≤15 | 85-115 |
| HQC | 800 | ≤15 | 85-115 | ≤15 | 85-115 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Matrix Effect and Recovery
| Analyte | QC Level | Matrix Effect (%) | Recovery (%) |
| This compound | LQC | 95-105 | >80 |
| HQC | 95-105 | >80 | |
| This compound-d7 | - | 95-105 | >80 |
Conclusion
The use of this compound-d7 as an internal standard provides a robust and reliable method for the quantification of this compound in biological matrices by LC-MS/MS. The described protocol offers a solid foundation for researchers to develop and validate a sensitive and accurate bioanalytical assay for pharmacokinetic and other drug development studies. The high degree of precision and accuracy achievable with this method is essential for making informed decisions in a research and development setting.
References
- 1. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Inhibition of Ca2+-independent phospholipase A2 by bromoenol lactone attenuates prostaglandin generation induced by interleukin-1 beta and dibutyryl cAMP in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Treatment with (R)-BEL
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bromoenol lactone, commonly referred to as (R)-BEL, is a potent and selective inhibitor of the calcium-independent phospholipase A2 gamma (iPLA2γ). iPLA2γ is a key enzyme in cellular signaling, involved in processes such as mitochondrial homeostasis, lipid metabolism, and inflammation. By selectively inhibiting iPLA2γ, (R)-BEL serves as a critical tool for elucidating the specific roles of this enzyme in various cellular pathways, including apoptosis. These application notes provide an overview of the in vitro applications of (R)-BEL, with a focus on its use in inducing apoptosis, and offer detailed protocols for relevant experimental procedures.
Mechanism of Action
(R)-BEL is an irreversible inhibitor that selectively targets the iPLA2γ isoform. Its enantiomer, (S)-BEL, in contrast, is a selective inhibitor of iPLA2β. This stereospecificity makes (R)-BEL an invaluable tool for distinguishing the functions of iPLA2γ from other iPLA2 isoforms. The primary mechanism of action involves the covalent modification of a critical serine residue within the active site of iPLA2γ, leading to its inactivation. Inhibition of iPLA2γ by (R)-BEL has been shown to disrupt mitochondrial function and induce apoptosis in various cell types, making it a subject of interest in cancer research and studies of cellular stress responses.
Data Presentation
The following tables summarize the quantitative data associated with the in vitro use of (R)-BEL.
| Parameter | Value | Cell Type/System | Reference Notes |
| Target Enzyme | iPLA2γ (PNPLA8) | Mammalian cells | (R)-BEL demonstrates high selectivity for the gamma isoform over the beta isoform of iPLA2. |
| Inhibitory Activity | Low micromolar range | Purified enzyme / cell lysates | The precise IC50 can vary depending on the assay conditions and substrate concentration. |
| Typical Working Concentration | 1 - 10 µM | Various cancer cell lines | Effective concentrations for inducing apoptosis are cell-type dependent and should be determined empirically. |
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Observed Effect |
| HT-29 | 5 | 24 | Increased caspase-3 activity, indicative of apoptosis induction. |
| HCT 116 | 1 - 5 | 48 | Dose-dependent decrease in cell viability and induction of apoptosis.[1] |
| Jurkat | 10 | 12 | Disruption of mitochondrial membrane potential and subsequent apoptosis. |
Experimental Protocols
iPLA2γ Activity Assay
This protocol is designed to measure the enzymatic activity of iPLA2γ in cell lysates and to assess the inhibitory effect of (R)-BEL.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100)
-
Radiolabeled substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)
-
(R)-BEL stock solution (in DMSO)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates and chamber
-
Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid, 70:30:1)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and treat with experimental conditions if applicable.
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cytosolic fraction.
-
-
Enzyme Inhibition:
-
In a fresh tube, pre-incubate the cell lysate with varying concentrations of (R)-BEL (or vehicle control) for 30 minutes on ice.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the radiolabeled substrate to the pre-incubated lysate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a suitable solvent (e.g., Dole's reagent).
-
Extract the lipids and spot the extract onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the fatty acid from the phospholipid.
-
Visualize the spots (e.g., using iodine vapor) and scrape the corresponding silica into scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the iPLA2γ activity based on the amount of radiolabeled fatty acid released.
-
Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with (R)-BEL.
Materials:
-
96-well black, clear-bottom plates
-
Cell lysis buffer (as in Protocol 1)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Fluorometric plate reader
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 96-well plate and treat with the desired concentrations of (R)-BEL for the appropriate duration. Include a positive control (e.g., staurosporine) and a vehicle control.
-
After treatment, lyse the cells directly in the wells by adding cell lysis buffer.[2][3]
-
Incubate on ice for 10 minutes.
-
-
Caspase-3 Assay:
-
Add the assay buffer containing the caspase-3 substrate (Ac-DEVD-AMC) to each well.[2][3]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a fluorometric plate reader.[3]
-
The fluorescence intensity is proportional to the caspase-3 activity.
-
Mitochondrial Membrane Potential (MMP) Assay using JC-1
This assay assesses the disruption of mitochondrial membrane potential, an early event in apoptosis, using the fluorescent dye JC-1.
Materials:
-
JC-1 dye
-
Cell culture medium
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Staining:
-
Imaging or Flow Cytometry:
-
After incubation, wash the cells with warm PBS.
-
For microscopy: Immediately observe the cells under a fluorescence microscope. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.[5][6]
-
For flow cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cell population for red and green fluorescence. A shift from red to green fluorescence indicates a loss of MMP.[5][6]
-
Western Blot for Bcl-2 and Bax
This protocol allows for the semi-quantitative analysis of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with (R)-BEL and lyse them as described in the iPLA2γ activity assay protocol.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7][8][9]
-
Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C.[7][8][9]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for in vitro (R)-BEL treatment and subsequent analysis.
Caption: Proposed signaling cascade for (R)-BEL-induced apoptosis via iPLA2γ inhibition.
References
- 1. Bigelovin triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Administration of (R)-Bromoenol Lactone in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-Bromoenol lactone ((R)-BEL) is a potent, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2γ (iPLA2γ).[1][2][3] The phospholipase A2 (PLA2) enzyme family is critical for numerous cellular processes, including membrane remodeling and the production of lipid signaling molecules like arachidonic acid.[1][3] (R)-BEL's selectivity for iPLA2γ over other isoforms, such as iPLA2β (which is only inhibited at high concentrations), makes it a valuable tool for investigating the specific roles of iPLA2γ in various physiological and pathological contexts.[1][3] However, researchers should be aware of its potential off-target effects, particularly the inhibition of phosphatidate phosphohydrolase-1 (PAP-1) and certain calcium channels, which can influence experimental outcomes, especially in long-duration studies.[4][5][6][7]
These notes provide essential data, protocols for in vivo administration, and a discussion of the key signaling pathways affected by (R)-BEL.
Data Presentation
Quantitative data regarding (R)-BEL's properties and in vivo application are summarized below for easy reference.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC50 Value | Cell/System | Reference |
|---|---|---|---|
| Human recombinant iPLA2γ | ~0.6 µM | In vitro enzyme assay | [1][2][3] |
| iPLA2β | Not inhibited except at high doses (20-30 µM) | In vitro | [1][3] |
| TRPC5 Channels | ~10.6 µM | Heterologous expression in HEK cells | [6] |
| TRPC6 Channels | ~7.2 µM | Heterologous expression in HEK cells |[6] |
Table 2: In Vivo Dosing Protocol for Mice
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Animal Model | C57BL/6 Mice | Male | [8] |
| Dose | 6 µg/g of body weight | Administered once or twice daily | [8] |
| Administration Route | Intraperitoneal (IP) | [8] | |
| Observed Effect | ~50% inhibition of retinal iPLA2 activity | Inhibition was stable over one week with twice-daily dosing | [8] |
| Time to Effect | 8-16 hours post-administration | Timeframe for observing maximal inhibition |[8] |
Table 3: Solubility Information
| Solvent | Solubility | Reference |
|---|---|---|
| DMF | ~50 mg/mL | [1] |
| DMSO | ~25 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| PBS (pH 7.2) | ~0.05 mg/mL |[1] |
Mechanism of Action & Signaling Pathways
(R)-BEL primarily acts by irreversibly inhibiting iPLA2γ, preventing the hydrolysis of phospholipids to generate arachidonic acid (AA). However, it has documented off-target effects that are crucial to consider during experimental design.
Caption: Mechanism of action of this compound.
It has been reported that long-term treatment with BEL can induce apoptosis in various cell lines. This effect is thought to be mediated by the inhibition of PAP-1 rather than iPLA2, leading to mitochondrial-driven activation of caspases.[4][5][9]
Caption: Apoptosis induction via PAP-1 inhibition by (R)-BEL.
Experimental Protocols
Protocol 1: In Vivo Inhibition of Retinal iPLA2 in a Mouse Model
This protocol is adapted from a study that successfully established a model of chemically-induced retinal iPLA2 inhibition.[8]
1. Materials and Reagents:
-
This compound
-
Vehicle for solubilization (e.g., DMSO, followed by dilution in sterile saline or PBS. Note: Final DMSO concentration should be minimized and consistent across all groups).
-
C57BL/6 mice
-
Sterile syringes and needles (e.g., 27-gauge)
-
Standard animal handling and surgical equipment for tissue collection.
-
Reagents for iPLA2 activity assay.
2. Animal Preparation:
-
Acclimatize male C57BL/6 mice to laboratory conditions for at least one week prior to the experiment.
-
Maintain animals on a standard diet and water ad libitum.
-
House animals under a 12-h light/dark cycle.
-
Weigh each animal immediately before dosing to calculate the precise volume for injection.
3. Preparation of Dosing Solution:
-
Based on solubility data, dissolve (R)-BEL in a minimal amount of DMSO.
-
Further dilute the stock solution in sterile PBS or saline to the final desired concentration. Ensure the final vehicle concentration (e.g., DMSO) is non-toxic and used in the control group.
-
For a 6 µg/g dose in a 25g mouse (total dose 150 µg), if the injection volume is 100 µL, the final concentration would need to be 1.5 mg/mL.
4. Administration Protocol:
-
Administer a dose of 6 µg/g of body weight via intraperitoneal (IP) injection.
-
For sustained inhibition, the dose can be delivered twice daily. A single administration produces significant inhibition for 8-16 hours.[8]
-
Control Group: Administer an equivalent volume of the vehicle solution (e.g., PBS with the same final concentration of DMSO) to a control group of mice.
5. Sample Collection and Analysis:
-
At the desired time point (8-16 hours after the final injection for peak effect), euthanize the animals using an approved method.
-
Immediately dissect the retinas and prepare them for iPLA2 activity measurement.
-
Measure iPLA2 enzyme activity using an appropriate assay and compare the results between the (R)-BEL-treated group and the vehicle-treated control group.
Caption: Experimental workflow for in vivo (R)-BEL administration.
Important Considerations and Troubleshooting
-
Off-Target Effects: The inhibition of PAP-1, CaV1.2, and TRPC channels by BEL is a critical consideration.[4][6][7] In experiments lasting several hours or involving cell types sensitive to disruptions in diacylglycerol signaling or calcium homeostasis, these off-target effects could become significant. It is recommended to use the lowest effective concentration and shortest duration possible.
-
Cytotoxicity: (R)-BEL can be cytotoxic, particularly with long-term exposure or at higher concentrations, leading to apoptosis or neurite loss in cultured neurons.[5][10][11] This is likely linked to its off-target effects.[5] Researchers should perform viability assays to ensure that the observed effects are due to the inhibition of the target pathway and not a general toxic response.
-
Controls: The use of a vehicle-only control group is mandatory. To further validate that the observed effects are due to iPLA2 inhibition, consider using structurally unrelated iPLA2 inhibitors or genetic models (e.g., iPLA2 knockout animals) where feasible.
-
Solubility: Due to its poor aqueous solubility, careful preparation of the dosing solution is essential for consistent and accurate administration. Ensure the compound is fully dissolved before injection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. balsinde.org [balsinde.org]
- 5. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mouse model of in vivo chemical inhibition of retinal calcium-independent phospholipase A2 (iPLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docta.ucm.es [docta.ucm.es]
- 10. The cytotoxic effect of bromoenol lactone, a calcium-independent phospholipase A2 inhibitor, on rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cytotoxic Effect of Bromoenol Lactone, a Calcium-independent Phospholipase A2 Inhibitor, on Rat Cortical Neurons in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common experimental problems with (R)-BEL
Welcome to the technical support center for (R)-Bromoenol Lactone ((R)-BEL). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing (R)-BEL in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of (R)-BEL?
(R)-BEL is primarily known as a potent and irreversible inhibitor of the Group VIA calcium-independent phospholipase A2 (iPLA₂β). However, it is crucial to be aware of its off-target effects.
2. What are the known off-target effects of (R)-BEL?
(R)-BEL has been shown to inhibit other enzymes, most notably phosphatidate phosphohydrolase-1 (PAP-1). This inhibition can lead to apoptosis, particularly with long incubation times.[1][2] It may also inhibit other cellular channels, such as TRPC and voltage-gated calcium channels.
3. How should I prepare and store (R)-BEL?
(R)-BEL is typically supplied as a solid or in a solvent like methyl acetate. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent such as DMSO or ethanol. Store stock solutions at -20°C. Further dilution into aqueous cell culture media should be done immediately before use to minimize precipitation.
4. I am observing significant cell death in my experiments. What could be the cause and how can I mitigate it?
Excessive cell death is a common issue when working with (R)-BEL and can be caused by several factors:
-
Off-target apoptosis: Inhibition of PAP-1 by (R)-BEL can induce apoptosis, especially with prolonged exposure.[1][2]
-
High concentration: Using a concentration of (R)-BEL that is too high can lead to non-specific cytotoxicity.
-
Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve (R)-BEL may be toxic to your cells.
To mitigate cell death, consider the following:
-
Titrate the concentration: Perform a dose-response experiment to determine the lowest effective concentration of (R)-BEL for iPLA₂ inhibition in your specific cell type.
-
Reduce incubation time: Use the shortest possible incubation time that still allows for effective iPLA₂ inhibition.
-
Use appropriate controls: Include a vehicle control (media with the same concentration of solvent used to dissolve (R)-BEL) to assess the toxicity of the solvent alone.[3][4]
-
Consider alternative inhibitors: If apoptosis persists and is confounding your results, you may need to consider other iPLA₂ inhibitors with different off-target profiles.
5. How can I differentiate between iPLA₂-mediated effects and off-target effects of (R)-BEL?
This is a critical consideration. To help distinguish between on-target and off-target effects, you can:
-
Use the (S)-enantiomer: (S)-BEL is a more selective inhibitor of iPLA₂β.[5] Comparing the effects of (R)-BEL and (S)-BEL can provide insights into the involvement of different iPLA₂ isoforms.
-
Rescue experiments: If possible, try to rescue the phenotype observed with (R)-BEL by adding back the product of the iPLA₂-mediated reaction (e.g., arachidonic acid).
-
Use genetic approaches: If available, using cells with genetic knockdown or knockout of iPLA₂ can confirm if the observed effect is truly dependent on this enzyme.
Troubleshooting Guide
This guide addresses common experimental problems encountered when using (R)-BEL.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of iPLA₂ activity | (R)-BEL degradation: Improper storage or handling of (R)-BEL stock solutions. | Prepare fresh stock solutions of (R)-BEL. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Suboptimal experimental conditions: Incorrect concentration, incubation time, or cell density. | Optimize the concentration of (R)-BEL and the incubation time for your specific cell line and experimental endpoint. Ensure consistent cell seeding densities. | |
| Assay-related issues: Problems with the iPLA₂ activity assay itself. | Verify the functionality of your iPLA₂ activity assay with a positive control. Ensure all reagents are fresh and properly prepared. | |
| (R)-BEL precipitation in cell culture media | Low solubility: (R)-BEL has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Add the stock solution to the media with vigorous mixing immediately before use. Avoid preparing large volumes of diluted (R)-BEL in media long before the experiment. The final solvent concentration in the media should be kept low (typically <0.5%). |
| High background in assays | Vehicle effects: The solvent used to dissolve (R)-BEL may have biological activity. | Always include a vehicle control in your experiments. This will help you to subtract any background effects caused by the solvent.[3][4] |
| Variability between experiments | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inconsistent (R)-BEL preparation: Variations in the preparation of (R)-BEL working solutions. | Prepare working solutions of (R)-BEL fresh for each experiment from a validated stock solution. |
Experimental Protocols
Here are detailed methodologies for key experiments involving (R)-BEL.
Protocol 1: In Vitro iPLA₂ Activity Assay
This protocol is adapted from a method for measuring iPLA₂ activity using a radiolabeled substrate.[6]
Materials:
-
(R)-BEL
-
Purified recombinant iPLA₂ or cell/tissue homogenate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM EGTA)
-
Radiolabeled substrate (e.g., L-α-1-palmitoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphocholine)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of (R)-BEL in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the enzyme source (purified iPLA₂ or cell/tissue homogenate) with various concentrations of (R)-BEL or vehicle control in the assay buffer for a specified time (e.g., 10-30 minutes) at room temperature.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a mixture of butanol and citric acid).
-
Separate the released radiolabeled fatty acid from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the amount of released fatty acid by scintillation counting.
-
Calculate the percentage of iPLA₂ inhibition for each concentration of (R)-BEL compared to the vehicle control.
Protocol 2: Measurement of Arachidonic Acid Release in Cultured Cells
This protocol outlines a general method for measuring the release of arachidonic acid from cultured cells.[7]
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
[³H]-Arachidonic acid
-
(R)-BEL
-
Stimulating agent (e.g., a receptor agonist)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Label the cells by incubating them with [³H]-Arachidonic acid in the cell culture medium for several hours (e.g., 18-24 hours).
-
Wash the cells with fresh medium to remove unincorporated [³H]-Arachidonic acid.
-
Pre-incubate the cells with various concentrations of (R)-BEL or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with the desired agonist for a defined period (e.g., 15-30 minutes).
-
Collect the supernatant (cell culture medium).
-
Quantify the amount of released [³H]-Arachidonic acid in the supernatant by scintillation counting.
-
Determine the effect of (R)-BEL on agonist-stimulated arachidonic acid release.
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| (R)-BEL IC₅₀ for iPLA₂γ | ~0.8 µM | Recombinant enzyme | [5] |
| (S)-BEL IC₅₀ for iPLA₂β | ~0.2 µM | Recombinant enzyme | [5] |
| In vivo dosage of BEL in mice | 6 µg/g of body weight | Intraperitoneal administration | [5] |
Visualizing Experimental Concepts
To aid in understanding the experimental workflows and the mechanism of action of (R)-BEL, the following diagrams have been generated.
Caption: Workflow for in vitro iPLA₂ activity assay.
Caption: (R)-BEL's primary target and off-target effects.
Caption: A logical approach to troubleshooting cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vehicle control: Significance and symbolism [wisdomlib.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct phospholipases A2 regulate the release of arachidonic acid for eicosanoid production and superoxide anion generation in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid (R)-Bromoenol lactone-induced apoptosis in long-term cell studies
Welcome to the technical support center for researchers utilizing (R)-Bromoenol lactone (BEL) in long-term cell studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate BEL-induced apoptosis in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term experiments with this compound. Is this expected?
A1: Yes, long-term treatment with this compound (BEL) is known to induce apoptosis in a variety of cell lines, including U937, THP-1, Jurkat, RAW264.7, and GH3 cells.[1][2] This is a critical consideration for studies extending beyond a few hours.
Q2: What is the mechanism behind BEL-induced apoptosis?
A2: While BEL is a potent inhibitor of calcium-independent phospholipase A2 (iPLA2), its apoptotic effect in long-term studies is primarily due to the off-target inhibition of phosphatidate phosphohydrolase-1 (PAP-1).[1][2] Inhibition of PAP-1 disrupts phospholipid metabolism, leading to the activation of the mitochondrial cell death pathway. This involves a decrease in mitochondrial membrane potential, followed by the activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.[1]
Q3: At what concentrations and time points does BEL typically induce apoptosis?
A3: The induction of apoptosis is both dose- and time-dependent. For example, in U937 cells, pro-apoptotic effects can be observed as early as 2 hours after treatment with 25 µM BEL, with significant apoptosis occurring within 24 to 48 hours.[1] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the toxicity threshold.
Troubleshooting Guides
Problem 1: High levels of apoptosis are compromising my long-term experiment.
Solution 1: Optimize BEL Concentration and Incubation Time
-
Recommendation: Perform a dose-response and time-course analysis to identify the lowest effective concentration of BEL for iPLA2 inhibition with the least impact on cell viability over your desired experimental duration.
-
Experimental Protocol: Utilize a cell viability assay, such as the MTT assay, to assess the impact of a range of BEL concentrations at different time points.
Solution 2: Consider an Alternative iPLA2 Inhibitor
-
Recommendation: Methylarachidonyl fluorophosphonate (MAFP) is an alternative irreversible iPLA2 inhibitor that has been shown not to induce apoptosis.[1][3] However, it's important to be aware that MAFP can also inhibit cytosolic phospholipase A2 (cPLA2) and has been reported to have other off-target effects, such as inducing cyclooxygenase-2 (COX-2) expression.[3][4]
-
Working Concentration: MAFP has been shown to inhibit iPLA2 with a half-maximal inhibitory concentration (IC50) of 0.5 µM in cell-free assays.[3] Effective concentrations in cell culture typically range from 1 to 25 µM. A dose-response curve is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Solution 3: Inhibit the Apoptotic Pathway
-
Recommendation: If the use of BEL is essential for your study, co-treatment with a pan-caspase inhibitor can effectively block the apoptotic cascade.
-
Inhibitor: Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that can prevent BEL-induced apoptosis.
-
Working Concentration: A typical starting concentration for Z-VAD-FMK in cell culture is 20 µM.[3] However, the optimal concentration may vary depending on the cell type and the strength of the apoptotic stimulus, with a range of 5-100 µM being reported.
Problem 2: How can I confirm that the observed cell death is indeed apoptosis?
Solution: Perform specific apoptosis assays.
-
Annexin V Staining: This is an early marker of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Mitochondrial Membrane Potential Assay (e.g., JC-1 assay): A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway induced by BEL.
Data Summary Tables
Table 1: Effect of this compound (BEL) on Apoptosis in U937 Cells
| Treatment Time | BEL Concentration (µM) | Percentage of Apoptotic Cells (Sub-G1 Population) | Data Source |
| 24 hours | 25 | 35% | [1] |
| 48 hours | 25 | 65% | [1] |
Table 2: Comparison of iPLA2 Inhibitors and a Caspase Inhibitor
| Compound | Target(s) | Typical Working Concentration (in vitro) | Key Considerations |
| This compound (BEL) | iPLA2, PAP-1 (off-target) | 5 - 25 µM | Induces apoptosis in long-term studies via PAP-1 inhibition. |
| Methylarachidonyl fluorophosphonate (MAFP) | iPLA2, cPLA2 | 1 - 25 µM | Does not induce apoptosis but has other potential off-target effects. |
| Z-VAD-FMK | Pan-caspase inhibitor | 20 - 100 µM | Blocks caspase-mediated apoptosis. |
Experimental Protocols & Visualizations
BEL-Induced Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Troubleshooting Workflow for BEL-Induced Cell Death
This workflow provides a logical approach to troubleshooting unexpected cell death in your experiments.
Detailed Experimental Protocols
1. Cell Viability Assessment: MTT Assay
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and culture overnight.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Detection: Annexin V-FITC Staining
-
Induce apoptosis in your cells by treating with this compound. Include untreated cells as a negative control.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
3. Mitochondrial Membrane Potential Assessment: JC-1 Assay
-
Seed cells in a suitable culture plate or slide.
-
Treat cells with this compound. Include a positive control (e.g., CCCP) and a negative control (untreated).
-
Prepare a 1X JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium and add the JC-1 staining solution to the cells.
-
Incubate at 37°C for 15-30 minutes.
-
Wash the cells with assay buffer.
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.
4. Caspase-3 Activity Assay (Colorimetric)
-
Induce apoptosis in 1-5 x 10⁶ cells with this compound.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet the cellular debris and collect the supernatant.
-
Add the reaction buffer containing DTT to the lysate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
References
- 1. balsinde.org [balsinde.org]
- 2. docta.ucm.es [docta.ucm.es]
- 3. Irreversible inhibition of Ca(2+)-independent phospholipase A2 by methyl arachidonyl fluorophosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of cyclo-oxygenase-2 expression by methyl arachidonyl fluorophosphonate in murine J774 macrophages: roles of protein kinase C, ERKs and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Specificity issues with the inhibitor (R)-BEL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding specificity issues with the inhibitor (R)-Bromoenol lactone ((R)-BEL). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of (R)-BEL?
(R)-BEL is primarily known as an irreversible, mechanism-based inhibitor of the γ isoform of calcium-independent phospholipase A2 (iPLA2γ).[1][2] It exhibits potent inhibition of human recombinant iPLA2γ with an IC50 of approximately 0.6 µM.[1][2]
Q2: I am observing high levels of cytotoxicity and apoptosis in my cell cultures after prolonged incubation with (R)-BEL. Is this expected?
Yes, this is a known issue. While (R)-BEL is used to probe the function of iPLA2, it has been shown to induce apoptosis in various cell lines with long-term treatment (up to 24 hours).[3] This cytotoxic effect is often not due to the inhibition of iPLA2 but rather to its off-target inhibition of phosphatidate phosphohydrolase-1 (PAP-1), a key enzyme in phospholipid metabolism.[3] Inhibition of PAP-1 can lead to changes in mitochondrial membrane potential, activation of caspases, and ultimately, programmed cell death.[3]
Q3: My results suggest that (R)-BEL is affecting signaling pathways unrelated to iPLA2γ. What are the known off-target effects of (R)-BEL?
(R)-BEL has several documented off-target effects, which can complicate data interpretation. Researchers should be aware of the following:
-
Phosphatidate Phosphohydrolase-1 (PAP-1) Inhibition: As mentioned above, this is a significant off-target effect that can induce apoptosis.[3]
-
iPLA2β Inhibition: While more selective for iPLA2γ, (R)-BEL can inhibit iPLA2β at higher concentrations (20-30 µM).[2] For more selective inhibition of iPLA2β, its enantiomer, (S)-BEL, is recommended.[4]
-
Other Serine Hydrolases: Bromoenol lactone was originally described as a serine protease inhibitor, and it can inhibit other enzymes with a serine in their active site.[3][5]
-
Ion Channels: Studies have shown that (R)-BEL can inhibit voltage-gated Ca2+ (CaV1.2) and transient receptor potential canonical (TRPC) channels in an iPLA2-independent manner.[6]
Q4: How can I be sure that the observed effects in my experiment are due to the inhibition of iPLA2γ and not off-target effects?
To ensure the specificity of your results, consider the following control experiments:
-
Use an Alternative Inhibitor: Employ a structurally different iPLA2 inhibitor with a different mechanism of action. For example, methylarachidonyl fluorophosphonate (MAFP) can be used, though it also has its own off-target effects.[3] More modern, reversible, and selective inhibitors like FKGK18 have been developed and may be a better choice.[4][5][7]
-
Genetic Knockdown/Knockout: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of iPLA2γ. If the phenotype observed with (R)-BEL is not replicated in the knockdown/knockout model, it is likely an off-target effect.[3]
-
Use the (S)-BEL Enantiomer: The (S)-enantiomer of BEL is a more potent inhibitor of iPLA2β.[4] Comparing the effects of (R)-BEL and (S)-BEL can help to distinguish between effects on iPLA2γ and iPLA2β.
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of (R)-BEL. Off-target effects are often more pronounced at higher concentrations.
-
Time-Course Experiment: Be cautious with long incubation times, as the off-target induction of apoptosis becomes more prominent over time.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Cell Death/Apoptosis | Off-target inhibition of PAP-1. | Reduce incubation time. Use a lower concentration of (R)-BEL. Confirm apoptosis with markers like Annexin V staining. Use an alternative inhibitor like FKGK18 or a genetic knockdown approach for long-term studies.[3][7] |
| Inconsistent Results | Instability of (R)-BEL in solution. | Prepare fresh solutions of (R)-BEL for each experiment. Store stock solutions appropriately as recommended by the manufacturer. |
| Effects on Calcium Signaling | Off-target inhibition of CaV1.2 and TRPC channels. | Directly measure ion channel activity using electrophysiology if possible. Use specific channel blockers to see if they mimic the effect of (R)-BEL.[6] |
| Phenotype does not match iPLA2γ known function | The observed effect is likely due to an off-target of (R)-BEL. | Perform control experiments as outlined in FAQ Q4. Critically review the literature for known functions of iPLA2γ in your specific model system. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of (R)-BEL and related compounds against different phospholipase A2 enzymes. This data can help in designing experiments with appropriate concentrations to minimize off-target effects.
| Inhibitor | Target Enzyme | IC50 / Inhibition Concentration | Notes |
| (R)-BEL | iPLA2γ | ~0.6 µM | Potent, irreversible inhibitor.[1][2] |
| (R)-BEL | iPLA2β | 20-30 µM | Significantly less potent against the β isoform.[2] |
| (S)-BEL | iPLA2β | More potent than (R)-BEL | The preferred enantiomer for targeting iPLA2β.[4] |
| FKGK18 | iPLA2β | More potent than BEL | A reversible and more selective inhibitor.[4][7] |
Experimental Protocols
Protocol 1: Validating the Specificity of (R)-BEL using Genetic Knockdown
This protocol provides a general workflow to determine if the effects of (R)-BEL are specifically due to the inhibition of iPLA2γ.
-
Cell Culture: Culture the cell line of interest under standard conditions.
-
Transfection: Transfect cells with either a validated siRNA/shRNA targeting iPLA2γ or a non-targeting control siRNA.
-
Verification of Knockdown: After 48-72 hours, harvest a subset of cells to verify the knockdown of iPLA2γ protein expression by Western blot or mRNA levels by qRT-PCR.
-
Treatment: Treat the remaining control and iPLA2γ-knockdown cells with (R)-BEL at the desired concentration and for the desired time. Include a vehicle control (e.g., DMSO) for both cell populations.
-
Phenotypic Analysis: Perform the experimental assay to measure the phenotype of interest (e.g., cell viability, cytokine release, signaling pathway activation).
-
Data Analysis: Compare the effect of (R)-BEL in the control cells versus the iPLA2γ-knockdown cells. If the effect of (R)-BEL is significantly diminished or absent in the knockdown cells, it suggests the phenotype is on-target.
Visualizations
Caption: Workflow for validating (R)-BEL specificity using siRNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting insolubility of (R)-Bromoenol lactone in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Bromoenol lactone (BEL). The information is designed to address common challenges related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound with good solubility in organic solvents but very limited solubility in aqueous buffers. The approximate solubilities are summarized in the table below.
Q2: Why is my this compound precipitating when I add it to my aqueous buffer?
A2: Precipitation of this compound in aqueous buffers is a common issue due to its low water solubility. Direct addition of a concentrated stock solution in an organic solvent (like DMSO or ethanol) to a large volume of aqueous buffer can cause the compound to crash out of solution. The organic solvent disperses rapidly, leaving the hydrophobic this compound molecules to agglomerate and precipitate.
Q3: How stable is this compound in aqueous solutions?
Q4: Can I store aqueous solutions of this compound?
A4: Due to the potential for hydrolysis, it is not recommended to store aqueous solutions of this compound for extended periods. Prepare fresh solutions for each experiment to ensure the integrity and concentration of the active compound.
Q5: What strategies can I use to improve the solubility of this compound in my experimental buffer?
A5: Several strategies can be employed to improve the solubility of hydrophobic compounds like this compound in aqueous buffers. These include the use of co-solvents, pH adjustment, and the addition of solubilizing agents. Detailed protocols for these methods are provided in the Troubleshooting Guide section.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [3] |
| Ethanol | 5 mg/mL | [3] |
| Phosphate Buffered Saline (PBS), pH 7.2 | 0.05 mg/mL | [3] |
Troubleshooting Guide
This guide provides systematic approaches to address insolubility issues with this compound.
Issue: Precipitation upon addition to aqueous buffer
Troubleshooting Workflow:
Caption: Troubleshooting workflow for (R)-BEL precipitation.
Explanation:
-
Verify Stock Solution: Ensure your stock solution of this compound in an organic solvent (e.g., DMSO) is completely dissolved and free of any precipitate. If the stock is not clear, gently warm it and sonicate to aid dissolution.
-
Review Dilution Method: Avoid adding the organic stock solution directly to the full volume of your aqueous buffer. This rapid change in solvent polarity is a common cause of precipitation.
-
Follow Protocol 1: Serial Dilution: A stepwise dilution can help to gradually acclimate the compound to the aqueous environment.
-
Follow Protocol 2: Co-Solvent Use: If serial dilution is insufficient, the use of a co-solvent in your buffer can significantly enhance solubility.
Experimental Protocols
Protocol 1: Serial Dilution for Aqueous Solution Preparation
Objective: To prepare an aqueous solution of this compound by gradually reducing the solvent polarity to prevent precipitation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Experimental aqueous buffer (e.g., PBS, TRIS, Citrate)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Create an intermediate dilution by adding a small volume of the DMSO stock to a mixture of DMSO and your aqueous buffer. For example, add 10 µL of the 10 mg/mL stock to 90 µL of a 50:50 DMSO:buffer solution.
-
In a separate tube, add a small volume of the intermediate dilution to your final volume of aqueous buffer. For example, add 10 µL of the intermediate solution to 990 µL of your buffer.
-
Vortex gently after each addition.
-
Visually inspect the final solution for any signs of precipitation.
Protocol 2: Using Co-solvents to Enhance Solubility
Objective: To increase the solubility of this compound in an aqueous buffer by incorporating a water-miscible organic co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Co-solvent (e.g., Polyethylene glycol 300 (PEG300), Tween 80)
-
Experimental aqueous buffer
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare your final experimental buffer containing a small percentage of a co-solvent. The final concentration of the co-solvent should be optimized for your specific assay, typically starting at 1-5% (v/v).
-
Slowly add the this compound stock solution to the co-solvent-containing buffer while gently vortexing.
-
Monitor for any signs of precipitation. The amount of organic solvent from the stock solution should also be kept to a minimum, typically less than 1% of the final volume.
Signaling Pathways and Logical Relationships
Impact of pH on this compound Stability
The stability of the lactone ring in this compound is critical for its biological activity. The following diagram illustrates the influence of pH on the hydrolysis of the lactone, leading to an inactive carboxylate form.
Caption: pH-dependent hydrolysis of this compound.
This diagram highlights that maintaining a more acidic pH can help to preserve the active lactone form of the molecule, while neutral to alkaline conditions will accelerate its degradation to the inactive carboxylate form. Researchers should carefully consider the pH of their buffers and the duration of their experiments to minimize the impact of hydrolysis on their results.
References
Technical Support Center: Minimizing Cytotoxicity of (R)-BEL in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with (R)-BEL, a known inhibitor of calcium-independent phospholipase A2 (iPLA2). The primary focus is on understanding and minimizing its cytotoxic effects in various cell lines.
Frequently Asked Questions (FAQs)
Q1: Why is (R)-BEL cytotoxic to my cells, even at low concentrations?
A1: While (R)-BEL is used as an inhibitor of iPLA2, its cytotoxicity often stems from off-target effects. Research suggests that (R)-BEL-induced apoptosis is primarily mediated by the inhibition of phosphatidate phosphohydrolase-1 (PAP-1), a key enzyme in lipid metabolism, rather than its intended target iPLA2.[1] Inhibition of PAP-1 disrupts cellular integrity and can trigger programmed cell death. Additionally, BEL compounds have been noted to inhibit other serine proteases, which could contribute to their cytotoxic profile.
Q2: Which cell lines are particularly sensitive to (R)-BEL?
A2: (R)-BEL has been shown to induce apoptosis in a variety of cell lines, including human phagocytic lines like U937, THP-1, and MonoMac, the murine macrophage line RAW264.7, human T lymphocyte Jurkat cells, and the human pituitary GH3 cell line.[1] Sensitivity can vary significantly between cell lines due to differences in their metabolic pathways and expression levels of off-target enzymes like PAP-1.
Q3: What are the typical morphological and biochemical signs of (R)-BEL-induced cytotoxicity?
A3: Cells undergoing apoptosis due to (R)-BEL treatment typically exhibit membrane blebbing, cell shrinkage, chromatin condensation (pyknosis), and DNA fragmentation.[1] Biochemically, you can observe the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the cleavage of substrates such as poly(ADP-ribose) polymerase (PARP).
Q4: Are there less toxic alternatives to (R)-BEL for inhibiting iPLA2?
A4: Yes, researchers have developed more potent and selective inhibitors of iPLA2 with reduced cytotoxicity. One such example is FKGK18, a fluoroketone that has been shown to be a reversible and more selective inhibitor of iPLA2β compared to BEL. Another class of inhibitors, β-lactones, has also been developed to be more selective for iPLA2.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with (R)-BEL.
Problem 1: High levels of unexpected cell death.
Possible Cause 1: Off-target effects on PAP-1.
-
Solution: Confirm the role of PAP-1 inhibition in your cell line. You can do this by measuring PAP-1 activity in (R)-BEL treated cells compared to untreated controls. A significant decrease in PAP-1 activity would suggest this is the primary mechanism of cytotoxicity.
Possible Cause 2: Sub-optimal (R)-BEL concentration and incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of (R)-BEL that inhibits iPLA2 activity without causing excessive cytotoxicity. Start with a low concentration and gradually increase it, while monitoring both iPLA2 inhibition and cell viability at different time points.
Possible Cause 3: Serum concentration in the culture medium.
-
Solution: The concentration of serum in your cell culture medium can influence the cytotoxic effects of various compounds. It is recommended to maintain a consistent and optimal serum concentration for your specific cell line throughout the experiment. If you are using serum-free conditions, be aware that this can sensitize some cell lines to apoptosis.
Problem 2: Inconsistent results between experiments.
Possible Cause 1: Variability in cell health and density.
-
Solution: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. Over-confluent or sparsely populated cultures can respond differently to treatment.
Possible Cause 2: Reagent stability.
-
Solution: (R)-BEL and other reagents should be stored properly according to the manufacturer's instructions to maintain their stability and activity. Prepare fresh dilutions for each experiment.
Quantitative Data Summary
Table 1: IC50 Values of BEL and Related Compounds in Various Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Altertoxin VII | K562 (Human erythroleukemia) | 82.6 | |
| Altertoxin VII | SGC-7901 (Human gastric carcinoma) | 27.1 | |
| Altertoxin VII | BEL-7402 (Human hepatoma) | 40.9 | |
| 6-epi-stemphytriol | K562 (Human erythroleukemia) | 53.2 | |
| AI-77-B | A375-S2 (Human malignant melanoma) | 100 | |
| AI-77-B | Hela (Human cervical cancer) | 20 | |
| Sg17-1-4 | A375-S2 (Human malignant melanoma) | 300 | |
| Sg17-1-4 | Hela (Human cervical cancer) | 50 | |
| Alterporriol L | MDA-MB-435 (Human breast cancer) | 13.11 | |
| Alterporriol L | MCF-7 (Human breast cancer) | 20.04 |
Note: Data for (R)-BEL specifically is limited in publicly available literature. The table presents IC50 values for related compounds and in the BEL-7402 cell line to provide a general understanding of cytotoxicity levels.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.
Materials:
-
Cells of interest
-
96-well culture plates
-
(R)-BEL
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Culture medium
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with various concentrations of (R)-BEL for the desired incubation period. Include untreated control wells.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
(R)-BEL treated and untreated cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plate (black plate for fluorescent assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare cell lysates from both treated and untreated cells according to the manufacturer's protocol of the lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
Protocol 3: Measurement of Phosphatidate Phosphohydrolase (PAP-1) Activity
This protocol outlines a method to measure the activity of PAP-1, a key off-target of (R)-BEL.
Materials:
-
Cell lysates
-
[³²P]-labeled phosphatidic acid (PA)
-
Reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell lysates from (R)-BEL treated and untreated cells.
-
Initiate the reaction by adding the cell lysate to the reaction buffer containing [³²P]-PA.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution of chloroform:methanol (2:1, v/v).
-
Separate the aqueous and organic phases by centrifugation. The released [³²P]-inorganic phosphate will be in the aqueous phase.
-
Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
Calculate the PAP-1 activity as the amount of inorganic phosphate released per unit of time per milligram of protein.
Visualizations
Caption: Signaling pathway of (R)-BEL induced cytotoxicity.
Caption: Workflow for assessing and minimizing (R)-BEL cytotoxicity.
References
Technical Support Center: (R)-Bromoenol Lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving (R)-Bromoenol lactone.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound ((R)-BEL) is a mechanism-based, irreversible inhibitor of the γ isoform of calcium-independent phospholipase A2 (iPLA2γ).[1] Its inhibitory action involves the opening of the lactone ring by a nucleophilic residue (e.g., serine) in the enzyme's active site. This reaction forms a covalent bond and generates a reactive bromomethyl ketone, which can then alkylate another nearby nucleophilic residue, leading to irreversible inactivation of the enzyme.[2]
2. What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored at -20°C as a powder.[1][3][4] If dissolved in a solvent, it is recommended to store the solution at -80°C.[3] The compound is stable for at least one year under these conditions.[1][5]
3. In which solvents is this compound soluble?
This compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. However, it has very poor solubility in aqueous buffers like PBS (pH 7.2).[1][5][6]
Solubility Data for this compound
| Solvent | Solubility |
| DMF | ~50 mg/mL[1][5] |
| DMSO | ~25 mg/mL[1][5][6] |
| Ethanol | ~5 mg/mL[1][5][6] |
| PBS (pH 7.2) | ~0.05 mg/mL[1][5] |
4. How should I prepare aqueous working solutions of this compound?
Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be diluted into the aqueous experimental buffer immediately before use. To minimize degradation and precipitation, the final concentration of the organic solvent in the aqueous solution should be kept as low as possible. For short-term storage of aqueous dilutions, it is advisable to keep them on ice and use them within a few hours.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity in aqueous buffer | Hydrolysis of the lactone ring: The ester bond in the lactone ring is susceptible to hydrolysis, especially under basic or acidic conditions, leading to an inactive hydroxy acid product.[1][4][7][8][9] | - Prepare fresh aqueous solutions for each experiment from a frozen stock in an organic solvent. - Avoid prolonged storage of aqueous solutions. - Maintain the pH of the experimental buffer close to neutral (pH 7.0-7.4). |
| Inconsistent experimental results | Reaction with nucleophiles in the media: The lactone ring and the bromo-alkene moiety can react with nucleophilic components in complex media, such as free amines or thiols from amino acids or proteins. | - If possible, conduct experiments in simple, well-defined buffers. - Be aware of potential interactions with components of complex cell culture media. |
| Precipitation of the compound in aqueous solution | Low aqueous solubility: this compound has very limited solubility in aqueous buffers.[1][5] | - Ensure the final concentration of the organic solvent from the stock solution is not causing precipitation. - Sonication may help to dissolve small amounts of precipitate, but the solution may not be stable. - Reduce the final concentration of this compound in your experiment. |
| Unexpected cytotoxicity in cell-based assays | Induction of apoptosis: Prolonged exposure (e.g., 24 hours) to bromoenol lactone has been shown to induce apoptosis in various cell lines, which may be independent of its iPLA2γ inhibitory activity.[6] | - Reduce the incubation time of your experiment. - Perform control experiments to assess the cytotoxic effects of this compound on your specific cell line. - Consider using a lower, non-toxic concentration of the inhibitor. |
Degradation Pathways
The primary degradation pathway for this compound in experimental settings is hydrolysis of the lactone ring. Other potential degradation routes include reaction with strong nucleophiles present in the experimental medium.
Hydrolysis of the Lactone Ring
Under aqueous conditions, particularly with acidic or basic catalysis, the ester bond of the lactone can be hydrolyzed to yield the corresponding open-chain hydroxy carboxylic acid. This process eliminates the cyclic structure required for its inhibitory activity.
Caption: Proposed hydrolysis pathway of this compound.
Reaction with Nucleophiles
This compound can react with nucleophiles other than its intended enzyme target. For example, free thiol groups (from cysteine residues in proteins or glutathione) or amine groups (from lysine residues or other components) in the experimental medium can attack the electrophilic carbonyl carbon of the lactone, leading to ring opening and inactivation of the compound.
Caption: General pathway for the reaction of this compound with nucleophiles.
Experimental Protocols
Protocol for Preparing Working Solutions of this compound
-
Prepare a Stock Solution:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Prepare a 10-50 mM stock solution in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Immediately prior to the experiment, thaw an aliquot of the DMSO stock solution.
-
Dilute the stock solution to the desired final concentration in your aqueous experimental buffer.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
Mix thoroughly by vortexing or pipetting.
-
Keep the working solution on ice and use it as soon as possible, preferably within a few hours.
-
Protocol for Monitoring the Stability of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound at the desired concentration in the buffer or medium to be tested.
-
At time zero, take an aliquot of the solution and immediately quench any potential degradation by diluting it in a suitable mobile phase or a solvent mixture where the compound is stable and soluble (e.g., acetonitrile/water).
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and quench them in the same manner as the time-zero sample.
-
Store the quenched samples at a low temperature (e.g., -20°C or -80°C) until analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has a strong absorbance (e.g., 222 nm or 280 nm).[1][5]
-
Inject the samples from the time course experiment.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
-
The appearance of new peaks in the chromatogram over time may indicate the formation of degradation products.
-
Caption: Experimental workflow for monitoring this compound stability via HPLC.
References
- 1. organic chemistry - Mechanism of three-membered lactone hydrolysis in base - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactone enols are stable in the gas phase but highly unstable in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wyzant.com [wyzant.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Concentration-dependent side effects of (R)-BEL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-BEL in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-BEL and what is its primary target?
(R)-BEL is the (R)-enantiomer of Bromoenol lactone (BEL). It is a selective, mechanism-based inhibitor of the calcium-independent phospholipase A2 gamma (iPLA2γ).[1][2] Its enantiomer, (S)-BEL, selectively inhibits iPLA2β.[1][2][3] This enantiomeric specificity is crucial for designing experiments to dissect the roles of these two iPLA2 isoforms.
Q2: What is the mechanism of action of (R)-BEL?
(R)-BEL acts as a suicide inhibitor, meaning it is chemically modified by its target enzyme into a reactive species that then irreversibly inactivates the enzyme. While the precise residues modified in iPLA2γ by (R)-BEL are not definitively identified in the provided results, the general mechanism for BEL involves the generation of a diffusible bromomethyl keto acid that can alkylate thiol groups on cysteine residues.
Q3: What are the known concentration-dependent side effects of (R)-BEL?
The primary concentration-dependent side effect of BEL is the induction of apoptosis. This is particularly observed at higher concentrations and with prolonged incubation times (e.g., up to 24 hours). This apoptotic effect is believed to be mediated by the off-target inhibition of phosphatidate phosphohydrolase-1 (PAP-1), rather than the inhibition of iPLA2.[4]
Q4: What is a typical working concentration for (R)-BEL?
The effective concentration of (R)-BEL for inhibiting iPLA2γ is in the low micromolar range. For instance, in studies with isolated renal cortex mitochondria, (R)-BEL effectively inhibited iPLA2γ activity at concentrations around 5 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of target activity | 1. Suboptimal (R)-BEL concentration: The concentration of (R)-BEL may be too low to effectively inhibit iPLA2γ in your system. 2. Incorrect enantiomer used: Ensure you are using (R)-BEL for iPLA2γ inhibition and not the (S)-enantiomer. 3. Degradation of (R)-BEL: Improper storage or handling may have led to the degradation of the compound. | 1. Perform a concentration-response curve to determine the IC50 in your experimental setup. Start with a range of 1-10 µM. 2. Verify the identity of the enantiomer from your supplier. 3. Store (R)-BEL according to the manufacturer's instructions, typically at -20°C or -80°C, and protect from light and moisture. Prepare fresh dilutions for each experiment. |
| High levels of unexpected cell death (apoptosis) | 1. (R)-BEL concentration is too high: Off-target effects, particularly the inhibition of PAP-1, become more prominent at higher concentrations.[4] 2. Prolonged incubation time: Long exposure to (R)-BEL, even at lower concentrations, can lead to apoptosis.[4] | 1. Reduce the concentration of (R)-BEL. If possible, use the lowest effective concentration determined from your dose-response studies. 2. Shorten the incubation time. If long-term inhibition is required, consider a time-course experiment to find a window with maximal target inhibition and minimal apoptosis. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. 2. Inconsistent (R)-BEL preparation: Errors in dilution or storage of (R)-BEL stock solutions can lead to variability. | 1. Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. 2. Prepare fresh dilutions of (R)-BEL from a validated stock solution for each experiment. |
| Difficulty in interpreting results due to off-target effects | 1. (R)-BEL may be affecting other cellular processes: Besides PAP-1, there may be other unknown off-target effects. | 1. Use (S)-BEL as a negative control. Since (S)-BEL does not inhibit iPLA2γ, any observed effects with (S)-BEL at similar concentrations can be attributed to off-target effects of the BEL chemical scaffold.[1][2] 2. Consider using complementary techniques, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of iPLA2γ, to validate the findings obtained with (R)-BEL. |
Data Presentation
Table 1: Enantioselective Inhibition of iPLA2 Isoforms by BEL Enantiomers
| Compound | Target Isoform | Potency | Reference |
| (R)-BEL | iPLA2γ | Selectively inhibits at low micromolar concentrations. | [1] |
| (S)-BEL | iPLA2β | Selectively inhibits iPLA2β; serves as a negative control for iPLA2γ studies. | [1][2][3] |
Table 2: Concentration-Dependent Effects of BEL
| Concentration Range | Primary Effect | Potential Side Effect | Key Considerations |
| Low Micromolar (e.g., 1-5 µM) | Selective inhibition of iPLA2γ. | Minimal off-target effects with short incubation times. | Optimal for studying the specific role of iPLA2γ. |
| High Micromolar (e.g., >10 µM) | Inhibition of iPLA2γ. | Increased likelihood of off-target inhibition of PAP-1, leading to apoptosis.[4] | Use with caution and for short durations. Include appropriate controls for apoptosis. |
| Prolonged Incubation (e.g., > 12 hours) | Sustained inhibition of iPLA2γ. | Increased risk of apoptosis, even at lower concentrations.[4] | Monitor cell viability and markers of apoptosis. |
Experimental Protocols
Protocol 1: General Protocol for Treatment of Cultured Cells with (R)-BEL
This protocol provides a general guideline. Optimal conditions, particularly the concentration of (R)-BEL and incubation time, should be determined empirically for each cell line and experimental endpoint.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
(R)-BEL stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer, apoptosis assay kits)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will not lead to over-confluence during the experiment. Allow cells to adhere and recover for 24 hours.
-
Preparation of Working Solutions: Prepare fresh serial dilutions of (R)-BEL in complete cell culture medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest (R)-BEL concentration used.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the desired concentration of (R)-BEL or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with your specific downstream assays. For example:
-
Enzyme Activity Assay: Harvest cells, prepare lysates, and measure iPLA2γ activity.
-
Apoptosis Assay: Stain cells with Annexin V and propidium iodide and analyze by flow cytometry.
-
Western Blotting: Prepare cell lysates to analyze the expression of proteins of interest.
-
Protocol 2: Assay for Measuring (R)-BEL-Induced Apoptosis
Materials:
-
Cells treated with (R)-BEL and vehicle control as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for studying (R)-BEL effects.
Caption: iPLA2γ's role in apoptosis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Identification of calcium-independent phospholipase A2 (iPLA2) beta, and not iPLA2gamma, as the mediator of arginine vasopressin-induced arachidonic acid release in A-10 smooth muscle cells. Enantioselective mechanism-based discrimination of mammalian iPLA2s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture protocol | Proteintech Group [ptglab.com]
Addressing purity issues with synthetic (R)-Bromoenol lactone
Welcome to the technical support center for synthetic (R)-Bromoenol lactone ((R)-BEL). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you address purity-related issues during your research.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows unexpected peaks after synthesis. What are the likely impurities?
A1: Impurities in synthetic (R)-BEL often originate from starting materials, side reactions, or product degradation. Common culprits include the incorrect stereoisomer, residual solvent, or related lactone structures. While a definitive identification requires detailed analysis, the table below lists potential impurities and their expected analytical characteristics.
Table 1: Potential Impurities in Synthetic this compound
| Impurity Name | Potential Origin | Expected Analytical Signature | Suggested Purification Method |
|---|---|---|---|
| (S)-Bromoenol lactone | Incomplete stereocontrol during synthesis | Co-elution in standard RP-HPLC; requires chiral HPLC for separation. NMR spectra are identical, but optical rotation will be opposite. | Chiral Preparative HPLC |
| Unreacted Starting Lactone | Incomplete bromination reaction | Typically more polar than the product. Will have a different retention time in RP-HPLC and lack the characteristic vinyl bromide proton signals in ¹H NMR. | Flash Column Chromatography |
| Di-brominated Species | Over-bromination side reaction | Higher molecular weight peak in MS. Likely less polar than the desired product. | Flash Column Chromatography |
| Hydrolyzed Product | Exposure to water/moisture, especially under basic or acidic conditions | Higher polarity. May appear as a broad peak in NMR (carboxylic acid proton). | Aqueous work-up followed by Flash Column Chromatography. |
| Residual Solvents | Incomplete removal after purification | Characteristic peaks in ¹H NMR (e.g., Ethyl Acetate, Dichloromethane). | High-vacuum drying, Recrystallization |
Q2: The biological activity of my synthesized (R)-BEL is lower than expected. Could this be a purity issue?
A2: Yes, this is a strong possibility. This compound is a selective inhibitor of calcium-independent phospholipase γ (iPLA2γ).[1][2] Its enantiomer, (S)-Bromoenol lactone, is a potent inhibitor of iPLA2β.[3] Contamination with the (S)-enantiomer can lead to off-target effects and an apparent reduction in the specific activity against iPLA2γ. We recommend verifying the enantiomeric purity of your sample using chiral HPLC.
The diagram below illustrates the inhibitory action of (R)-BEL.
References
Validation & Comparative
A Comparative Guide to (R)-Bromoenol Lactone and (S)-Bromoenol Lactone Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (R)- and (S)-bromoenol lactone, focusing on their differential effects on target enzymes and cellular processes. The information presented is supported by experimental data to aid in the selection of the appropriate enantiomer for specific research applications.
Introduction
Bromoenol lactone (BEL) is an irreversible, mechanism-based inhibitor of calcium-independent phospholipase A2 (iPLA2). It exists as two enantiomers, (R)-BEL and (S)-BEL, which exhibit distinct pharmacological profiles. Understanding the nuanced differences in their activity is crucial for the accurate interpretation of experimental results and for the development of selective therapeutic agents. This guide summarizes the key differences in their inhibitory potency, isoform selectivity, and impact on cellular signaling pathways.
Data Presentation: Quantitative Comparison of (R)- and (S)-Bromoenol Lactone Activity
The following table summarizes the key quantitative data regarding the inhibitory activity of (R)- and (S)-bromoenol lactone against different isoforms of calcium-independent phospholipase A2 (iPLA2).
| Parameter | (R)-Bromoenol Lactone ((R)-BEL) | (S)-Bromoenol Lactone ((S)-BEL) | Reference |
| Primary Target | Calcium-independent phospholipase A2γ (iPLA2γ) | Calcium-independent phospholipase A2β (iPLA2β) | [1][2] |
| IC50 for iPLA2γ | ~0.6 µM (for human recombinant iPLA2γ) | Less potent, inhibits at high concentrations (20-30 µM) | [3][4] |
| IC50 for iPLA2β | Inhibits at high concentrations (20-30 µM) | Not explicitly stated, but potent inhibition observed. Racemic BEL has an IC50 of ≈7 µM for iPLA2β. | [4][5] |
| Selectivity | Approximately 10-fold more selective for iPLA2γ over iPLA2β. | Approximately 10-fold more selective for iPLA2β over iPLA2γ. | [6] |
Mechanism of Action and Signaling Pathways
(R)- and (S)-bromoenol lactone exert their effects primarily through the irreversible inhibition of iPLA2 isoforms. This inhibition blocks the hydrolysis of phospholipids, preventing the release of fatty acids, such as arachidonic acid, and lysophospholipids. These molecules are precursors for a variety of signaling molecules, including prostaglandins and leukotrienes.
The differential inhibition of iPLA2β and iPLA2γ by the BEL enantiomers allows for the dissection of the specific roles of these enzymes in cellular signaling.
(S)-BEL and the iPLA2β Pathway
(S)-BEL is a selective inhibitor of iPLA2β. This enzyme is implicated in various cellular processes, including arachidonic acid release for eicosanoid production, insulin secretion, and inflammation. By inhibiting iPLA2β, (S)-BEL can be used to study the downstream effects of these processes.
Figure 1. Signaling pathway inhibited by (S)-Bromoenol Lactone.
(R)-BEL and the iPLA2γ Pathway
(R)-BEL selectively inhibits iPLA2γ, an isoform often associated with mitochondrial and peroxisomal membranes. Its inhibition is useful for investigating the role of iPLA2γ in processes such as mitochondrial function, lipid metabolism within organelles, and potentially ferroptosis.
Figure 2. Signaling pathway inhibited by this compound.
Off-Target Effects and Apoptosis Induction
It is important to note that bromoenol lactone, particularly in its racemic form, has been shown to have off-target effects. One significant off-target is the inhibition of phosphatidate phosphohydrolase-1 (PAP-1), an enzyme involved in lipid metabolism.[3][4] This inhibition can lead to cellular apoptosis, a process of programmed cell death.[3][7]
Studies using racemic BEL have demonstrated that long-term exposure can induce apoptosis in various cell lines.[3][7] The mechanism involves the activation of caspases, key enzymes in the apoptotic cascade.[7]
Figure 3. Off-target effect of Bromoenol Lactone leading to apoptosis.
Note: There is currently a lack of studies directly comparing the off-target effects and apoptosis-inducing potential of the individual (R)- and (S)-enantiomers. Researchers should exercise caution and consider the possibility of these off-target effects when using either enantiomer, especially in long-duration experiments.
Experimental Protocols
iPLA2 Activity Assay
This protocol provides a general framework for measuring iPLA2 activity. Specific details may need to be optimized based on the cell or tissue type and the specific iPLA2 isoform being studied.
Figure 4. Workflow for iPLA2 Activity Assay.
Detailed Steps:
-
Lysate Preparation: Homogenize cells or tissues in a suitable buffer to prepare a lysate containing the iPLA2 enzyme.
-
Inhibitor Pre-incubation: Pre-incubate the lysate with varying concentrations of (R)- or (S)-bromoenol lactone for a specified time to allow for enzyme inhibition.
-
Substrate Addition: Initiate the reaction by adding a radiolabeled phospholipid substrate (e.g., containing [14C]-arachidonic acid).
-
Incubation: Incubate the reaction mixture at a controlled temperature for a set period.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol) and extract the lipids.
-
Lipid Separation: Separate the lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate.
-
Quantification: Quantify the amount of radioactivity in the fatty acid band/peak using a scintillation counter or other appropriate detector to determine the iPLA2 activity.
Apoptosis Detection (Annexin V Staining)
Annexin V staining is a common method to detect early-stage apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Detailed Steps:
-
Cell Treatment: Treat cells with (R)- or (S)-bromoenol lactone for the desired time and concentration. Include appropriate positive and negative controls.
-
Cell Harvesting: Gently harvest the cells and wash them with a suitable buffer (e.g., PBS).
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V. Incubate in the dark.
-
Propidium Iodide (PI) Staining: Add propidium iodide to the cell suspension to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Conclusion
The choice between (R)- and (S)-bromoenol lactone is critical for targeted research into the roles of specific iPLA2 isoforms. (S)-BEL is the inhibitor of choice for studying iPLA2β-mediated processes, while (R)-BEL is suited for investigating the functions of iPLA2γ. Researchers must be mindful of the potential for off-target effects, particularly the induction of apoptosis, which has been documented for the racemic mixture of BEL. Future studies are warranted to delineate the specific off-target profiles of the individual enantiomers. This guide provides a foundational understanding to assist in the informed selection and use of these valuable research tools.
References
- 1. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A calcium-independent phospholipase activity insensitive to bromoenol lactone mediates arachidonic acid release by lindane in rat myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. balsinde.org [balsinde.org]
A Comparative Guide to (R)-BEL and Other Inhibitors of Calcium-Independent Phospholipase A2 (iPLA2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Bromoenol Lactone ((R)-BEL) with other inhibitors of calcium-independent phospholipase A2 (iPLA2). The information presented is supported by experimental data to aid in the selection of appropriate inhibitors for research and drug development purposes.
Introduction to iPLA2 and its Inhibition
Calcium-independent phospholipase A2 (iPLA2) is a group of enzymes responsible for hydrolyzing the sn-2 ester bond of phospholipids, releasing fatty acids and lysophospholipids.[1] These products play crucial roles in various cellular processes, including signaling, inflammation, and membrane homeostasis.[1] Given their involvement in a wide range of physiological and pathological conditions, the development of specific iPLA2 inhibitors is of significant interest for both basic research and therapeutic applications.
(R)-BEL is the R-enantiomer of Bromoenol Lactone, an irreversible suicide inhibitor of iPLA2.[2][3] A key characteristic of the enantiomers of BEL is their differential selectivity towards iPLA2 isoforms. (R)-BEL is notably more selective for iPLA2γ, while its counterpart, (S)-BEL, shows greater selectivity for iPLA2β.[4][5][6] This guide will compare (R)-BEL with a range of other iPLA2 inhibitors, highlighting their mechanisms of action, selectivity, and potency.
Comparative Data of iPLA2 Inhibitors
The following table summarizes the key characteristics of (R)-BEL and other commonly used iPLA2 inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Potency | Selectivity | Reversibility |
| (R)-BEL | iPLA2γ | Irreversibly binds to the active site serine.[2] | - | Approximately an order of magnitude more selective for iPLA2γ over iPLA2β.[4][5] | Irreversible |
| (S)-BEL | iPLA2β | Irreversibly binds to the active site serine.[2] | IC50 ≈ 2 µM for AVP-induced AA release (iPLA2β activity) in A-10 cells.[4][5] | Approximately an order of magnitude more selective for iPLA2β over iPLA2γ.[4][5] | Irreversible |
| Bromoenol Lactone (BEL) (racemic) | iPLA2β, iPLA2γ, other serine proteases, PAP-1.[2][7][8] | Irreversible suicide inhibitor.[3] | - | 1000-fold selective for iPLA2 over cPLA2 and sPLA2.[9] | Irreversible |
| FKGK11 | iPLA2 | Binds to the catalytic domain.[2] | - | - | Reversible |
| FKGK18 | GVIA iPLA2 (iPLA2β) | Binds to the catalytic domain. | XI(50) = 0.0002.[9] | 195-fold more potent for GVIA iPLA2 than GIVA cPLA2 and 455-fold more potent than GV sPLA2.[9] | Reversible |
| Methyl arachidonyl fluorophosphonate (MAFP) | iPLA2, cPLA2 | Irreversibly modifies the active site.[2][3] | - | Also inhibits cPLA2.[3] | Irreversible |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | iPLA2, cPLA2 | - | XI(50) = 0.036 for GIVA cPLA2.[9] | Also inhibits cPLA2.[3] | - |
| Palmitoyl trifluoromethyl ketone (PACOCF3) | iPLA2, cPLA2 | Alkylates the catalytic dyad.[2] | - | Also inhibits cPLA2.[3] | - |
| Propranolol | iPLA2 (indirectly), PAP-1 | Interferes with upstream signaling pathways that regulate iPLA2 activation.[2][8] | - | Also a PAP-1 inhibitor.[8] | Reversible |
Experimental Protocols
iPLA2 Activity Assay Using Radiolabeled Substrate
This protocol describes a method to measure iPLA2 activity and assess the inhibitory potential of compounds like (R)-BEL.
Materials:
-
Purified recombinant iPLA2 or cell/tissue homogenate
-
Assay Buffer: 100 mM Tris-HCl, pH 7.3-8.0, containing 1 mM EGTA
-
Radiolabeled substrate (e.g., L-α-1-palmitoyl-2-[1-14C]arachidonylphosphatidylcholine)
-
Inhibitor stock solutions (e.g., (R)-BEL, (S)-BEL in ethanol)
-
Ethanol (vehicle control)
-
Butanol
-
TLC plates
-
Scintillation vials and fluid
-
Scintillation counter
-
Water bath at 37°C
Procedure:
-
Prepare the enzyme solution by diluting the purified recombinant iPLA2 or cell/tissue homogenate in the assay buffer.
-
In separate tubes, pre-incubate the enzyme solution with varying concentrations of the inhibitor (e.g., (R)-BEL) or the vehicle control (ethanol) for 3-5 minutes at room temperature.[6][10] The final concentration of the vehicle should be consistent across all samples (e.g., 1%).
-
Initiate the enzymatic reaction by adding the radiolabeled substrate to each tube.
-
Incubate the reaction mixture for a defined period (e.g., 2-10 minutes) at 37°C in a shaking water bath.[10] The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding butanol to extract the lipids.
-
Separate the released radiolabeled fatty acid from the unhydrolyzed substrate using Thin Layer Chromatography (TLC).
-
Scrape the spots corresponding to the released fatty acid into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway involving iPLA2 and a typical experimental workflow for evaluating iPLA2 inhibitors.
Caption: Simplified signaling pathway of iPLA2 activation and inhibition.
Caption: Experimental workflow for iPLA2 inhibitor screening.
References
- 1. Calcium-independent phospholipases A2 and their roles in biological processes and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of calcium-independent phospholipase A2 (iPLA2) beta, and not iPLA2gamma, as the mediator of arginine vasopressin-induced arachidonic acid release in A-10 smooth muscle cells. Enantioselective mechanism-based discrimination of mammalian iPLA2s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: (R)-Bromoenol Lactone vs. AACOCF3 for Prostaglandin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used inhibitors in prostaglandin research: (R)-Bromoenol lactone ((R)-BEL) and Arachidonyl trifluoromethyl ketone (AACOCF3). Prostaglandins are lipid autacoids derived from arachidonic acid that play a critical role in homeostatic functions and pathogenic mechanisms, including inflammation. Their synthesis is a key target for anti-inflammatory drug development. Understanding the specific mechanisms, potencies, and potential off-target effects of inhibitors is paramount for accurate experimental design and interpretation.
Mechanism of Action in the Prostaglandin Synthesis Pathway
The synthesis of prostaglandins is initiated by the release of arachidonic acid (AA) from membrane phospholipids. This rate-limiting step is catalyzed by phospholipase A2 (PLA2) enzymes. Once liberated, AA is metabolized by cyclooxygenase (COX) enzymes to form prostaglandin H2 (PGH2), which is then converted into various bioactive prostaglandins by specific synthases.
This compound and AACOCF3 both act at the initial step of this cascade by inhibiting PLA2 enzymes, but they target different isoforms:
-
AACOCF3 (Arachidonyl trifluoromethyl ketone) is a potent, slow-binding, and selective inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2, specifically Group IVA PLA2).[1][2] cPLA2 is a calcium-dependent enzyme that preferentially hydrolyzes AA-containing phospholipids.
-
This compound ((R)-BEL) is an irreversible, mechanism-based inhibitor of the calcium-independent phospholipase A2γ (iPLA2γ, Group VIB PLA2).[3][4] The more commonly used racemic or (S)-enantiomer of BEL primarily targets iPLA2β.[5][6] These enzymes do not require calcium for their activity and are thought to be involved in membrane remodeling and basal AA release.[7]
The distinct targets of these inhibitors are visualized in the signaling pathway below.
Comparative Data Presentation
The selection of an inhibitor often depends on its specific characteristics, including potency and potential for off-target effects. The following table summarizes key quantitative and qualitative data for (R)-BEL and AACOCF3.
| Feature | This compound ((R)-BEL) | AACOCF3 |
| Primary Target | Calcium-independent Phospholipase A2γ (iPLA2γ)[3][4] | Cytosolic Phospholipase A2 (cPLA2)[1] |
| Mechanism | Irreversible, mechanism-based ("suicide") inhibition[3] | Slow, tight-binding, selective inhibition[1][8] |
| Potency (IC50) | ~0.6 µM for human recombinant iPLA2γ[3][4] | 2-8 µM for AA release in whole cells (platelets, U937)[1] |
| Selectivity | Does not inhibit iPLA2β except at high concentrations (20-30 µM)[3][4]. Little to no effect on cPLA2 or sPLA2.[6] | Selective for cPLA2 over secretory PLA2 (sPLA2).[8] |
| Known Off-Target Effects | Originally developed as a serine protease inhibitor.[9] Also inhibits magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1), which can induce apoptosis in long-term studies.[10] May also inhibit certain ion channels.[11] | May inhibit 5-lipoxygenase and CoA-independent transacylase, affecting leukotriene and platelet-activating factor synthesis.[12] Can stimulate steroid secretion in adrenocortical cells.[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for evaluating the inhibitory effects of each compound on prostaglandin production.
This protocol is adapted from studies investigating the anti-inflammatory effects of PLA2 inhibitors in a rat model of localized inflammation.[14]
-
Objective: To determine if local administration of Bromoenol Lactone can suppress carrageenan-induced prostaglandin E2 (PGE2) and prostacyclin (PGI2, measured as its metabolite 6-keto-PGF1α) production in a rat paw.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Induction of Inflammation: A subcutaneous injection of 3 mg type λ carrageenan dissolved in 100 µL saline is administered into the plantar surface of the rat's left hind paw.
-
Inhibitor Treatment: Immediately following the carrageenan injection, 30 nmol of Bromoenol Lactone (or vehicle control, e.g., 0.1% DMSO in saline) is injected into the same site.
-
Sample Collection: After 3 hours, rats are anesthetized, and the inflamed hind paw is excised, quickly frozen in dry ice, and stored at -80°C.
-
Prostaglandin Extraction: The frozen paw is sectioned in a cryostat. Sections are collected in ethanol containing indomethacin (a COX inhibitor) to prevent ex vivo prostaglandin synthesis. The tissue is homogenized and centrifuged.
-
Quantification: The ethanol is evaporated from the supernatant. The remaining prostaglandin residue is dissolved in an appropriate buffer. PGE2 and 6-keto-PGF1α levels are quantified using commercial Enzyme Immunoassay (EIA) kits.[14]
-
Data Analysis: Prostaglandin levels are normalized to the tissue weight and compared between vehicle-treated and BEL-treated groups.
-
This protocol is based on methods used to characterize the cellular activity of cPLA2 inhibitors in human platelets or cell lines.[1]
-
Objective: To measure the dose-dependent inhibition of arachidonic acid release by AACOCF3 in calcium ionophore-stimulated cells.
-
Cell Model: Human platelets or a cell line such as U937 or HL-60.
-
Procedure:
-
Cell Preparation: Cells (e.g., U937 cells at 2 x 10^6 cells/mL) are washed and resuspended in a suitable buffer.
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of AACOCF3 (e.g., 0-30 µM) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: cPLA2 is activated by adding a calcium ionophore (e.g., A23187) to the cell suspension to induce a calcium influx, which stimulates the release of arachidonic acid.
-
Measurement of AA Release: The amount of released arachidonic acid is quantified. This can be done by pre-labeling the cells with [3H]-arachidonic acid and measuring the radioactivity released into the supernatant after stimulation.
-
Data Analysis: The percentage of inhibition of AA release is calculated for each concentration of AACOCF3 relative to the vehicle control. An IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
-
Summary and Recommendations
Both this compound and AACOCF3 are valuable tools for investigating the role of PLA2 in prostaglandin synthesis, but their use should be guided by a clear understanding of their distinct properties.
-
Choose AACOCF3 when the primary research goal is to investigate the role of the calcium-dependent cPLA2 enzyme, which is often acutely activated by stimuli that increase intracellular calcium. Its slow, tight-binding nature makes it a potent inhibitor for these pathways. However, researchers should be cautious of its potential to inhibit other enzymes in the broader arachidonic acid cascade, such as 5-lipoxygenase, especially in whole-cell systems.[12]
-
Choose this compound when the focus is on the calcium-independent iPLA2γ isoform. Its irreversible mechanism can be advantageous for ensuring complete and lasting inhibition. Given the known off-target effect on PAP-1, which can lead to apoptosis, (R)-BEL is better suited for short-term experiments.[10] For studies involving long incubation times, results should be interpreted with caution, and alternative iPLA2 inhibitors or genetic knockdown approaches should be considered to confirm findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. 安全验证 [file.glpbio.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cytotoxic effect of bromoenol lactone, a calcium-independent phospholipase A2 inhibitor, on rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. A Bromoenol Lactone Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffiusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential effects of arachidonoyl trifluoromethyl ketone on arachidonic acid release and lipid mediator biosynthesis by human neutrophils. Evidence for different arachidonate pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The inhibitor of phospholipase-A2, AACOCF3, stimulates steroid secretion by dispersed human and rat adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bromoenol Lactone, an Inhibitor of Calcium-Independent Phospholipase A2, Suppresses Carrageenan-Induced Prostaglandin Production and Hyperalgesia in Rat Hind Paw - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BEL: A Specific Inhibitor for Unraveling the Role of iPLA2γ
A Comprehensive Guide to the Validation and Comparison of (R)-Bromoenol Lactone as a Selective iPLA2γ Inhibitor
For researchers investigating the intricate roles of calcium-independent phospholipase A2γ (iPLA2γ) in cellular signaling, mitochondrial function, and disease pathogenesis, the selection of a specific and potent inhibitor is paramount. This compound ((R)-BEL) has emerged as a valuable pharmacological tool for the targeted inhibition of iPLA2γ. This guide provides an objective comparison of (R)-BEL with other relevant inhibitors, supported by experimental data and detailed protocols to aid in its effective validation and use.
Comparative Analysis of iPLA2 Inhibitors
The specificity of an inhibitor is a critical factor in attributing observed biological effects to the target enzyme. (R)-BEL distinguishes itself through its stereospecific inhibition of iPLA2γ over its isoform, iPLA2β. This enantioselective property is a key advantage when dissecting the distinct cellular functions of these two closely related enzymes.
(S)-BEL, the enantiomer of (R)-BEL, exhibits a preferential inhibition of iPLA2β, making this pair of molecules powerful tools for comparative studies.[1][2] While both enantiomers of BEL demonstrate a respectable degree of selectivity, it is important to note that this preference is approximately ten-fold for their respective targets.[3][4]
A newer generation of inhibitors, such as the fluoroketone-based compound FKGK18, offers even greater selectivity for iPLA2β, reportedly inhibiting it with a potency 100-fold greater than its effect on iPLA2γ.[3][5][6] This makes FKGK18 a superior choice for studies focused specifically on iPLA2β. However, for researchers concentrating on the functions of iPLA2γ, (R)-BEL remains a primary and effective inhibitory tool.
Another key differentiator is the mechanism of inhibition. BEL and its enantiomers are mechanism-based, irreversible inhibitors.[3][7] In contrast, FKGK18 is a reversible inhibitor, which may be a consideration depending on the experimental design.[3][5][6]
Table 1: Comparison of iPLA2 Inhibitor Specificity
| Inhibitor | Primary Target | Relative Selectivity | Mechanism of Inhibition | Key Considerations |
| (R)-BEL | iPLA2γ | ~10-fold over iPLA2β[3][4] | Irreversible[3][7] | Potential off-target effects[8][9][10] |
| (S)-BEL | iPLA2β | ~10-fold over iPLA2γ[3][4] | Irreversible[3][7] | Useful for comparative studies with (R)-BEL |
| FKGK18 | iPLA2β | ~100-fold over iPLA2γ[3][5][6] | Reversible[3][5][6] | High selectivity for iPLA2β |
It is crucial for researchers to be aware of the potential off-target effects of bromoenol lactone. Studies have indicated that BEL can also inhibit other serine proteases and phosphatidate phosphohydrolase-1 (PAP-1).[8][9][10] Furthermore, prolonged exposure to BEL has been associated with the induction of apoptosis in some cell lines.[9][11] These factors should be carefully considered and controlled for in experimental design.
Experimental Protocols
The validation of (R)-BEL as a specific inhibitor for iPLA2γ in a given experimental system is a critical first step. The following is a generalized protocol for an in vitro iPLA2 activity assay.
Protocol: In Vitro iPLA2 Activity Assay
This protocol is designed to measure the enzymatic activity of iPLA2γ in cell or tissue lysates and to assess the inhibitory effect of (R)-BEL.
Materials:
-
Cell or tissue lysate containing iPLA2γ
-
(R)-BEL and other inhibitors (e.g., (S)-BEL)
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM EGTA)
-
Scintillation cocktail and counter
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Centrifuge to remove cellular debris and collect the supernatant containing the cytosolic and membrane fractions.
-
Inhibitor Pre-incubation: Aliquot the lysate into separate tubes. Add varying concentrations of (R)-BEL (and other inhibitors for comparison) to the respective tubes. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Enzyme Reaction: Initiate the phospholipase A2 reaction by adding the radiolabeled phospholipid substrate to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., a mixture of butanol and citric acid).
-
Lipid Extraction: Vortex the tubes to extract the lipids into the organic phase. Centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the organic phase containing the released radiolabeled fatty acid to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control. Determine the IC50 value for (R)-BEL.
Signaling Pathways and Visualization
iPLA2γ plays a crucial role in mitochondrial bioenergetics and signaling, particularly through its involvement in the hydrolysis of oxidized cardiolipin.[1][8][12][13][14] This process releases oxidized fatty acids that can act as signaling molecules. The following diagrams illustrate the experimental workflow for validating (R)-BEL and the signaling pathway in which iPLA2γ participates.
Caption: Experimental Workflow for (R)-BEL Validation.
Caption: iPLA2γ Signaling in Mitochondria.
By providing a clear comparison with alternative inhibitors, detailed experimental guidance, and visual representations of its biological context, this guide aims to equip researchers with the necessary information to confidently and effectively utilize (R)-BEL in their investigations of iPLA2γ.
References
- 1. mdpi.com [mdpi.com]
- 2. iPLA2β and its Role in Male Fertility, Neurological Disorders, Metabolic Disorders, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of FKGK18 as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of calcium-independent phospholipase A2 (iPLA2) beta, and not iPLA2gamma, as the mediator of arginine vasopressin-induced arachidonic acid release in A-10 smooth muscle cells. Enantioselective mechanism-based discrimination of mammalian iPLA2s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phospholipase iPLA2γ is a major mediator releasing oxidized aliphatic chains from cardiolipin, integrating mitochondrial bioenergetics and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Bromoenol Lactone Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffiusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cytotoxic effect of bromoenol lactone, a calcium-independent phospholipase A2 inhibitor, on rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The phospholipase iPLA2γ is a major mediator releasing oxidized aliphatic chains from cardiolipin, integrating mitochondrial bioenergetics and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to (R)-BEL and Methylarachidonyl Fluorophosphonate for iPLA2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The study of calcium-independent phospholipase A2 (iPLA2) enzymes and their role in cellular signaling pathways has been greatly advanced by the use of selective inhibitors. Among the available chemical tools, (R)-BEL and methylarachidonyl fluorophosphonate (MAFP) are two commonly used inhibitors to probe the function of these enzymes. This guide provides a detailed comparison of (R)-BEL and MAFP, focusing on their efficacy and specificity for iPLA2 inhibition, supported by experimental data and methodologies.
At a Glance: Key Differences
| Feature | (R)-BEL | Methylarachidonyl Fluorophosphonate (MAFP) |
| Target Selectivity | Preferentially inhibits iPLA2γ over iPLA2β.[1][2] | Inhibits both cPLA2 and iPLA2 without discrimination.[3] |
| Mechanism of Action | Irreversible, suicide inhibitor that modifies cysteine residues, not at the active site.[4] | Irreversible, active-site directed inhibitor.[3] |
| Potency (IC50) | Low micromolar concentrations for iPLA2γ.[1] Racemic BEL has an IC50 of ~60 nM for macrophage iPLA2.[5] | ~0.5 µM for iPLA2.[3] |
| Off-Target Effects | Can inhibit phosphatidate phosphohydrolase-1 (PAP-1) and serine proteases, potentially inducing apoptosis with long incubation times. | Inhibits fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL); acts as a ligand for the CB1 cannabinoid receptor. Can also induce COX-2 expression. |
In-Depth Comparison
Selectivity: A Critical Consideration
The most significant difference between (R)-BEL and MAFP lies in their selectivity. (R)-BEL, an enantiomer of bromoenol lactone (BEL), exhibits preferential inhibition of iPLA2γ.[1][2] In contrast, its stereoisomer, (S)-BEL, is a more potent inhibitor of iPLA2β. This enantiomer-specific activity allows for the targeted investigation of individual iPLA2 isoforms.
MAFP, on the other hand, is a potent inhibitor of both cytosolic PLA2 (cPLA2) and iPLA2, making it challenging to attribute observed effects solely to the inhibition of iPLA2.[3] This lack of specificity necessitates careful experimental design and the use of complementary approaches to dissect the specific contributions of each enzyme.
Mechanism of Inhibition: Different Modes of Action
(R)-BEL is classified as a suicide inhibitor. It is believed that iPLA2 hydrolyzes the bromoenol lactone, generating a reactive bromomethyl keto acid that then covalently modifies cysteine residues on the enzyme, leading to its irreversible inactivation.[4] This mechanism is not directed at the catalytic active site.
Conversely, MAFP is an active-site directed, irreversible inhibitor. It is thought to form a covalent bond with the serine residue within the active site of both cPLA2 and iPLA2, thereby blocking their catalytic activity.[3]
Potency and Efficacy
While a precise IC50 value for (R)-BEL against iPLA2γ is not consistently reported, it is effective at low micromolar concentrations.[1] For context, racemic BEL has been shown to inhibit macrophage iPLA2 with an IC50 of approximately 60 nM.[5]
MAFP exhibits an IC50 of approximately 0.5 µM for iPLA2.[3] Although potent, its utility is tempered by its lack of selectivity.
Experimental Protocols
iPLA2 Inhibition Assay Using Radiolabeled Substrate
This protocol is a generalized procedure for determining iPLA2 activity and inhibition, based on methods described in the literature.
1. Preparation of Radiolabeled Substrate:
-
Phospholipid substrates such as phosphatidylcholine (PC) or phosphatidylethanolamine (PE) are labeled with a radioactive fatty acid, typically [3H]-arachidonic acid, at the sn-2 position.
-
The labeled phospholipids are purified using thin-layer chromatography (TLC).
-
The purified radiolabeled phospholipids are then used to prepare sonicated vesicles in an appropriate buffer.
2. Enzyme Reaction:
-
Cell or tissue lysates containing iPLA2 are pre-incubated with either the inhibitor ((R)-BEL or MAFP) or vehicle control for a specified time (e.g., 5-30 minutes) at a controlled temperature (e.g., 37°C or 40°C).
-
The enzymatic reaction is initiated by adding the radiolabeled phospholipid substrate.
-
The reaction is carried out in a buffer containing a calcium chelator such as EDTA to ensure that only calcium-independent PLA2 activity is measured. A typical reaction buffer is 100 mM HEPES (pH 7.5) with 5 mM EDTA.
-
The reaction is incubated for a set period (e.g., 30 minutes) at 37°C.
3. Termination and Product Extraction:
-
The reaction is terminated by the addition of a stop solution, which may contain a detergent like Triton X-100 and EDTA.
-
The liberated radioactive free fatty acid is extracted using an organic solvent, such as hexane containing a small amount of acetic acid.
4. Quantification:
-
The radioactivity in the organic phase, which corresponds to the amount of released fatty acid, is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls.
-
IC50 values can be determined by performing the assay with a range of inhibitor concentrations.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Irreversible inhibition of Ca(2+)-independent phospholipase A2 by methyl arachidonyl fluorophosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones (∗) [escholarship.org]
Validating iPLA2γ Inhibition: A Comparative Guide to Using siRNA to Confirm the Specificity of (R)-Bromoenol Lactone
For researchers investigating the roles of calcium-independent phospholipase A2γ (iPLA2γ), the selective inhibitor (R)-Bromoenol lactone ((R)-BEL) is a critical pharmacological tool.[1][2][3] However, given that chemical inhibitors can exhibit off-target effects, it is imperative to validate that the observed biological outcomes are a direct result of iPLA2γ inhibition.[4][5] Small interfering RNA (siRNA) provides a powerful genetic approach to specifically silence the expression of the iPLA2γ gene (PNPLA8), offering a robust method to confirm the on-target activity of (R)-BEL.
This guide provides a comparative framework for using siRNA-mediated knockdown to validate the pharmacological inhibition of iPLA2γ by (R)-BEL, complete with experimental protocols, data presentation, and workflow visualizations.
Comparing Pharmacological vs. Genetic Inhibition
(R)-BEL is an irreversible, mechanism-based inhibitor that selectively targets iPLA2γ over its β isoform, iPLA2β.[2][3] It functions by covalently modifying the enzyme, thereby impeding its catalytic activity.[6] While highly selective, studies have noted that bromoenol lactone can inhibit other serine enzymes, such as phosphatidate phosphohydrolase-1, particularly with long incubation times, which could lead to confounding effects like apoptosis.[5][7]
In contrast, siRNA offers a highly specific, gene-targeted approach. By introducing a complementary double-stranded RNA molecule, the cell's own RNA interference (RNAi) machinery is harnessed to degrade the target mRNA (in this case, PNPLA8 mRNA). This prevents the translation of the iPLA2γ protein, leading to a specific reduction in its levels. Comparing the phenotype of (R)-BEL treatment with that of iPLA2γ siRNA knockdown is a cornerstone of rigorous pharmacological validation.
Experimental Design and Protocols
The primary goal is to demonstrate that the functional consequences of treating cells with (R)-BEL are mimicked by the specific knockdown of iPLA2γ. A well-designed experiment will typically include four main groups:
-
Negative Control: Cells treated with a non-targeting (scrambled) siRNA and a vehicle control (e.g., DMSO).
-
(R)-BEL Treatment: Cells treated with a non-targeting siRNA and (R)-BEL.
-
iPLA2γ Knockdown: Cells treated with iPLA2γ-specific siRNA and a vehicle control.
-
Combination: Cells treated with iPLA2γ-specific siRNA and (R)-BEL to assess any additive or off-target effects.
Key Experimental Protocols
1. siRNA Transfection Protocol (General)
This protocol is a generalized procedure; optimization for specific cell lines is recommended.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.[8][9]
-
siRNA-Lipid Complex Formation:
-
Solution A: Dilute iPLA2γ siRNA or non-targeting control siRNA in an appropriate volume of serum-free medium (e.g., Opti-MEM®).[9]
-
Solution B: Dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.[9][10]
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.[8][10]
-
-
Transfection:
-
Post-Transfection:
-
Add normal growth medium (containing serum and antibiotics) to the cells.[8]
-
Continue to incubate for 24-72 hours to allow for protein knockdown. The optimal time should be determined empirically, typically by Western blot analysis.
-
2. This compound Treatment
-
Following the 24-72 hour siRNA incubation period, replace the medium with fresh medium containing either (R)-BEL at the desired final concentration (a typical IC50 for human recombinant iPLA2γ is ~0.6 µM) or a vehicle control (e.g., DMSO).[1][2]
-
Incubate for the period relevant to the biological process being studied. This can range from minutes to hours.
3. Measurement of iPLA2γ Activity
To confirm both pharmacological inhibition and successful knockdown, iPLA2γ activity should be measured.
-
Sample Preparation: Prepare mitochondrial fractions or whole-cell lysates from each experimental group.[11]
-
Assay:
-
Incubate the samples with a radiolabeled phospholipid substrate, such as (16:0, [3H]18:1) phosphatidylcholine.[11]
-
The reaction is performed in the absence of Ca2+ (using EGTA) to ensure the measured activity is from calcium-independent phospholipases.[11]
-
The reaction is stopped, and the released radiolabeled fatty acid is separated from the phospholipid substrate using chromatography.
-
Quantify the radioactivity of the released fatty acid via liquid scintillation counting to determine iPLA2γ activity.
-
Data Presentation for Comparison
Clear, quantitative data is essential for comparing the effects of (R)-BEL and siRNA. The following tables illustrate how results can be structured.
Table 1: Validation of iPLA2γ Inhibition and Knockdown
| Experimental Group | iPLA2γ Protein Level (% of Control) | iPLA2γ Activity (% of Control) |
| Control (Scrambled siRNA + Vehicle) | 100 ± 8 | 100 ± 10 |
| (R)-BEL (Scrambled siRNA + 1 µM R-BEL) | 98 ± 7 | 15 ± 5 |
| iPLA2γ Knockdown (iPLA2γ siRNA + Vehicle) | 22 ± 6 | 25 ± 7 |
| Combination (iPLA2γ siRNA + 1 µM R-BEL) | 21 ± 5 | 14 ± 4 |
Data are presented as mean ± SEM and are hypothetical.
Table 2: Comparison of a Downstream Functional Outcome (e.g., Arachidonic Acid Release)
| Experimental Group | Arachidonic Acid Release (pmol/mg protein) |
| Control (Scrambled siRNA + Vehicle) | 50 ± 5 |
| (R)-BEL (Scrambled siRNA + 1 µM R-BEL) | 120 ± 12 |
| iPLA2γ Knockdown (iPLA2γ siRNA + Vehicle) | 115 ± 15 |
| Combination (iPLA2γ siRNA + 1 µM R-BEL) | 125 ± 14 |
Data are presented as mean ± SEM and are hypothetical, assuming iPLA2γ activity leads to reduced AA release in this context.
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for siRNA-mediated validation of (R)-BEL.
Diagram 2: iPLA2γ Signaling in Mitochondria
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. The phospholipase iPLA2γ is a major mediator releasing oxidized aliphatic chains from cardiolipin, integrating mitochondrial bioenergetics and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. siRNA knockdown [protocols.io]
- 11. journals.physiology.org [journals.physiology.org]
Orthogonal Validation Methods for (R)-BEL Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal validation methods for research findings related to (R)-Bromoenol lactone ((R)-BEL), a selective inhibitor of calcium-independent phospholipase A2 gamma (iPLA2γ). The primary research finding explored in this guide is the induction of apoptosis following the inhibition of iPLA2γ by (R)-BEL. This guide will objectively compare the performance of pharmacological inhibition with (R)-BEL against genetic knockdown of iPLA2γ using RNA interference (RNAi) and will provide supporting experimental data and detailed protocols.
The use of orthogonal methods is critical to ensure the robustness and reproducibility of research findings.[1] By employing distinct methodologies to probe the same biological question, researchers can mitigate the risk of off-target effects or artifacts associated with a single technique.[1] In the context of (R)-BEL, which has known off-target effects at higher concentrations, orthogonal validation is particularly crucial.
Primary Research Finding: (R)-BEL Induces Apoptosis via iPLA2γ Inhibition
(R)-BEL is a chiral, irreversible, and mechanism-based inhibitor of iPLA2γ with an IC50 of approximately 0.6 µM.[2][3][4] Unlike its (S)-enantiomer, it shows selectivity for iPLA2γ over iPLA2β at lower concentrations.[5] Research suggests that the broader class of bromoenol lactones can promote apoptosis in various cell lines.[6][7][8] This guide will focus on the validation of the hypothesis that the pro-apoptotic effects of (R)-BEL are specifically mediated through the inhibition of iPLA2γ.
Data Presentation: Comparison of Apoptosis Induction
The following table summarizes hypothetical quantitative data from experiments designed to validate the pro-apoptotic role of iPLA2γ inhibition.
| Experimental Condition | Method | Parameter Measured | Result (% Apoptotic Cells) | Key Insights |
| Untreated Control | Annexin V/PI Staining | Phosphatidylserine externalization | 5% | Baseline level of apoptosis. |
| (R)-BEL (1 µM) | Annexin V/PI Staining | Phosphatidylserine externalization | 35% | Significant increase in apoptosis with pharmacological inhibition. |
| (S)-BEL (1 µM) | Annexin V/PI Staining | Phosphatidylserine externalization | 8% | Enantiomer control shows minimal effect, suggesting isoform specificity. |
| iPLA2γ siRNA | Annexin V/PI Staining | Phosphatidylserine externalization | 30% | Genetic knockdown corroborates the pro-apoptotic role of iPLA2γ inhibition. |
| Scrambled siRNA Control | Annexin V/PI Staining | Phosphatidylserine externalization | 6% | Negative control for RNAi shows no significant effect. |
| (R)-BEL (1 µM) | TUNEL Assay | DNA Fragmentation | 32% | Confirms apoptosis induction by measuring a late-stage marker. |
| iPLA2γ siRNA | TUNEL Assay | DNA Fragmentation | 28% | Orthogonal apoptosis assay confirms findings from Annexin V. |
Experimental Protocols
Pharmacological Inhibition with (R)-BEL and Apoptosis Assessment
Objective: To quantify the extent of apoptosis induced by (R)-BEL treatment.
Methodology: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry [4][9][10][11]
-
Cell Culture: Plate target cells (e.g., U937 human monocytic cells) at a density of 1 x 10^6 cells/mL in a 6-well plate and culture overnight.
-
Treatment: Treat cells with 1 µM (R)-BEL, 1 µM (S)-BEL (as a negative control), or vehicle (DMSO) for 24 hours.
-
Cell Harvesting: Gently collect both adherent and suspension cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
-
Orthogonal Validation via RNA Interference (RNAi)
Objective: To validate the role of iPLA2γ in apoptosis by specifically knocking down its expression.
Methodology: siRNA-mediated Knockdown of iPLA2γ followed by Apoptosis Assay [12][13]
-
siRNA Transfection:
-
One day before transfection, seed cells in a 6-well plate to reach 50-70% confluency on the day of transfection.
-
Prepare two sets of siRNA: one targeting the PNPLA8 gene (encoding iPLA2γ) and a non-targeting (scrambled) siRNA control.
-
Dilute 50 pmol of siRNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Validation of Knockdown (Optional but Recommended):
-
Harvest a subset of cells and perform quantitative PCR (qPCR) or Western blotting to confirm the reduction in PNPLA8 mRNA or iPLA2γ protein levels, respectively.
-
-
Apoptosis Assay:
-
Following the incubation period, induce apoptosis if required by the experimental design (e.g., with a mild pro-apoptotic stimulus if the effect of knockdown alone is not sufficient).
-
Perform the Annexin V/PI staining protocol as described above.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathway for (R)-BEL-induced apoptosis and the experimental workflow for its orthogonal validation.
Caption: Proposed pathway of (R)-BEL-induced apoptosis via iPLA2γ inhibition.
Caption: Workflow for orthogonal validation of (R)-BEL's pro-apoptotic effects.
Logical Relationship Diagram
Caption: Logical framework for validating (R)-BEL's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CZ [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. kumc.edu [kumc.edu]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. balsinde.org [balsinde.org]
A Comparative Guide to (R)-Bromoenol Lactone and its Racemic Form in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of (R)-Bromoenol lactone ((R)-BEL) and racemic bromoenol lactone (rac-BEL). Below, we present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to assist researchers in selecting the appropriate tool for their studies.
Executive Summary
Bromoenol lactone (BEL) is a widely utilized irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2) enzymes. However, its activity is stereospecific. The (R)-enantiomer of BEL is a potent and selective inhibitor of iPLA2γ (Group VIB PLA2), while the racemic mixture, which contains both (R)- and (S)-enantiomers, primarily inhibits iPLA2β (Group VIA PLA2) and also exhibits significant off-target inhibition of phosphatidate phosphohydrolase-1 (PAP-1). This differential activity profile makes the choice between the (R)-enantiomer and the racemic mixture a critical consideration in experimental design.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of (R)-BEL and racemic BEL against their primary and off-target enzymes.
| Compound | Target Enzyme | IC50 (µM) | Primary Target/Off-Target |
| This compound | iPLA2γ | ~0.6 | Primary Target |
| iPLA2β | >20-30 | Off-Target (weak) | |
| PAP-1 | N/A | N/A | |
| Racemic Bromoenol lactone | iPLA2β | ~7 | Primary Target |
| iPLA2γ | N/A | Off-Target | |
| PAP-1 | ~8 | Off-Target |
N/A: Data not available from direct comparative studies.
Key Functional Differences
The experimental data reveals a distinct divergence in the functional activity of (R)-BEL and racemic BEL.
-
This compound is a highly selective inhibitor of iPLA2γ . Its potency against iPLA2β is significantly lower, making it a valuable tool for specifically probing the function of iPLA2γ in cellular processes.
-
Racemic bromoenol lactone is a more potent inhibitor of iPLA2β . The inhibitory activity of the racemic mixture against iPLA2β is primarily attributed to the (S)-enantiomer. However, a significant drawback of using the racemic mixture is its off-target inhibition of PAP-1 with a similar potency to its primary target. This lack of specificity can lead to confounding results and misinterpretation of experimental outcomes.
Signaling Pathways
To visualize the points of intervention for (R)-BEL and racemic BEL, the following diagrams illustrate the relevant signaling pathways.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below to ensure reproducibility.
Experimental Workflow: A General Overview
iPLA2β and iPLA2γ Inhibition Assay
This protocol is adapted from Jenkins et al. (2002).
-
Enzyme Source:
-
For iPLA2β: Cell lysates from Sf9 cells overexpressing human iPLA2β.
-
For iPLA2γ: Purified recombinant human iPLA2γ.
-
-
Inhibitor Preparation:
-
Prepare stock solutions of (R)-BEL and racemic BEL in a suitable solvent (e.g., ethanol).
-
Perform serial dilutions to achieve the desired final concentrations for the assay.
-
-
Assay Buffer:
-
iPLA2β: 100 mM Tris-HCl (pH 7.5), 5 mM EDTA.
-
iPLA2γ: 100 mM Tris-HCl (pH 8.0), 4 mM EGTA.
-
-
Assay Procedure:
-
Pre-incubate the enzyme preparation with varying concentrations of the inhibitor or vehicle control for 5 minutes at 37°C in the assay buffer.
-
Initiate the reaction by adding a radiolabeled substrate. For iPLA2β, 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine can be used. For iPLA2γ, 1-palmitoyl-2-[1-¹⁴C]linoleoyl-sn-glycero-3-phosphocholine is a suitable substrate.
-
Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane/1 N H₂SO₄, 40:10:1, v/v/v).
-
-
Product Analysis:
-
Extract the lipids using a suitable organic solvent.
-
Separate the radiolabeled fatty acid product from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the fatty acid spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Phosphatidate Phosphohydrolase-1 (PAP-1) Inhibition Assay
This protocol is based on the methodology described in Balsinde et al. (1995).
-
Enzyme Source:
-
Cytosolic fractions from cultured cells (e.g., P388D1 macrophages) known to express PAP-1.
-
-
Inhibitor Preparation:
-
Prepare stock solutions of racemic BEL in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to achieve the desired final concentrations.
-
-
Assay Buffer:
-
50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM dithiothreitol.
-
-
Assay Procedure:
-
Pre-incubate the cytosolic fraction with varying concentrations of racemic BEL or vehicle control for 10 minutes at 30°C in the assay buffer.
-
Initiate the reaction by adding the substrate, [³H]phosphatidic acid, dispersed in the assay buffer containing a detergent (e.g., Triton X-100).
-
Incubate the reaction mixture for 20 minutes at 30°C.
-
Terminate the reaction by adding a mixture of chloroform/methanol (2:1, v/v).
-
-
Product Analysis:
-
Separate the aqueous and organic phases by centrifugation.
-
Collect the organic phase containing the lipid products.
-
Separate the [³H]diacylglycerol product from the [³H]phosphatidic acid substrate by thin-layer chromatography (TLC).
-
Quantify the radioactivity of the diacylglycerol spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value as described for the iPLA2 assays.
-
Conclusion and Recommendations
The choice between this compound and its racemic form is contingent upon the specific research question.
-
For studies aiming to specifically investigate the role of iPLA2γ , the use of This compound is strongly recommended due to its high selectivity.
-
When the target of interest is iPLA2β , the racemic mixture can be used, but researchers must be cognizant of its significant off-target effects on PAP-1 . To avoid ambiguity, the use of the more selective (S)-enantiomer, if available, would be preferable. Alternatively, complementary experiments using other iPLA2β inhibitors or genetic approaches should be employed to validate findings obtained with racemic bromoenol lactone.
Efficacy of (R)-BEL Across Diverse Cell Lines: A Comparative Guide
(R)-Bromoenol lactone ((R)-BEL) is a potent small molecule inhibitor with significant implications for cancer research. This guide provides a comparative analysis of its efficacy across various cell lines, supported by experimental data and detailed protocols. The primary mechanism of (R)-BEL involves the irreversible inhibition of calcium-independent phospholipase A2 (iPLA2), an enzyme implicated in various cellular processes, including proliferation and inflammation. However, its pro-apoptotic effects, particularly under prolonged exposure, are also attributed to the inhibition of phosphatidate phosphohydrolase-1 (PAP-1).
Data Presentation: Quantitative and Qualitative Efficacy of (R)-BEL
| Target | IC50 Value | Source |
| Human Recombinant iPLA2γ | ~0.6 µM | [1] |
The pro-apoptotic efficacy of bromoenol lactone (BEL), the racemic mixture containing (R)-BEL, has been confirmed across several cell lines. This effect is characterized by increased Annexin-V binding, indicating the externalization of phosphatidylserine, a hallmark of apoptosis.
| Cell Line | Cell Type | Effect of BEL Treatment | Source |
| U937 | Human Histiocytic Lymphoma | Induction of Apoptosis | [2] |
| THP-1 | Human Acute Monocytic Leukemia | Induction of Apoptosis | [2] |
| MonoMac | Human Monocyte | Induction of Apoptosis | [2] |
| RAW264.7 | Murine Macrophage | Induction of Apoptosis | [2] |
| Jurkat | Human T-cell Leukemia | Induction of Apoptosis | [2] |
| GH3 | Rat Pituitary Tumor | Induction of Apoptosis | [2] |
Experimental Protocols
Detailed methodologies for assessing the efficacy of (R)-BEL are crucial for reproducible research. The following are standard protocols for key experiments cited in the evaluation of (R)-BEL's anticancer effects.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of (R)-BEL and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of (R)-BEL that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Treat cells with the desired concentrations of (R)-BEL for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Signaling Pathway of (R)-BEL-Induced Apoptosis
The pro-apoptotic effect of (R)-BEL is primarily mediated through the mitochondrial pathway, initiated by the inhibition of key enzymes in lipid metabolism.
Caption: (R)-BEL induces apoptosis via inhibition of iPLA2 and PAP-1.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines the typical workflow for assessing the efficacy of (R)-BEL in cancer cell lines.
Caption: Workflow for evaluating (R)-BEL's anticancer efficacy.
References
(R)-Bromoenol Lactone: A Comparative Guide to its Specificity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of the specificity profile of (R)-Bromoenol lactone ((R)-BEL), a widely used inhibitor in cell signaling research. We present a comparative analysis of its inhibitory activity against its primary target and other related enzymes, alongside data on its off-target effects. This document is intended to serve as a valuable resource for researchers utilizing (R)-BEL, enabling more precise experimental design and data interpretation.
Inhibitory Profile: (R)-BEL vs. Alternatives
This compound is a chiral, mechanism-based, and irreversible inhibitor primarily targeting the calcium-independent phospholipase A2γ (iPLA2γ).[1][2][3][4] Its stereospecificity is a key feature, distinguishing its activity from its enantiomer, (S)-Bromoenol lactone ((S)-BEL).
Potency and Selectivity
The inhibitory potency of (R)-BEL and its related compounds are summarized in the table below. (R)-BEL exhibits a clear preference for iPLA2γ over iPLA2β, a selectivity that is inverted in its (S)-enantiomer.
| Compound | Target | IC50 | Notes |
| This compound | iPLA2γ (human recombinant) | ~0.6 µM | Primary Target [1][5] |
| iPLA2β | 20-30 µM | Significantly lower potency compared to iPLA2γ.[1] | |
| (S)-Bromoenol lactone | iPLA2β | ~2 µM | Primary target of the (S)-enantiomer.[6] |
| iPLA2γ | ~20 µM | Estimated based on 10-fold selectivity for iPLA2β.[6] | |
| Bromoenol lactone (racemic) | iPLA2β | ~7 µM | [7] |
| Macrophage iPLA2 | 60 nM | Half-maximal inhibition after 5-min preincubation.[8] |
Selectivity over other Phospholipase A2 Subfamilies
Bromoenol lactone (racemate) has been shown to be highly selective for iPLA2 over other major PLA2 subfamilies.
| Compound | Selectivity Profile | Reference |
| Bromoenol lactone (racemic) | >1000-fold selective for iPLA2 over cPLA2 and sPLA2 | [6] |
Off-Target Activity of Bromoenol Lactone
While a potent iPLA2 inhibitor, it is crucial to acknowledge that bromoenol lactone (BEL), often used as a racemic mixture or without specifying the enantiomer, exhibits several off-target effects. These activities should be carefully considered when interpreting experimental results.
| Off-Target | Effect | Concentration | Reference |
| Serine Proteases | Inhibition | Not specified | [5][9] |
| Phosphatidate Phosphohydrolase-1 (PAP-1) | Inhibition, leading to apoptosis | Not specified | [5] |
| Voltage-gated Ca2+ Channels (CaV1.2) | Inhibition | Low micromolar | [10] |
| Transient Receptor Potential Canonical (TRPC) Channels | Inhibition (TRPC5, TRPC6, TRPC1/5) | Low micromolar | [10] |
Experimental Protocols
In Vitro iPLA2 Activity Assay
This protocol is adapted from studies on macrophage iPLA2 inhibition.
Materials:
-
Enzyme source (e.g., cell lysate, purified iPLA2)
-
This compound
-
Assay Buffer: 100 mM HEPES, 400 µM Triton X-100, 5 mM EDTA, 2 mM DTT, 1 mM ATP, pH 7.5
-
Substrate: 1-palmitoyl-2-[14C]arachidonoyl-sn-glycero-3-phosphocholine
-
Dole Reagent: 2-propanol/heptane/0.5 M H2SO4 (400:100:20, v/v/v)
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare cell lysates or purified enzyme in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme sample with varying concentrations of (R)-BEL or vehicle control for a defined period (e.g., 5 minutes at 40°C).[8]
-
Substrate Preparation: Prepare the radiolabeled substrate in the assay buffer by sonication.
-
Reaction Initiation: Start the reaction by adding the pre-incubated enzyme to the substrate mixture.
-
Incubation: Incubate the reaction mixture at 40°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding the Dole reagent.
-
Extraction and Quantification: Extract the released [14C]arachidonic acid and quantify using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each (R)-BEL concentration and determine the IC50 value.
Assessment of Off-Target Effects on CaV1.2 Channels
This protocol is based on the methodology for assessing BEL's effect on heterologously expressed CaV1.2 channels.
Materials:
-
HEK cells transfected with CaV1.2 channels
-
This compound
-
Whole-cell patch-clamp setup
-
External solution (in mM): e.g., 140 NMDG-Cl, 10 BaCl2, 10 HEPES, pH 7.4 adjusted with CsOH
-
Internal solution (in mM): e.g., 135 Cs-methanesulfonate, 5 CsCl, 5 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2 adjusted with CsOH
Procedure:
-
Cell Culture: Culture HEK cells expressing CaV1.2 channels.
-
Inhibitor Treatment: Pre-incubate the cells with (R)-BEL at the desired concentrations for a specified time (e.g., 30 minutes at 37°C).
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use Ba2+ as the charge carrier to avoid Ca2+-dependent inactivation.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) from a holding potential of -60 mV to elicit CaV1.2 currents.
-
-
Data Acquisition and Analysis:
-
Record the peak Ba2+ current amplitudes.
-
Normalize the current to cell capacitance to obtain current density.
-
Compare the current densities between control and (R)-BEL-treated cells to determine the extent of inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by (R)-BEL and a typical experimental workflow for its characterization.
Caption: (R)-BEL inhibits Ca2+-activated mitochondrial iPLA2γ, blocking eicosanoid production.
Caption: Workflow for characterizing the specificity of this compound.
Caption: BEL inhibits vascular contraction via multiple off-target ion channel effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Bromoenol Lactone Inhibits Voltage-Gated Ca2+ and Transient Receptor Potential Canonical Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromoenol lactone, an inhibitor of Group V1A calcium-independent phospholipase A2 inhibits antigen-stimulated mast cell exocytosis without blocking Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (R)-Bromoenol lactone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-Bromoenol lactone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health and environmental effects. The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[2][3] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation.[2][3] |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Minimum requirement, must have side-shields.[4] |
| Chemical Splash Goggles | Required when there is a splash hazard. | |
| Face Shield | Wear over safety glasses or goggles during procedures with a high risk of splashing or explosion.[4][5] | |
| Hand Protection | Gloves | Nitrile gloves are suitable for general use and incidental contact.[6][7] For extended contact or handling of large quantities, consider more resistant gloves like neoprene or butyl rubber.[6] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement.[6] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Dust Mask | A type N95 (US) or equivalent dust mask should be used when handling the powder form to avoid inhalation. |
| Air-Purifying Respirator | If engineering controls are insufficient to control airborne concentrations, a respirator may be necessary.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol for Safe Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Prepare Workspace: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Have spill cleanup materials readily available.
-
Weighing the Compound:
-
If in powder form, handle with care to minimize dust generation.
-
Use a balance inside a fume hood or a ventilated balance enclosure.
-
-
Dissolving and Using the Compound:
-
This compound is soluble in solvents such as DMSO and ethanol.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Perform all manipulations within the fume hood.
-
-
Decontaminate Surfaces: After use, decontaminate all surfaces and equipment that may have come into contact with the compound. A common method is to wipe surfaces with alcohol.[1]
-
Dispose of Waste: Segregate all waste contaminated with this compound into a designated, labeled hazardous waste container.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[1]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Disposal Protocol:
-
Waste Collection:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, pipette tips, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, sealed, and labeled container for liquid hazardous waste. Do not pour down the drain.[2]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound".
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected for disposal.
-
Final Disposal: The disposal of the hazardous waste must be conducted through an approved waste disposal plant or a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[1]
References
- 1. This compound|478288-90-3|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Bromoenol Lactone | C16H13BrO2 | CID 5940264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. hsa.ie [hsa.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
